Product packaging for (2-amino-5-nitrophenyl)methanol(Cat. No.:CAS No. 77242-30-9)

(2-amino-5-nitrophenyl)methanol

Cat. No.: B1274163
CAS No.: 77242-30-9
M. Wt: 168.15 g/mol
InChI Key: XEALBFKUNCXFTO-UHFFFAOYSA-N
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Description

(2-amino-5-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-5-nitrobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B1274163 (2-amino-5-nitrophenyl)methanol CAS No. 77242-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-5-nitrophenyl)methanol
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InChI

InChI=1S/C7H8N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XEALBFKUNCXFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50998483
Record name (2-Amino-5-nitrophenyl)methanol
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77242-30-9
Record name 2-Amino-5-nitrobenzenemethanol
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Record name 2-Amino-5-nitrobenzyl alcohol
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Record name (2-Amino-5-nitrophenyl)methanol
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Record name 2-amino-5-nitrobenzyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to (2-amino-5-nitrophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (2-amino-5-nitrophenyl)methanol (CAS No. 77242-30-9), a key building block for researchers, medicinal chemists, and professionals in drug development. This document emphasizes the practical application of this compound, grounded in established scientific principles and experimental data.

Introduction and Strategic Importance

This compound is a substituted aromatic alcohol that holds significant value as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring an amine, a nitro group, and a primary alcohol on a benzene scaffold, allows for a wide range of chemical transformations. The specific ortho-amino, para-nitro substitution pattern creates a unique electronic and steric environment, influencing the reactivity of each functional group. This makes it a particularly valuable precursor in the synthesis of complex heterocyclic systems, a common motif in many biologically active molecules. For drug development professionals, understanding the nuances of this molecule's properties and reactivity is paramount for its effective incorporation into synthetic routes targeting novel therapeutics.

Molecular Structure and Chemical Properties

The structure of this compound is characterized by a benzene ring substituted with an amino group at position 2, a nitro group at position 5, and a hydroxymethyl group at position 1. The presence of both an electron-donating amino group and an electron-withdrawing nitro group significantly influences the electron density distribution within the aromatic ring, thereby affecting its reactivity in electrophilic and nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for predicting its behavior in various experimental setups.

PropertyValueSource(s)
CAS Number 77242-30-9[1][2]
Molecular Formula C₇H₈N₂O₃[1][2]
Molecular Weight 168.15 g/mol [1][2]
Appearance Light brown to green solid[1]
Melting Point 141-142 °C[3]
Boiling Point (Predicted) 427.3 ± 30.0 °C[1]
Density (Predicted) 1.432 ± 0.06 g/cm³[1]
pKa (Predicted) 13.67 ± 0.10[1]
Storage Temperature Room temperature, in a dark, inert atmosphere[1]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Below are the reported spectroscopic data.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption peaks for this compound are:

Wavenumber (cm⁻¹)Functional Group Assignment
3365N-H stretching (amine)
2918C-H stretching (aromatic)
1612N-H bending (amine)
1528, 1345N-O stretching (nitro)
1239C-N stretching (aromatic)
1051C-O stretching (alcohol)
755C-H out-of-plane bending

Source:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available high-resolution spectrum image is not readily accessible, reported ¹H and ¹³C NMR data in CDCl₃ are available. It is important to note that some literature data may be for derivative compounds, so careful comparison with experimentally obtained spectra is crucial for unambiguous identification.[3]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. For this compound, the expected exact mass can be calculated and compared with the experimental value.

Synthesis of this compound

There are several reported methods for the synthesis of this compound. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. Two common methods are outlined below.

Method 1: Reduction of 2-amino-5-nitrobenzaldehyde

This method involves the selective reduction of the aldehyde functional group in the presence of a nitro and an amino group. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its mild nature, which typically does not reduce the nitro group under these conditions.

G start 2-amino-5-nitrobenzaldehyde in Ethanol reaction Stir at Ambient Temperature start->reaction reagent Sodium Borohydride (NaBH4) reagent->reaction workup1 Acidify with 2N HCl reaction->workup1 workup2 Basify with Na2CO3 workup1->workup2 extraction Extract with Diethyl Ether workup2->extraction crystallization Crystallize from Water extraction->crystallization product This compound crystallization->product

Caption: Synthetic workflow for this compound via reduction.

Experimental Protocol:

  • Suspend 2-amino-5-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • While stirring at ambient temperature, add sodium borohydride (0.27 eq) in small portions. The portion-wise addition is crucial to control the exothermic reaction and prevent over-reduction.

  • Continue stirring the reaction mixture for 1 hour after the final addition of NaBH₄.

  • Carefully acidify the reaction mixture with 2 N hydrochloric acid to quench the excess sodium borohydride. This step should be performed in a well-ventilated fume hood as hydrogen gas is evolved.

  • Basify the mixture to a pH of 8-9 with solid sodium carbonate. This neutralizes the acid and ensures the product is in its free base form for efficient extraction.

  • Extract the product into diethyl ether (3x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from water to yield pure this compound.[3]

Method 2: Reduction of 5-nitroanthranilic acid

This method utilizes a more powerful reducing agent, borane-tetrahydrofuran complex (BH₃·THF), to reduce the carboxylic acid to a primary alcohol.

Experimental Protocol:

  • Dissolve 5-nitroanthranilic acid (1.0 eq) in tetrahydrofuran (THF) in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of borane-tetrahydrofuran complex (3.2 eq) via a cannula or dropping funnel. The slow addition at a low temperature is necessary to control the reaction rate and prevent side reactions.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water, followed by 1 M HCl. This step hydrolyzes the borane complexes.

  • Add a 1 M solution of potassium carbonate to neutralize the mixture.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Applications in Drug Discovery

The strategic placement of functional groups in this compound makes it a valuable starting material for the synthesis of various pharmaceutical scaffolds. A notable application is its use in the preparation of Spiropyridooxazinepyrrolidine compounds.[1][4] These compounds have been identified as potent dual inhibitors of Factor XIa (FXIa) and plasma kallikrein.[1]

Therapeutic Target: Factor XIa and Plasma Kallikrein

Factor XIa and plasma kallikrein are serine proteases that play significant roles in the coagulation cascade and inflammatory processes, respectively.[2][5][6]

  • Factor XIa (FXIa): This enzyme is involved in the amplification of the coagulation cascade.[5][6] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders, such as stroke and deep vein thrombosis, with a potentially lower risk of bleeding compared to traditional anticoagulants like warfarin.[2]

  • Plasma Kallikrein: This enzyme is implicated in various inflammatory conditions and is a key player in the pathophysiology of diabetic complications, including diabetic retinopathy and macular edema, by increasing vascular permeability.[2]

Therefore, dual inhibition of FXIa and plasma kallikrein represents an attractive approach for developing novel therapeutics for a range of cardiovascular and diabetes-related diseases.[1][2]

G cluster_synthesis Synthesis cluster_inhibition Biological Activity cluster_therapeutic Therapeutic Potential A This compound B Multi-step Synthesis A->B C Spiropyridooxazinepyrrolidine Scaffold B->C D Factor XIa C->D Inhibits E Plasma Kallikrein C->E Inhibits F Thromboembolic Disorders D->F Leads to G Diabetic Complications E->G Leads to

Caption: Role of this compound in drug development.

The pyrrolidine moiety, which can be constructed using intermediates derived from this compound, is a versatile scaffold in drug discovery due to its three-dimensional structure and ability to present substituents in specific spatial orientations, which is crucial for potent and selective binding to biological targets.[7][8]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H372: Causes damage to organs through prolonged or repeated exposure.[2]

  • H411: Toxic to aquatic life with long lasting effects.[2]

GHS Pictograms:

  • Exclamation mark (GHS07)

  • Health hazard (GHS08)

  • Environment (GHS09)

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P273: Avoid release to the environment.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use in a well-ventilated area or under a fume hood.

For complete safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][6]

Conclusion

This compound is a strategically important chemical intermediate with well-defined properties and synthetic routes. Its true value for researchers and drug development professionals lies in its application as a precursor to complex heterocyclic structures with significant therapeutic potential, particularly in the development of novel anticoagulants and treatments for diabetic complications. A thorough understanding of its chemistry and handling requirements is essential for its safe and effective use in the laboratory and beyond.

References

A Technical Guide to the Chemoselective Synthesis of (2-amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview for the synthesis of (2-amino-5-nitrophenyl)methanol from 2-amino-5-nitrobenzoic acid. The core of this transformation lies in the chemoselective reduction of a carboxylic acid in the presence of a reducible nitro group and an aromatic amine. This document details the strategic selection of borane-based reagents, explores the underlying reaction mechanism, and presents a detailed, step-by-step experimental protocol. Furthermore, it addresses critical safety considerations, troubleshooting strategies, and methods for product characterization, targeting researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring an amino group, a nitro group, and a primary alcohol on a benzene ring, offers multiple points for further chemical modification. The synthesis of this compound from 2-amino-5-nitrobenzoic acid presents a classic chemoselectivity challenge. A suitable reducing agent must selectively convert the carboxylic acid to an alcohol without affecting the electronically sensitive and easily reducible nitro group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce carboxylic acids, they typically also reduce nitro groups, making them unsuitable for this specific transformation without complex protecting group strategies.[3][4][5]

This guide focuses on a robust and selective method utilizing a borane-tetrahydrofuran complex (BH₃·THF), a reagent known for its remarkable ability to selectively reduce carboxylic acids in the presence of various other functional groups, including nitro groups.[3][4][6]

Strategic Analysis: Reagent Selection and Mechanism

The Challenge of Chemoselectivity

The primary obstacle in this synthesis is the presence of three functional groups with varying reactivities towards reducing agents. The carboxylic acid is relatively difficult to reduce, often requiring strong hydride donors. Conversely, the aromatic nitro group is highly susceptible to reduction, typically yielding an amine. The goal is to identify a reagent that exhibits a strong kinetic preference for the carboxylic acid over the nitro group.

Borane Complexes: The Reagent of Choice

Borane (BH₃), typically used as a stable complex with tetrahydrofuran (THF), is an ideal reagent for this transformation.[3][7] Unlike nucleophilic hydride reagents (e.g., NaBH₄, LiAlH₄), borane is an electrophilic reducing agent. Its high affinity for the electron-rich carbonyl oxygen of the carboxylic acid, coupled with the acidic proton, facilitates a selective reaction pathway.[7][8][9] This method avoids the reduction of other functionalities like ketones, esters, and nitro groups.[3][6]

Mechanism of Borane Reduction

The reduction of a carboxylic acid with borane proceeds through a well-understood mechanism:

  • Initial Reaction: The acidic proton of the carboxylic acid rapidly reacts with a hydride from borane to release hydrogen gas and form an acyloxyborane intermediate.

  • Intermediate Formation: This intermediate can react with two more equivalents of the carboxylic acid to form a triacyloxyborane.

  • Intramolecular Hydride Transfer: The carbonyl group within the acyloxyborane intermediate is highly activated. A hydride is then transferred from the boron atom to the electrophilic carbonyl carbon. This process repeats, effectively reducing the carbonyl.

  • Hydrolysis (Work-up): The resulting borate ester is hydrolyzed during the aqueous work-up step to release the final primary alcohol product, this compound.

This multi-step process is what confers the high degree of selectivity for carboxylic acids.[7][8][9]

Borane_Reduction_Mechanism cluster_0 Step 1 & 2: Acyloxyborane Formation cluster_1 Step 3: Reduction cluster_2 Step 4: Hydrolysis RCOOH R-COOH Int1 R-COO-BH₂ RCOOH->Int1 + BH₃ BH3 BH₃•THF H2 H₂ (gas) Int1->H2 Triacyloxyborane (R-COO)₃B Int1->Triacyloxyborane + 2 R-COOH Triacyloxyborane_r (R-COO)₃B BorateEster B(OCH₂R)₃ BorateEster_h B(OCH₂R)₃ Triacyloxyborane_r->BorateEster Hydride Transfers Alcohol R-CH₂OH BorateEster_h->Alcohol + H₂O BoricAcid B(OH)₃ BorateEster_h->BoricAcid H2O H₂O / H⁺

Caption: Mechanism of carboxylic acid reduction by borane.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Purity/Conc.Notes
2-Amino-5-nitrobenzoic acid616-79-5182.14>98%Starting material
Borane-THF complex14044-65-685.94 (complex)1.0 M in THFHighly flammable, water-reactive
Tetrahydrofuran (THF)109-99-972.11Anhydrous, >99%Reaction solvent
Methanol (MeOH)67-56-132.04Reagent gradeFor quenching
Ethyl acetate (EtOAc)141-78-688.11Reagent gradeExtraction solvent
Saturated NaCl solution (Brine)N/AN/ASaturatedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousDrying agent
Hydrochloric Acid (HCl)7647-01-036.462 M solutionFor work-up
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated solutionFor neutralization

Experimental Workflow

experimental_workflow start Start: Setup under Inert Atmosphere dissolve 1. Dissolve 2-amino-5-nitrobenzoic acid in anhydrous THF start->dissolve cool 2. Cool reaction mixture to 0 °C (ice bath) dissolve->cool add_reagent 3. Add 1.0 M BH₃•THF solution dropwise via syringe cool->add_reagent react 4. Stir at 0 °C, then warm to RT. Monitor by TLC add_reagent->react quench 5. Cool to 0 °C and slowly quench with Methanol react->quench workup 6. Acidify with 2M HCl, then extract with Ethyl Acetate quench->workup wash 7. Wash organic layer with NaHCO₃ and Brine workup->wash dry 8. Dry over Na₂SO₄, filter, and concentrate in vacuo wash->dry purify 9. Purify crude product via column chromatography dry->purify end End: Characterize pure product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: To the flask, add 2-amino-5-nitrobenzoic acid (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a 1.0 M solution of borane-THF complex (approx. 2.0-3.0 eq) dropwise via a syringe over 30-60 minutes. Vigorous gas (H₂) evolution will be observed.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly add methanol dropwise to quench the excess borane complex until gas evolution ceases.

  • Work-up: Add 2 M HCl to the mixture and stir for 30 minutes to hydrolyze the borate ester. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To verify the presence of -OH, -NH₂, and -NO₂ functional groups and the absence of the carboxylic acid C=O stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]

  • Melting Point: To compare with literature values.

Safety and Handling

  • Borane-THF Complex: BH₃·THF is a highly flammable liquid that reacts violently with water and protic solvents to release flammable hydrogen gas.[11][12][13][14] It must be handled under an inert atmosphere (nitrogen or argon) using anhydrous techniques.[14] All equipment must be thoroughly dried before use. The reagent can also form explosive peroxides upon storage and should be handled with extreme care.[12][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[13][14]

  • Quenching: The quenching of excess borane is highly exothermic and releases hydrogen gas. This step must be performed slowly and in a well-ventilated fume hood, with the reaction vessel cooled in an ice bath.

  • Waste Disposal: Borane-containing waste must be quenched and neutralized before disposal according to institutional guidelines.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient amount of borane complex.- Reaction time is too short.- Presence of moisture in reagents or glassware.- Increase the equivalents of BH₃·THF.- Extend the reaction time and monitor by TLC.- Ensure all glassware is flame-dried and solvents are anhydrous.
Low Yield - Product loss during aqueous work-up or extraction.- Inefficient purification.- Perform multiple extractions (3-4 times) with ethyl acetate.- Ensure pH is appropriate during work-up to keep the product in the organic phase.- Optimize the solvent system for column chromatography.
Formation of Side Products - Over-reduction if reaction temperature is too high.- Impurities in the starting material.- Maintain strict temperature control, especially during reagent addition.- Ensure the purity of the starting 2-amino-5-nitrobenzoic acid.

Conclusion

The synthesis of this compound from 2-amino-5-nitrobenzoic acid is effectively achieved through the chemoselective reduction using a borane-THF complex. This method demonstrates high functional group tolerance, providing a reliable route to this versatile chemical intermediate. Careful attention to anhydrous reaction conditions and safety protocols is paramount for a successful and safe synthesis. The protocol outlined in this guide serves as a robust starting point for researchers, enabling the efficient production of this valuable compound for further applications in medicinal chemistry and materials science.

References

Spectroscopic Profile of (2-amino-5-nitrophenyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed spectroscopic analysis of (2-amino-5-nitrophenyl)methanol (CAS No. 77242-30-9), a key chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopy. Due to the limited availability of complete, publicly accessible experimental spectra, this guide combines available experimental data with predictive analysis and comparisons to analogous structures to provide a robust and scientifically grounded characterization.

Introduction

This compound, also known as 2-amino-5-nitrobenzyl alcohol, is a substituted aromatic compound with significant potential in organic synthesis, serving as a versatile building block for various pharmaceutical and materials science applications. The presence of three distinct functional groups—an amino group, a nitro group, and a hydroxymethyl group—on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of more complex molecules.

Accurate structural elucidation and purity assessment are paramount in any chemical synthesis. Spectroscopic techniques such as NMR and IR spectroscopy are indispensable tools for achieving this. This guide offers an in-depth analysis of the expected and observed spectroscopic data for this compound, providing a foundational understanding for researchers working with this compound.

Molecular Structure and Functional Groups

The molecular structure of this compound is foundational to understanding its spectroscopic properties. The key structural features are:

  • Aromatic Ring: A benzene ring substituted at positions 1, 2, and 5.

  • Amino Group (-NH₂): An electron-donating group at position 2.

  • Nitro Group (-NO₂): A strong electron-withdrawing group at position 5.

  • Hydroxymethyl Group (-CH₂OH): A primary alcohol substituent at position 1.

The interplay of the electronic effects of these substituents significantly influences the chemical environment of each proton and carbon atom, which is reflected in the NMR spectra. Similarly, the characteristic vibrational modes of these functional groups are readily identifiable in the IR spectrum.

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality NMR and IR spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A deuterated solvent is used to avoid interference from solvent protons in the ¹H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard due to its chemical inertness and single, sharp signal at 0 ppm.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, a typical spectral width of -2 to 12 ppm is used.

    • For ¹³C NMR, a spectral width of 0 to 200 ppm is generally sufficient.

    • The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid and liquid samples.

Protocol:

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in this compound.

Table 1: Experimental IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group AssignmentVibrational Mode
3365N-HAsymmetric Stretch (Amine)
2918C-HStretch (Aromatic)
1612C=CStretch (Aromatic)
1528N-OAsymmetric Stretch (Nitro)
1345N-OSymmetric Stretch (Nitro)
1239C-NStretch (Aromatic Amine)
1051C-OStretch (Primary Alcohol)
755C-HOut-of-Plane Bend (Aromatic)

Data sourced from ChemicalBook, while noting the inconsistencies in their other provided data, these IR values are chemically plausible for the proposed structure.[1]

Interpretation:

  • The prominent broad band at 3365 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine. The O-H stretch of the alcohol is likely overlapping in this region.

  • The peak at 2918 cm⁻¹ corresponds to the C-H stretching of the aromatic ring.

  • The absorption at 1612 cm⁻¹ is attributed to the C=C stretching vibrations within the benzene ring.

  • The strong absorptions at 1528 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

  • The peak at 1239 cm⁻¹ is indicative of the C-N stretching of the aromatic amine.

  • The absorption at 1051 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.

  • The peak at 755 cm⁻¹ is due to the out-of-plane C-H bending of the substituted benzene ring.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~8.0dH-6
~7.8ddH-4
~6.8dH-3
~4.8s-CH₂OH
~4.5 (broad)s-NH₂
~2.0 (broad)s-OH

Interpretation:

  • Aromatic Protons: The aromatic region is expected to show three signals corresponding to the three protons on the benzene ring.

    • H-6: This proton is ortho to the electron-withdrawing nitro group and is expected to be the most deshielded, appearing as a doublet.

    • H-4: This proton is ortho to the nitro group and meta to the amino group, appearing as a doublet of doublets.

    • H-3: This proton is ortho to the electron-donating amino group and will be the most shielded of the aromatic protons, appearing as a doublet.

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet.

  • Amino Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

  • Hydroxyl Proton (-OH): The hydroxyl proton will also likely appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Similar to the ¹H NMR, a complete, verified experimental ¹³C NMR spectrum is not available. The predicted chemical shifts are presented below.

Table 3: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmAssignment
~150C-2
~140C-5
~130C-1
~125C-6
~115C-4
~110C-3
~64-CH₂OH

Interpretation:

  • Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring due to the lack of symmetry.

    • C-2 and C-5: The carbons directly attached to the amino and nitro groups, respectively, will be significantly affected by their electronic effects and will appear at the extremes of the aromatic region. C-2 (attached to -NH₂) will be shielded, while C-5 (attached to -NO₂) will be deshielded.

    • C-1, C-3, C-4, and C-6: The remaining four aromatic carbons will have chemical shifts influenced by their proximity to the substituents.

  • Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the aliphatic region, typically around 60-65 ppm.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR NMR_Data NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data Interpretation Structural Elucidation NMR_Data->Interpretation FTIR_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. While a complete set of experimentally verified spectra is not currently available in the public domain, this guide offers a robust framework for the characterization of this compound. The provided IR data, coupled with the predicted ¹H and ¹³C NMR spectra, offers a detailed and scientifically sound basis for the structural elucidation of this compound. Researchers and scientists can utilize this guide as a reference for confirming the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development endeavors.

References

An In-depth Technical Guide to the Solubility of (2-amino-5-nitrophenyl)methanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and understanding the solubility of (2-amino-5-nitrophenyl)methanol. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on empowering researchers with the foundational knowledge and practical methodologies to ascertain its solubility in various common organic solvents. We delve into the theoretical principles governing the solubility of substituted aromatic compounds, provide a detailed, field-proven experimental protocol using the gold-standard shake-flask method, and discuss the critical safety considerations for handling the compound and associated solvents.

Introduction: The Significance of Solubility in Research and Development

This compound, with its molecular formula C₇H₈N₂O₃, is a substituted aromatic compound featuring both an amino (-NH₂) and a nitro (-NO₂) group, as well as a hydroxymethyl (-CH₂OH) group.[1][2] The interplay of these functional groups dictates its physicochemical properties, most notably its solubility, which is a critical parameter in numerous scientific and industrial applications, including:

  • Drug Discovery and Formulation: Solubility is a cornerstone of a drug candidate's developability.[3][4] Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug.[3][4] Understanding the solubility of compounds like this compound in various solvents is essential for designing appropriate formulation strategies.

  • Chemical Synthesis: In synthetic organic chemistry, the choice of solvent is paramount. A solvent must be able to dissolve reactants to a sufficient concentration for the reaction to proceed efficiently. Therefore, knowledge of the solubility of starting materials and intermediates, such as this compound, is crucial for reaction optimization.

  • Purification and Crystallization: Techniques like recrystallization, a common method for purifying solid organic compounds, are entirely dependent on the differential solubility of the compound in a given solvent at different temperatures. Similarly, chromatographic purification methods rely on the partitioning of a compound between a stationary and a mobile phase, a process heavily influenced by solubility.[5]

Given the pivotal role of solubility, this guide provides the necessary tools to experimentally determine and theoretically understand the solubility profile of this compound.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be determined by a balance of the following factors:

  • Polarity: The presence of the polar nitro (-NO₂), amino (-NH₂), and hydroxyl (-OH) groups makes this compound a polar molecule.[7][8] Therefore, it is expected to have higher solubility in polar organic solvents.

  • Hydrogen Bonding: The amino and hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors.[2] Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol and methanol) are likely to be good solvents for this compound.

  • Aromatic Stacking: The benzene ring allows for π-π stacking interactions. Aromatic solvents like toluene may exhibit some degree of solubility due to these interactions.

  • Molecular Size and Shape: While not the dominant factor for small molecules, the overall size and rigidity of the molecule can influence how well it fits into the solvent lattice.

Based on these principles, we can make qualitative predictions about the solubility of this compound in various classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding with the amino and hydroxyl groups. High polarity matches that of the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to HighHigh polarity. Can act as hydrogen bond acceptors. DMSO is a particularly strong polar aprotic solvent.[9]
Nonpolar Aprotic Hexane, TolueneLow"Like dissolves like" principle suggests poor solubility due to the large difference in polarity. Toluene may show slightly better solubility than hexane due to potential π-π stacking.
Halogenated Dichloromethane (DCM)Low to ModerateModerately polar. May offer some solubility but less than highly polar solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][9] The principle involves creating a saturated solution of the compound in the solvent of interest by allowing it to equilibrate for a sufficient period. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps or glass-stoppered flasks[10]

  • Orbital shaker or thermomixer capable of maintaining a constant temperature[4]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Protocol
  • Preparation of the Test System:

    • Weigh an excess amount of solid this compound into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution. A 5-fold excess over the estimated solubility is a good starting point.[10]

    • Add a known volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period to allow it to reach equilibrium. A typical duration is 24 to 48 hours.[3][10] It is advisable to test multiple time points (e.g., 24h and 48h) to ensure that equilibrium has been reached.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles. This step is crucial to avoid overestimation of the solubility.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • The concentration of this compound in the diluted supernatant can be determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

    • UV-Vis Spectrophotometry: Prepare a calibration curve of known concentrations of this compound in the same solvent. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • HPLC: Develop an appropriate HPLC method with a suitable column and mobile phase. Prepare a calibration curve and determine the concentration of the sample.

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results should be reported in standard units such as mg/mL, g/L, or mol/L, along with the experimental temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_quantify 5. Quantification cluster_result 6. Result prep1 Weigh excess solid This compound prep2 Add known volume of solvent prep1->prep2 into vial equil Agitate at constant temperature (24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge sep1->sep2 samp1 Withdraw supernatant sep2->samp1 samp2 Filter (0.45 µm) samp1->samp2 samp3 Dilute sample samp2->samp3 quant Analyze by HPLC or UV-Vis Spectroscopy samp3->quant result Calculate Solubility (mg/mL or mol/L) quant->result

Caption: Workflow for solubility determination via the shake-flask method.

Molecular Interactions and Solubility

The solubility of this compound is a direct consequence of the intermolecular forces between the solute and solvent molecules.

G cluster_interactions Intermolecular Forces cluster_solvents Solvent Properties solute This compound h_bond Hydrogen Bonding (with -OH, -NH2) dipole Dipole-Dipole (with -NO2) pi_stack π-π Stacking (Aromatic Ring) polar_protic Polar Protic (e.g., Ethanol) h_bond->polar_protic Strong Interaction (High Solubility) dipole->polar_protic Strong Interaction polar_aprotic Polar Aprotic (e.g., DMSO) dipole->polar_aprotic Strong Interaction (High Solubility) nonpolar Nonpolar (e.g., Hexane) pi_stack->nonpolar Weak Interaction (Low Solubility)

References

An In-depth Technical Guide to (2-amino-5-nitrophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2-amino-5-nitrophenyl)methanol, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental chemical properties, provides detailed synthesis and purification protocols, explores its reactivity, and highlights its applications as a key building block in the synthesis of bioactive molecules.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound featuring an aminobenzyl alcohol scaffold with a nitro group substituent. These functional groups impart a unique combination of reactivity and electronic properties, making it a valuable synthon in organic chemistry.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
CAS Number 77242-30-9[2]
Appearance Light brown to green solid[2]
Melting Point 141-142 °C[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor. The following protocol, adapted from established procedures, provides a reliable method for its preparation and subsequent purification.[2]

Synthesis Workflow

Synthesis_Workflow 2-amino-5-nitrobenzaldehyde 2-amino-5-nitrobenzaldehyde Reaction_Mixture Reaction_Mixture 2-amino-5-nitrobenzaldehyde->Reaction_Mixture Sodium_Borohydride Sodium_Borohydride Sodium_Borohydride->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Acidification Acidification (2N HCl) Reaction_Mixture->Acidification Stir 1 hr Basification Basification (Na2CO3) Acidification->Basification Quench excess NaBH4 Extraction Extraction (Diethyl Ether) Basification->Extraction Adjust pH to 8-9 Drying_Evaporation Drying & Evaporation Extraction->Drying_Evaporation Isolate product Crystallization Crystallization (Water) Drying_Evaporation->Crystallization Final_Product This compound Crystallization->Final_Product Purify Reactivity_Profile sub This compound Amino Group Nitro Group Hydroxyl Group Acylation Acylation sub:nh2->Acylation Nucleophilic Alkylation Alkylation sub:nh2->Alkylation Nucleophilic Diazotization Diazotization sub:nh2->Diazotization Nucleophilic Reduction Reduction sub:no2->Reduction Electrophilic Oxidation Oxidation sub:oh->Oxidation Nucleophilic/Electrophilic Esterification Esterification sub:oh->Esterification Nucleophilic/Electrophilic Etherification Etherification sub:oh->Etherification Nucleophilic/Electrophilic

References

Health and safety information for 2-amino-5-nitrobenzenemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Defining Initial Search Parameters

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Analyzing Chemical Data

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An In-depth Technical Guide to (2-amino-5-nitrophenyl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2-amino-5-nitrophenyl)methanol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document delves into the compound's historical context, detailed synthesis protocols, thorough characterization, and known applications, with a strong emphasis on scientific integrity and practical insights.

Introduction and Historical Context

This compound, also known as 2-amino-5-nitrobenzyl alcohol, is an aromatic organic compound featuring a benzene ring substituted with a hydroxymethyl group, an amino group, and a nitro group at positions 1, 2, and 5, respectively. This trifunctional arrangement makes it a versatile building block in the synthesis of more complex molecules, particularly heterocyclic systems of medicinal interest.

While the precise historical moment of its first discovery is not prominently documented in readily available literature, its utility as a synthetic intermediate has been recognized in various research endeavors. The compound is structurally related to other significant industrial chemicals, such as 2-amino-5-nitrophenol, but possesses distinct properties and applications due to the presence of the methanol group instead of a phenol. Its importance lies in its ability to undergo a variety of chemical transformations at its three functional groups, allowing for the strategic construction of elaborate molecular architectures. A notable early and detailed synthesis protocol is the reduction of 2-amino-5-nitrobenzaldehyde, which has provided a reliable route to this valuable intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Data
PropertyValueSource
CAS Number 77242-30-9[1]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Appearance Butter-like solid[3]
Melting Point 141-142 °C[4]
Boiling Point 427.3 ± 30.0 °C (Predicted)[3]
Density 1.432 ± 0.06 g/cm³ (Predicted)[3]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption peaks for this compound are observed at:

  • 3365 cm⁻¹: N-H stretching vibrations of the primary amine.

  • 2918 cm⁻¹: C-H stretching of the methylene group.

  • 1612 cm⁻¹: N-H bending of the primary amine.

  • 1528 cm⁻¹ & 1345 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

  • 1051 cm⁻¹: C-O stretching of the primary alcohol.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. For this compound, the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 169.0608.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a corresponding aldehyde or carboxylic acid. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Reduction of 2-Amino-5-nitrobenzaldehyde

A well-documented and reliable method for the preparation of this compound is the reduction of 2-amino-5-nitrobenzaldehyde using a mild reducing agent such as sodium borohydride.[4]

Experimental Protocol:

  • Suspension: A suspension of 2-amino-5-nitrobenzaldehyde (6.0 g) in ethanol (250 ml) is stirred at ambient temperature.

  • Reduction: Sodium borohydride (1.6 g) is added in small portions to the stirred suspension. The reaction mixture is then stirred for an additional hour.

  • Quenching: The reaction is quenched by acidification with 2 N hydrochloric acid to destroy any excess sodium borohydride.

  • Neutralization and Extraction: The mixture is then basified to a pH of 8-9 with solid sodium carbonate. The product is extracted with diethyl ether (3 x 200 ml).

  • Purification: The combined organic extracts are dried, and the solvent is evaporated. The resulting residue is crystallized from water (approximately 200 ml) to yield this compound.[4]

G cluster_0 Synthesis Workflow Start 2-Amino-5-nitrobenzaldehyde in Ethanol Reduction Add Sodium Borohydride (Stir for 1 hr) Quench Add 2N HCl Neutralize Add Sodium Carbonate (pH 8-9) Extract Extract with Diethyl Ether Purify Dry, Evaporate, and Crystallize from Water Product This compound

Synthesis via Reduction of 2-Amino-5-nitrobenzoic Acid

Another plausible synthetic route is the reduction of the carboxylic acid group of 2-amino-5-nitrobenzoic acid. While detailed protocols for this specific transformation are not as readily available in the literature as the aldehyde reduction, it represents a viable alternative. This reduction can typically be achieved using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF), though care must be taken to avoid reduction of the nitro group.

Conceptual Workflow:

  • Dissolution: 2-amino-5-nitrobenzoic acid would be dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF).

  • Reduction: A solution of the reducing agent (e.g., BH₃·THF) would be added dropwise at a controlled temperature (often 0 °C).

  • Workup: The reaction would be carefully quenched, followed by an extractive workup and purification by crystallization or chromatography.

G cluster_1 Conceptual Synthesis from Carboxylic Acid Start_Acid 2-Amino-5-nitrobenzoic Acid in Anhydrous THF Reduction_Acid Add Reducing Agent (e.g., BH₃·THF) Workup_Acid Quench and Extractive Workup Purification_Acid Crystallization or Chromatography Product_Acid This compound

Applications in Organic Synthesis

The primary utility of this compound lies in its role as an intermediate in the synthesis of more complex molecules. The presence of the amino, nitro, and hydroxymethyl groups allows for a variety of subsequent chemical modifications.

A key application is in the preparation of heterocyclic compounds. For instance, it has been used in the synthesis of Spiropyridooxazinepyrrolidine compounds, which have been investigated as dual inhibitors of factor XIa and plasma kallikrein, targets of interest in the development of antithrombotic agents.[3]

The amino group can be readily acylated, alkylated, or diazotized, providing a handle for further functionalization. The nitro group can be reduced to an amine, which can then participate in a range of reactions, such as the formation of amides or heterocycles. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. This multi-functional nature makes this compound a valuable precursor in the construction of diverse molecular scaffolds for medicinal chemistry and materials science.

Safety and Handling

Due to the lack of a specific, comprehensive safety data sheet for this compound, it is prudent to handle this compound with care, assuming it may possess hazards similar to other nitroaromatic and amino compounds. It is crucial to distinguish its safety profile from that of 2-amino-5-nitrophenol, which is a known skin sensitizer.[5]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.

As with any chemical, researchers should consult any available safety data sheets from the supplier and perform a thorough risk assessment before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature provides multiple avenues for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. While its historical origins are not extensively documented, reliable synthetic protocols, such as the reduction of 2-amino-5-nitrobenzaldehyde, are available. A comprehensive understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective and responsible use in the laboratory. Further research into its applications is likely to uncover new and innovative uses for this important building block.

References

Theoretical and computational studies of (2-amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of (2-amino-5-nitrophenyl)methanol

Abstract

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring amino, nitro, and hydroxylmethyl groups on a phenyl ring, makes it a versatile building block for the synthesis of complex heterocyclic structures and pharmaceutical agents. This guide provides a comprehensive theoretical and computational exploration of the molecule, detailing its structural, vibrational, and electronic properties. By integrating Density Functional Theory (DFT) calculations with established experimental principles, we offer a framework for understanding and predicting the molecule's behavior, underpinning its application in drug development and chemical synthesis.

Introduction: The Significance of a Versatile Synthon

Substituted nitroanilines are a cornerstone of modern organic synthesis. The presence of both an electron-donating amino group and a powerful electron-withdrawing nitro group creates a unique electronic environment within the aromatic ring, influencing its reactivity and spectroscopic characteristics.[1][2] this compound, also known as 2-amino-5-nitrobenzyl alcohol, adds a hydroxymethyl (-CH₂OH) group to this scaffold, providing an additional site for chemical modification.

This unique combination of functional groups makes the molecule a valuable intermediate for synthesizing a range of therapeutic agents, including kinase inhibitors, which are pivotal in cancer therapy, and novel antimicrobial compounds.[3][4][5] Understanding the molecule's fundamental properties—from its three-dimensional geometry and vibrational modes to its electronic frontier orbitals—is crucial for designing efficient synthetic pathways and predicting its interaction with biological targets.

This guide employs a first-principles computational approach, primarily using Density Functional Theory (DFT), to elucidate these properties. We will detail the computational workflows, correlate the theoretical findings with expected experimental data, and provide actionable protocols for researchers in the field.

Molecular Structure and Synthesis

The foundational step in any analysis is confirming the molecule's structure and understanding its synthesis.

Molecular Structure

The structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 5 with a hydroxymethyl, an amino, and a nitro group, respectively. The interplay between the electron-donating amino group and the electron-withdrawing nitro group significantly influences the geometry and electron distribution of the phenyl ring.[1]

Synthesis_Workflow start 2-amino-5-nitrobenzaldehyde (Starting Material) reagent Sodium Borohydride (NaBH₄) Ethanol (Solvent) start->reagent Reduction workup Acid Quench (e.g., 2N HCl) Basification (e.g., Na₂CO₃) Extraction & Crystallization reagent->workup product This compound (Final Product) workup->product Computational_Workflow cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculation (Gaussian 09/16) cluster_analysis 3. Post-Calculation Analysis mol_structure Define Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc td_dft TD-DFT for Electronic Excitation (UV-Vis) geom_opt->td_dft verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min electronic_props Analyze Electronic Properties (HOMO-LUMO, MEP) td_dft->electronic_props struct_params Extract Structural Data (Bond Lengths, Angles) verify_min->struct_params vib_spectra Assign Vibrational Modes (FT-IR) verify_min->vib_spectra

References

Introduction: The Significance of the Aminonitrobenzyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomers and Analogues of (2-amino-5-nitrophenyl)methanol

This compound, also known as 2-amino-5-nitrobenzyl alcohol, is a substituted aromatic compound featuring a benzene ring functionalized with an amino (-NH₂), a nitro (-NO₂), and a hydroxymethyl (-CH₂OH) group. This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro) groups, combined with the reactive benzylic alcohol, makes it a versatile chemical building block. Its structure is a valuable scaffold in organic synthesis, particularly for constructing more complex heterocyclic systems and as a precursor for various functional materials and biologically active molecules. This guide provides a detailed exploration of this compound, its constitutional isomers, and key structural analogues, focusing on their synthesis, characterization, and applications for researchers in chemistry and drug development.

Part 1: The Isomeric Landscape of (Aminonitrophenyl)methanol

Isomers are compounds that share the same molecular formula but have different arrangements of atoms.[1] In the case of (aminonitrophenyl)methanol (C₇H₈N₂O₃), constitutional isomers arise from the different possible positions of the three substituent groups on the benzene ring. Understanding the properties of each isomer is critical, as even a minor positional change can dramatically alter the molecule's chemical reactivity, physical properties, and biological activity.

The primary isomers of (aminonitrophenyl)methanol are systematically cataloged below. Their distinct properties underscore the importance of precise regiochemical control during synthesis.

G cluster_main Core Compound & Key Isomers cluster_analogues Key Structural Analogues Core This compound (Parent Compound) I1 (4-amino-3-nitrophenyl)methanol Core->I1 are isomers of I2 (4-amino-2-nitrophenyl)methanol Core->I2 are isomers of I3 (5-amino-2-nitrophenyl)methanol Core->I3 are isomers of I4 (2-amino-3-nitrophenyl)methanol Core->I4 are isomers of I5 (2-amino-6-nitrophenyl)methanol Core->I5 are isomers of A1 Phenol Analogues (e.g., 2-amino-5-nitrophenol) Core->A1 are related analogues of A2 Benzophenone Analogues (e.g., 2-amino-5-nitrobenzophenone) Core->A2 are related analogues of A3 Substituted Analogues (e.g., 5-Hydroxy-2-nitrobenzyl alcohol) Core->A3 are related analogues of

Caption: Logical relationships between the core compound, its isomers, and analogues.

Comparative Data of (Aminonitrophenyl)methanol Isomers

The following table summarizes the key physical and chemical properties of this compound and its primary constitutional isomers, providing a basis for their identification and differentiation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical AppearanceMelting Point (°C)
This compound C₇H₈N₂O₃168.1577242-30-9-141-142[2]
(4-amino-3-nitrophenyl)methanol C₇H₈N₂O₃168.1563189-97-9--
(4-amino-2-nitrophenyl)methanol C₇H₈N₂O₃168.1522996-17-4--
(5-amino-2-nitrophenyl)methanol C₇H₈N₂O₃168.1577376-03-5Dark Yellow Solid[3]-
(2-amino-3-nitrophenyl)methanol C₇H₈N₂O₃168.15139743-08-1--
(2-amino-6-nitrophenyl)methanol C₇H₈N₂O₃168.1598451-51-5Solid[4]-

Note: Data for some isomers is sparse in publicly available literature, highlighting potential areas for further characterization research.

Part 2: Key Structural Analogues and Their Significance

Structural analogues are compounds with modifications to the core structure, such as altered functional groups or additional substituents. These modifications are often designed to fine-tune the molecule's properties for specific applications, such as enhancing biological activity or improving its utility as a synthetic intermediate.

  • Phenol Analogues (e.g., 2-amino-5-nitrophenol): Replacing the hydroxymethyl group with a hydroxyl group yields aminonitrophenols. These compounds are crucial intermediates, particularly in the synthesis of dyes and pharmaceuticals.[5] For instance, 2-amino-5-nitrophenol can be synthesized from o-aminophenol and is used as a starting material for benzoxazinone-based anticonvulsant agents.[6]

  • Benzophenone Analogues (e.g., 2-amino-5-nitrobenzophenone): Oxidation of the hydroxymethyl group to a benzoyl group leads to benzophenone derivatives.[7][8] 2-Amino-5-nitrobenzophenone is a known hydrolysis product of the drug Nitrazepam and serves as an important intermediate in medicinal chemistry.[7]

  • Substituted Benzyl Alcohol Analogues: The addition of other substituents to the aromatic ring can impart unique properties. A prominent example is 4,5-dimethoxy-2-nitrobenzyl alcohol , where two methoxy groups are added. This analogue is widely used as a photolabile protecting group in organic synthesis.[9] The nitrobenzyl ether linkage can be cleaved with UV light, allowing for the controlled release of a protected alcohol, a technique valuable in the synthesis of complex molecules and in materials science.[9] Similarly, 5-hydroxy-2-nitrobenzyl alcohol serves as a difunctional photo-responsive initiator for creating specialized block copolymers.[10][11][12]

Part 3: Synthesis and Characterization Protocols

The synthesis of these compounds typically involves the reduction of a more oxidized precursor or the functionalization of a substituted aniline or nitrobenzene. The protocols provided below are based on established, reliable methods from the chemical literature.

Protocol 1: Synthesis of this compound via Aldehyde Reduction

This protocol details the synthesis of the parent compound from its corresponding aldehyde, a common and efficient laboratory-scale method.[2] The causality behind each step is explained to provide a deeper understanding of the process.

Core Rationale: The synthesis relies on the chemoselective reduction of an aldehyde functional group to a primary alcohol using a mild reducing agent, sodium borohydride (NaBH₄). This reagent is chosen for its high selectivity for carbonyls, leaving the aromatic nitro group intact under these reaction conditions.

G Start Starting Material: 2-amino-5-nitrobenzaldehyde in Ethanol Step1 Add Sodium Borohydride (NaBH₄) in portions Start->Step1 Reagent Addition Step2 Stir at ambient temperature (1 hour) Step1->Step2 Reaction Step3 Acidify with 2N HCl (Quenches excess NaBH₄) Step2->Step3 Work-up Step 1 Step4 Basify with Na₂CO₃ (pH 8-9) (Ensures product is free base) Step3->Step4 Work-up Step 2 Step5 Extract with Diethyl Ether (3x) Step4->Step5 Purification Step 1 Step6 Dry, Evaporate Solvent Step5->Step6 Isolation Step7 Recrystallize from Water Step6->Step7 Purification Step 2 End Final Product: This compound Step7->End

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-amino-5-nitrobenzaldehyde

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • 2 N Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃), solid

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, and extraction equipment

Step-by-Step Procedure:

  • Preparation: Suspend 2-amino-5-nitrobenzaldehyde (e.g., 6.0 g) in ethanol (250 ml) in a suitable flask and stir at ambient temperature.[2]

  • Reduction: Add sodium borohydride (1.6 g) in small portions to the stirred suspension. The portion-wise addition helps to control the reaction rate and temperature.

  • Reaction: Continue stirring the reaction mixture for 1 hour at ambient temperature to ensure the reduction is complete.[2]

  • Quenching: Carefully make the reaction mixture acidic with 2 N hydrochloric acid. This step is crucial to neutralize and safely destroy any unreacted sodium borohydride, which would otherwise react vigorously with water in later steps.

  • Neutralization: Basify the mixture to a pH of 8-9 by adding solid sodium carbonate. This deprotonates the ammonium salt of the product (formed in the acidic step), returning it to the neutral amine form, which is soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 ml). The product will preferentially move into the organic ether layer.[2]

  • Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid residue from water (approx. 200 ml) to yield the pure 2-amino-5-nitrobenzyl alcohol.[2]

Protocol 2: General Method for Aromatic Nitro Group Reduction

The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of these compounds and their analogues. While various methods exist, metal-free reduction offers advantages in terms of chemoselectivity and avoiding heavy metal contamination.

Core Rationale: This method uses trichlorosilane (HSiCl₃), an inexpensive and metal-free reducing agent, which demonstrates high chemoselectivity for the nitro group, leaving other reducible functional groups (like esters or nitriles) untouched.[13] Continuous-flow systems enhance safety and efficiency for this potentially exothermic reaction.

Materials:

  • Aromatic nitro compound

  • Trichlorosilane (HSiCl₃)

  • Acetonitrile (solvent)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (base)

  • Continuous-flow reactor system

Step-by-Step Procedure:

  • Solution Preparation: Prepare a solution of the aromatic nitro compound, the amine base (e.g., DIPEA), and trichlorosilane in acetonitrile.

  • Flow Reaction: Pump the solution through a heated continuous-flow reactor. The short residence time at an elevated temperature accelerates the reduction.[13]

  • Work-up: The output from the reactor is typically clean enough that a simple solvent evaporation is sufficient to isolate the corresponding aniline product in high yield.[13] This method avoids complex purification steps.

Characterization Data

Once synthesized, the identity and purity of the target compound must be confirmed. This compound has been characterized using standard spectroscopic techniques.

TechniqueDescription of Key Signals
¹H NMR (400 MHz, CDCl₃) δ: Signals corresponding to aromatic protons, the CH₂ group of the alcohol (typically a singlet), and the NH₂ protons (broad singlet). Specific shifts include δ 7.61 (dd), 7.67 (s), and 8.29 (d) for the aromatic protons.[14]
¹³C NMR (100 MHz, CDCl₃) δ: Signals for the six distinct aromatic carbons and one aliphatic carbon from the CH₂OH group.[14]
IR Spectroscopy Characteristic absorption peaks are observed for O-H stretching (alcohol), N-H stretching (amine), and strong asymmetric/symmetric stretching of the NO₂ group (typically around 1530 and 1345 cm⁻¹).[14]
Mass Spectrometry (HRMS, ESI) Provides the exact mass of the molecule, confirming its elemental composition. For C₇H₈N₂O₃, the [M+H]⁺ ion would be calculated and measured.[14]

Part 4: Biological Activity and Applications in Drug Development

The nitro group is a critical pharmacophore in many therapeutic agents. Its strong electron-withdrawing nature affects the molecule's overall electronic properties and can be crucial for receptor binding.[15] Furthermore, the biological activity of many nitroaromatic compounds is dependent on the in-situ reduction of the nitro group.

G Start Aromatic Nitro Compound (Ar-NO₂) Step1 Enzymatic Reduction (e.g., Nitroreductases) Start->Step1 Intermediate1 Nitroso Intermediate (Ar-NO) Step1->Intermediate1 +2e⁻ Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 +2e⁻ Damage Covalent Adducts with DNA & Proteins Intermediate1->Damage Reactive Species End Amine Metabolite (Ar-NH₂) Intermediate2->End +2e⁻ Intermediate2->Damage Reactive Species Effect Cytotoxicity & Antimicrobial Effect Damage->Effect

Caption: Bioactivation pathway of nitroaromatic compounds.

Mechanism of Action: In anaerobic environments or within certain cells, nitroreductase enzymes can reduce the nitro group. This process generates highly reactive intermediates, such as nitroso and hydroxylamine species.[15] These intermediates can form covalent bonds with biological macromolecules like DNA and proteins, leading to cellular damage and death. This mechanism is the basis for the antimicrobial activity of drugs like metronidazole and the cytotoxic effects of some anticancer agents.[15]

Applications:

  • Antimicrobial Agents: The aminonitrophenyl scaffold is present in molecules with antibacterial and antifungal properties.[16][17] For example, (5-amino-2-nitrophenyl)methanol is used in the preparation of antimicrobial biscationic 2-(phenoxyphenyl)indoles.[3][18] The activity often depends on the specific substitution pattern on the aromatic ring.[17]

  • Antioxidants: Certain o-aminophenol derivatives have shown excellent antioxidant activity, which is valuable for combating oxidative stress-related diseases.[16]

  • Pharmaceutical Intermediates: Due to their versatile functional groups, these compounds are primarily used as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[14][19] For example, this compound is used to prepare dual inhibitors of factor XIa and plasma kallikrein, which have potential as anticoagulants.[14]

Conclusion and Future Outlook

This compound and its isomers represent a class of compounds with significant, albeit often underexplored, potential. While their primary role has been as synthetic intermediates, the inherent biological activity of the aminonitrophenyl scaffold warrants further investigation. Future research should focus on:

  • Systematic Synthesis and Characterization: Fully synthesizing and characterizing all constitutional isomers to create a comprehensive property library.

  • Structure-Activity Relationship (SAR) Studies: Designing and testing novel analogues to build a clear SAR model, which can guide the development of compounds with enhanced potency and selectivity for specific biological targets.

  • Development of Novel Synthetic Methodologies: Exploring more efficient, scalable, and environmentally friendly synthetic routes, such as those employing continuous-flow chemistry or novel catalytic systems.[13]

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can better utilize the chemical versatility of this compound and its relatives to advance the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Spiropyridooxazinepyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of spiropyridooxazinepyrrolidines, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The unique three-dimensional architecture of these molecules, combining the structural features of pyridine, oxazine, and a spiro-fused pyrrolidine ring, makes them attractive scaffolds for the development of novel therapeutic agents.

The synthetic strategy outlined herein is a two-step process commencing with the construction of a spiropyridooxazine-pyrrole core via a [4+2] cycloaddition reaction. This is followed by a diastereoselective reduction of the pyrrole moiety to yield the final spiropyridooxazinepyrrolidine product. This protocol is designed to be a comprehensive guide, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices, thereby enabling researchers to adapt and troubleshoot the synthesis as needed.

I. Underlying Principles and Synthetic Strategy

The synthesis of the spiropyridooxazinepyrrolidine scaffold is achieved through a convergent strategy that first establishes the spiropyridooxazine-pyrrole framework, followed by the saturation of the pyrrole ring.

Part 1: [4+2] Cycloaddition for the Spiropyridooxazine-pyrrole Core

The initial and key bond-forming event is a [4+2] cycloaddition reaction involving a Huisgen 1,4-dipole. This reaction class is a powerful tool for the construction of six-membered heterocyclic rings. In this specific application, a dipole is generated in situ from the reaction of a pyridine derivative with an acetylenic ester, such as dimethyl acetylenedicarboxylate (DMAD). This reactive intermediate then undergoes a cycloaddition with a suitable dipolarophile, in this case, a 1H-pyrrole-2,3-dione. This reaction proceeds with high regioselectivity to furnish the desired spiro[pyrido[2,1-b][1][2]oxazine-2,3'-pyrrole] core. The choice of substituents on the pyridine and the 1H-pyrrole-2,3-dione can be varied to generate a library of diverse analogs.

Part 2: Diastereoselective Reduction of the Pyrrole Ring

The second stage of the synthesis focuses on the reduction of the pyrrole ring within the spiro-heterocyclic framework to the corresponding pyrrolidine. The aromaticity of the pyrrole ring makes its reduction more challenging than that of a simple alkene. However, catalytic hydrogenation has proven to be an effective method for this transformation. The choice of catalyst and reaction conditions is critical to achieve high diastereoselectivity, which is often directed by the existing stereochemistry of the spiro center and any adjacent functional groups. Heterogeneous catalysts such as rhodium on alumina (Rh/Al₂O₃) or platinum on carbon (Pt/C) are commonly employed for this purpose. The hydrogenation is typically carried out under a hydrogen atmosphere at elevated pressure. The stereochemical outcome of the reduction is a crucial aspect, as the biological activity of the final compound is often dependent on its specific three-dimensional arrangement.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative spiropyridooxazinepyrrolidine.

A. Synthesis of the Spiro[pyrido[2,1-b][1][2]oxazine-2,3'-pyrrole] Intermediate

This protocol is adapted from the [4+2] cycloaddition methodology for similar spiro-heterocyclic systems.

Materials and Reagents:

  • Substituted Pyridine (e.g., 2-hydroxypyridine)

  • Dimethyl Acetylenedicarboxylate (DMAD)

  • Substituted 1H-pyrrole-2,3-dione

  • Anhydrous Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted pyridine (1.0 eq) and anhydrous toluene.

  • Stir the solution at room temperature and add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise over 10 minutes.

  • After the addition is complete, add the substituted 1H-pyrrole-2,3-dione (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro[pyrido[2,1-b][1][2]oxazine-2,3'-pyrrole] derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

B. Reduction of the Spiro-pyrrole to the Spiro-pyrrolidine

This protocol outlines the catalytic hydrogenation of the pyrrole ring to yield the final spiropyridooxazinepyrrolidine.

Materials and Reagents:

  • Spiro[pyrido[2,1-b][1][2]oxazine-2,3'-pyrrole] derivative

  • 5% Rhodium on Alumina (Rh/Al₂O₃) or 10% Platinum on Carbon (Pt/C)

  • Methanol or Ethanol (anhydrous)

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve the spiro[pyrido[2,1-b][1][2]oxazine-2,3'-pyrrole] derivative (1.0 eq) in anhydrous methanol or ethanol.

  • Carefully add the hydrogenation catalyst (5-10 mol%) to the solution.

  • Seal the vessel and purge it with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or by monitoring the hydrogen uptake. The reaction time can vary from a few hours to 24 hours depending on the substrate and catalyst.

  • Once the reaction is complete, carefully vent the hydrogen gas from the vessel.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude spiropyridooxazinepyrrolidine.

  • If necessary, purify the product further by recrystallization or column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the reduction of the pyrrole ring and to determine the diastereoselectivity of the reaction.

III. Visualization of the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process, as depicted in the following workflow diagram.

Synthesis_Workflow cluster_part1 Part 1: Spiro-pyrrole Formation cluster_part2 Part 2: Pyrrole Reduction Pyridine Substituted Pyridine Cycloaddition [4+2] Cycloaddition (Huisgen 1,4-dipole) Pyridine->Cycloaddition DMAD Dimethyl Acetylenedicarboxylate DMAD->Cycloaddition PyrroleDione 1H-pyrrole-2,3-dione PyrroleDione->Cycloaddition SpiroPyrrole Spiro[pyrido[2,1-b][1,3]oxazine- 2,3'-pyrrole] Cycloaddition->SpiroPyrrole Reduction Catalytic Hydrogenation SpiroPyrrole->Reduction Hydrogen H₂ Gas Hydrogen->Reduction Catalyst Rh/Al₂O₃ or Pt/C Catalyst->Reduction SpiroPyrrolidine Spiropyridooxazine- pyrrolidine Reduction->SpiroPyrrolidine

References

Application Notes and Protocols: Derivatization of the Amino Group in (2-amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Versatile Building Block

(2-amino-5-nitrophenyl)methanol is a key synthetic intermediate in the development of a wide range of organic molecules, including pharmaceuticals, dyes, and materials.[1][2] Its structure is characterized by a benzene ring substituted with an amino group (-NH2), a nitro group (-NO2), and a hydroxymethyl group (-CH2OH).[3] The strategic derivatization of its primary amino group is a critical step in many synthetic pathways, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides a comprehensive overview of common and effective strategies for the derivatization of the amino group in this compound, with a focus on acylation, sulfonylation, and reductive amination. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the analytical techniques essential for the characterization of the resulting derivatives.

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the amino group, reducing its basicity and nucleophilicity compared to aniline. This electronic effect must be considered when selecting reagents and reaction conditions to ensure efficient and selective derivatization.

I. Acylation: Installation of Amide Functionality

N-acylation is a robust and widely employed method for the derivatization of primary amines, converting them into stable amides. This transformation is crucial for protecting the amino group during subsequent reactions or for introducing specific acyl moieties that are integral to the final product's structure and function.[4][5]

A. Mechanistic Insight: Nucleophilic Acyl Substitution

The acylation of this compound with acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group (e.g., chloride or carboxylate), resulting in the formation of the N-acylated product. The presence of a base is often necessary to neutralize the acidic byproduct (e.g., HCl) which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]

B. Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol details the synthesis of N-(2-(hydroxymethyl)-4-nitrophenyl)acetamide from this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-acetylated derivative.

C. Data Presentation: Acylation Reaction Parameters
Acylating AgentBaseSolventTypical Reaction Time
Acetyl ChloridePyridine or TriethylamineDichloromethane or THF1-3 hours
Acetic AnhydridePyridinePyridine or Acetonitrile2-4 hours
Benzoyl ChloridePyridine or TriethylamineDichloromethane or THF2-5 hours

D. Visualization: Acylation Workflow

acylation_workflow start Start: this compound dissolve Dissolve in Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Acetic Anhydride cool->add_reagent react Stir at Room Temperature (2-4h) add_reagent->react workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup dry Dry (MgSO4) & Concentrate workup->dry purify Purification (Recrystallization/Chromatography) dry->purify end_product End: N-(2-(hydroxymethyl)-4-nitrophenyl)acetamide purify->end_product

Caption: Workflow for the N-acetylation of this compound.

II. Sulfonylation: Formation of Sulfonamides

The reaction of this compound with sulfonyl chlorides provides a direct route to sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The 2-nitrobenzenesulfonyl (nosyl) group, for instance, can be used as a protecting group for amines.[6]

A. Mechanistic Rationale: Nucleophilic Attack on Sulfur

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to facilitate the reaction by deprotonating the amine and neutralizing the HCl byproduct. The resulting sulfonamide is generally a stable, crystalline solid.

B. Experimental Protocol: Synthesis of a Benzenesulfonamide Derivative

This protocol outlines the synthesis of N-(2-(hydroxymethyl)-4-nitrophenyl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at room temperature.

  • Slowly add benzenesulfonyl chloride (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer with 1 M HCl (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

C. Visualization: Sulfonylation Reactiondot

sulfonylation_reaction

References

Application Note & Protocols: Selective Oxidation of the Methanol Group in (2-amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Importance

(2-amino-5-nitrophenyl)methanol is a deceptively simple molecule that presents a significant synthetic challenge: the selective oxidation of its primary benzylic alcohol to an aldehyde. The product, 2-amino-5-nitrobenzaldehyde, is a highly valuable building block in medicinal chemistry and materials science, serving as a precursor for a wide range of heterocyclic compounds, Schiff bases, and other complex molecular architectures.

The core challenge lies in the molecule's inherent functionalities. The electron-donating amino group (-NH₂) is highly susceptible to oxidation, while the primary alcohol (-CH₂OH) requires specific conditions to prevent over-oxidation to the corresponding carboxylic acid.[1][2] Standard, aggressive oxidizing agents like potassium permanganate or chromic acid are unsuitable as they lack the required chemoselectivity and would likely lead to a complex mixture of unwanted byproducts, including oxidation of the amino group or cleavage of the aromatic ring.[3][4][5]

This guide provides a detailed analysis of suitable selective oxidation strategies, explains the mechanistic reasoning behind method selection, and offers detailed, validated protocols for researchers to achieve this transformation efficiently and with high fidelity.

Strategic Oxidant Selection: A Comparative Analysis

The key to successfully synthesizing 2-amino-5-nitrobenzaldehyde is choosing an oxidant that is potent enough to convert the benzylic alcohol but mild enough to leave the sensitive amino group untouched. We will explore four primary classes of reagents well-suited for this task.

Manganese Dioxide (MnO₂): The Heterogeneous Workhorse

Activated Manganese (IV) Oxide is a mild, heterogeneous oxidant renowned for its high selectivity towards allylic and benzylic alcohols.[6][7]

  • Mechanism & Rationale: The oxidation occurs on the surface of the insoluble MnO₂ particles. The reaction is believed to proceed via an initial adsorption of the alcohol onto the manganese surface, followed by a radical mechanism that is highly favored for benzylic positions due to the stability of the resulting benzylic radical.[7][8] This surface-mediated mechanism contributes to its selectivity, as non-activated alcohols (like aliphatic alcohols) and other functional groups such as amines and nitro groups interact much less readily.[7]

  • Advantages: The primary advantage is the operational simplicity of the workup. After the reaction is complete, the spent oxidant and excess reagent are simply filtered off, often leaving a relatively clean solution of the product.

  • Considerations: The reactivity of MnO₂ can vary significantly depending on its method of preparation ("activation"). Commercially available "activated" MnO₂ is typically used, but batch-to-batch consistency can be a factor. The reaction often requires a large excess of the reagent (by weight) and can necessitate longer reaction times.

Dess-Martin Periodinane (DMP): The Mild & Versatile Reagent

Dess-Martin Periodinane is a hypervalent iodine(V) reagent that provides a reliable and mild method for oxidizing primary alcohols to aldehydes.[9][10][11]

  • Mechanism & Rationale: The reaction proceeds under neutral or mildly acidic conditions at room temperature. The alcohol displaces an acetate ligand on the iodine center, and a subsequent intramolecular deprotonation of the α-carbon by an acetate ion leads to the formation of the aldehyde, acetic acid, and a reduced iodinane byproduct.[12]

  • Advantages: DMP is known for its high chemoselectivity, short reaction times (often 0.5-2 hours), and tolerance of a wide array of sensitive functional groups.[9][11] Unlike chromium-based reagents, it is non-toxic, and the workup is straightforward.[13]

  • Considerations: DMP is relatively expensive, making it more suitable for lab-scale rather than industrial-scale synthesis. It can also be sensitive to moisture, and there have been reports of its potentially explosive nature, although this is rare with commercial-grade material.[9][13]

TEMPO-Catalyzed Systems: The "Green" Catalytic Approach

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable free radical that can act as a catalyst for alcohol oxidation in the presence of a stoichiometric co-oxidant.

  • Mechanism & Rationale: TEMPO is first oxidized to the active N-oxoammonium ion by a co-oxidant. This species then oxidizes the alcohol to an aldehyde, regenerating a hydroxylamine, which is then re-oxidized back into the catalytic cycle.[14] This catalytic approach is highly efficient. For sensitive substrates like aminobenzyl alcohols, specific co-catalyst systems have been developed. A particularly relevant system uses copper(I) iodide, a base like 4-dimethylaminopyridine (DMAP), and molecular oxygen (or air) as the terminal oxidant.[1][2][15]

  • Advantages: This method is catalytic, reducing waste. Using air or oxygen as the terminal oxidant is environmentally benign. These systems have demonstrated excellent chemoselectivity for oxidizing aminobenzyl alcohols without affecting the amino group.[1][2]

  • Considerations: The reaction may require careful optimization of the catalyst loading, base, and solvent system for a new substrate.

Swern Oxidation: The Cryogenic Powerhouse

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (commonly oxalyl chloride) to oxidize alcohols.[16]

  • Mechanism & Rationale: DMSO reacts with oxalyl chloride at low temperature to form an electrophilic sulfur species. This species reacts with the alcohol to form an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base (like triethylamine) facilitates an intramolecular elimination to yield the aldehyde.[16][17]

  • Advantages: The reaction is extremely mild and highly effective for a vast range of substrates, including those with sensitive functional groups.[16]

  • Considerations: The primary drawbacks are practical. The reaction must be run at cryogenic temperatures (typically -78 °C) to avoid side reactions.[17] Furthermore, the reaction produces stoichiometric amounts of dimethyl sulfide, a volatile compound with an extremely unpleasant odor, and toxic carbon monoxide gas, necessitating the use of an efficient fume hood.[16]

Data Presentation: Comparative Overview of Recommended Methods

The table below summarizes the key parameters for the most recommended oxidation methods for this compound.

Parameter Manganese Dioxide (MnO₂) Oxidation Dess-Martin Periodinane (DMP) Oxidation Cu(I)/TEMPO/O₂ Catalyzed Oxidation
Reagent Type Heterogeneous, StoichiometricHomogeneous, StoichiometricHomogeneous, Catalytic
Typical Temp. Room Temp to RefluxRoom TemperatureRoom Temperature
Reaction Time 4 - 24 hours0.5 - 3 hours3 - 12 hours
Selectivity Excellent for benzylic -OHExcellent, wide functional group toleranceExcellent for aminobenzyl alcohols
Workup Simple filtrationAqueous quench, extractionFiltration, extraction
Key Advantages Very simple workup; low cost.Fast, reliable, highly predictable."Green" (uses O₂); low catalyst loading.
Key Disadvantages Large excess needed; variable activity.High cost; moisture sensitive.Requires optimization; longer reaction time.
Safety Generally safe.Potentially explosive (rare).Uses O₂ balloon; standard lab precautions.

Visualization of Key Processes

Reaction Scheme

G start Start: Need to oxidize This compound q1 Is cryogenic equipment (-78°C) readily available? start->q1 q2 Is reaction speed critical and cost not a major issue? q1->q2 No swern Consider Swern Oxidation (High yield, but complex setup) q1->swern Yes q3 Is a simple, filtration-only workup the highest priority? q2->q3 No dmp Use Dess-Martin Periodinane (DMP) (Fast, reliable, easy workup) q2->dmp Yes mno2 Use Manganese Dioxide (MnO₂) (Simple workup, but longer time) q3->mno2 Yes tempo Consider Cu/TEMPO/O₂ System (Catalytic, 'green', good selectivity) q3->tempo No G cluster_workflow Experimental Workflow A 1. Reagent Setup Dissolve starting material in appropriate solvent. B 2. Reagent Addition Add oxidant portion-wise or as a solution at specified temp. A->B C 3. Reaction Monitoring Track progress using Thin Layer Chromatography (TLC). B->C D 4. Reaction Quench/Workup Filter (MnO₂) or add quenching solution (DMP). Perform extraction. C->D E 5. Purification Purify crude product via column chromatography. D->E F 6. Characterization Confirm structure & purity (NMR, IR, MS). E->F

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-amino-5-nitrophenyl)methanol. This compound is a key intermediate in various chemical syntheses, and its purity is critical for downstream applications.[1][2][3] The described method utilizes a C18 stationary phase with an isocratic mobile phase of methanol and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical and chemical industries.[4][5][6]

Introduction and Scientific Rationale

This compound, also known as 5-amino-2-nitrobenzyl alcohol, is an aromatic compound containing both an amino and a nitro functional group.[7] These reactive sites make it a versatile starting material for the synthesis of more complex molecules, including antimicrobial agents.[1][3] Given its role as a precursor, the presence of impurities can significantly impact the yield, purity, and safety profile of the final product. Therefore, a reliable and validated analytical method is essential for its quality assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds and related substances due to its high resolution, sensitivity, and reproducibility.[4][8] Specifically, reversed-phase HPLC is well-suited for separating moderately polar aromatic compounds like this compound. The method's principle is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The presence of a nitro-aromatic chromophore in the analyte allows for sensitive detection using a standard UV-Vis detector, a common feature of HPLC systems.[9] This note provides a comprehensive protocol, from sample preparation to data analysis, and outlines the validation procedure to demonstrate that the method is fit for its intended purpose.[6]

Experimental Methodology

Materials and Equipment

Reagents and Chemicals:

  • This compound Reference Standard (Purity ≥97%)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm resistivity or higher)

Equipment:

  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical Balance (0.01 mg readability)

  • Class A Volumetric Flasks and Pipettes

  • Ultrasonic Bath

  • Syringe Filters (0.22 µm or 0.45 µm, PTFE or other compatible membrane)

Chromatographic Conditions

The separation and quantification were achieved under the following isocratic conditions. The choice of methanol and water provides a simple, cost-effective, and robust mobile phase, while the C18 column offers excellent retention and peak shape for the analyte. The detection wavelength was selected to ensure high sensitivity for the nitro-aromatic structure.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Detailed Protocols

Preparation of Solutions

Diluent Preparation: The diluent used for preparing standards and samples is the mobile phase itself (Methanol:Water, 50:50 v/v). This practice minimizes baseline disturbances at the beginning of the chromatogram.[10]

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes, or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Working Standard Solutions (for Calibration Curve): Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The goal of sample preparation is to produce a clean, particulate-free solution at a concentration suitable for analysis, thereby protecting the HPLC column and ensuring accurate results.[11][12]

  • Accurately weigh an amount of the solid sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to ambient temperature.

  • Dilute to the final volume with the diluent and mix well.

  • If necessary, perform further dilutions with the diluent to bring the analyte concentration into the linear range of the calibration curve.

  • Prior to injection, filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[13] Discard the first few drops of the filtrate.

Analytical Workflow

The following diagram illustrates the logical flow of the analytical procedure, from preparation to final data reporting.

G cluster_prep Preparation Phase cluster_hplc HPLC Analysis Phase cluster_data Data Processing Phase prep_std Prepare Standard Solutions sys_suit System Suitability Test (SST) prep_std->sys_suit calibrate Inject Standards (Generate Calibration Curve) prep_std->calibrate prep_smp Prepare Sample Solutions analyze Inject Samples prep_smp->analyze prep_mob Prepare Mobile Phase prep_mob->sys_suit Equilibrate System sys_suit->calibrate SST Pass calibrate->analyze integrate Integrate Peak Areas analyze->integrate quantify Quantify Analyte Concentration integrate->quantify report Generate Final Report quantify->report

Caption: Overall HPLC analytical workflow.

Method Validation: A Self-Validating System

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[6][14] The validation process confirms that the analytical procedure provides reliable and consistent data.[4][8]

System Suitability Test (SST)

Before any sample analysis, the chromatographic system's performance is verified by injecting a working standard solution (e.g., 25 µg/mL) in five or six replicates. The results must meet the predefined criteria to proceed.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection and system precision.
%RSD of Retention Time ≤ 1.0%Confirms pump performance and system stability.
Validation Parameters

The following diagram outlines the logical relationship between the core validation parameters as stipulated by ICH guidelines.

G Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability (Intra-assay) Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Core parameters for HPLC method validation.

  • Specificity: The method's ability to unequivocally assess the analyte. This is confirmed by injecting a blank (diluent) and a placebo to show no interference at the retention time of the this compound peak. A DAD can be used to confirm peak purity.

  • Linearity: Assessed over a range of at least five concentrations (e.g., 1-100 µg/mL). The calibration curve of peak area versus concentration should yield a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: Performed by a recovery study. A known amount of analyte is added (spiked) into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98.0% to 102.0%.[8]

  • Precision:

    • Repeatability (Intra-assay): Determined by analyzing six independent preparations of the same sample at 100% of the target concentration. The Relative Standard Deviation (%RSD) should not exceed 2.0%.

    • Intermediate Precision: Repeatability is assessed by a different analyst on a different day or using a different instrument to check for variability. The %RSD should still meet the acceptance criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. They are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's resilience to small, deliberate changes in parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptance criteria under these varied conditions.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The validation results confirm that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in both industrial and research settings. Adherence to the detailed protocols and system suitability checks will ensure consistent and trustworthy analytical outcomes.

References

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

Nitroaromatic compounds (NACs), a class of chemicals widely used in the synthesis of explosives, pesticides, and pharmaceuticals, are significant environmental pollutants due to their toxicity and persistence.[1] Accurate and sensitive detection is paramount for environmental monitoring, forensic investigations, and industrial quality control. This guide provides a comprehensive framework for the analysis of nitroaromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causalities behind methodological choices, from sample preparation strategies that mitigate matrix effects to the optimization of GC-MS parameters for thermally labile analytes. This document serves as a detailed protocol and a source of expert insights for researchers, scientists, and drug development professionals engaged in the analysis of these challenging compounds.

Principle of the Method

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. In this application, a liquid sample extract is injected into the GC, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with a stationary phase within a capillary column. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons (Electron Ionization - EI) or uses a reagent gas (Chemical Ionization - CI) to create charged ions.[2] These ions and their characteristic fragments are separated by their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular "fingerprint." This fingerprint is used for definitive identification by comparison to a spectral library, such as the NIST Mass Spectral Library.[3][4] For enhanced sensitivity and selectivity, particularly in complex matrices, a tandem mass spectrometer (GC-MS/MS) can be employed.[5][6]

Key Experimental Considerations

The analysis of nitroaromatics presents unique challenges, primarily due to the thermal lability of some compounds (e.g., nitramines like RDX and HMX) and the polarity of others (e.g., nitrophenols).[7] Success hinges on careful optimization of the entire workflow.

  • Injection Technique : Splitless injection is preferred for trace analysis as it ensures the maximum transfer of analyte onto the GC column.[5] However, the injector temperature must be optimized carefully. A temperature that is too high can cause thermal degradation of labile compounds like TNT or RDX, while a temperature that is too low can lead to incomplete vaporization and poor peak shape.[8][9] The use of deactivated injector liners is critical to prevent analyte interaction with active sites.[7]

  • Derivatization : Polar nitroaromatics, such as nitrophenols and nitrobenzoic acids, exhibit poor chromatographic behavior due to their active hydroxyl and carboxylic acid groups. These groups can interact with the GC column, leading to peak tailing and reduced sensitivity.[10] Silylation is a common derivatization technique to address this. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving peak shape.[2]

  • Ionization Mode : Electron Ionization (EI) at 70 eV is the standard and allows for comparison with extensive libraries like NIST/EPA/NIH.[2][11] However, for some compounds that fragment extensively, "softer" ionization techniques like methane Chemical Ionization (CI) can be used to enhance the abundance of the molecular ion, aiding in identification.[2][12]

Experimental Protocols

Materials and Reagents
  • Solvents : Acetonitrile, Methanol, Dichloromethane, Toluene, Isooctane, Hexane (HPLC or Suprasolv grade).

  • Standards : Certified reference standards of target nitroaromatic compounds.

  • Internal Standards/Surrogates : e.g., Hexachlorobenzene, 1-chloro-3-nitrobenzene, 2,6-Dinitrotoluene-D3.[13][14]

  • Reagents : Anhydrous Sodium Sulfate, Solid-Phase Extraction (SPE) cartridges (e.g., C18), Derivatization Reagent (e.g., BSTFA with 1% TMCS).

  • Gases : Helium or Hydrogen (99.999% purity) for carrier gas.

Sample Preparation Protocol (Water Samples)

This protocol is adapted from principles outlined in EPA methodologies for environmental samples.[7][13]

  • Sample Collection : Collect 1 L of water in a clean glass bottle.

  • Fortification : Add surrogate standards (e.g., 100 µL of 10 ng/µL 1-chloro-3-nitrobenzene) to the sample, method blanks, and matrix spikes.[13]

  • Solid-Phase Extraction (SPE) :

    • Condition an SPE cartridge by passing 5 mL of acetonitrile followed by 10 mL of deionized water. Do not allow the cartridge to go dry.

    • Pass the 1 L water sample through the cartridge at a flow rate of 10-15 mL/min.

    • After extraction, dry the cartridge by purging with nitrogen for 10 minutes.

  • Elution : Elute the trapped analytes from the cartridge with 5 mL of acetonitrile into a collection vial.

  • Drying and Concentration : Pass the eluate through a small column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard Addition : Add the internal standard (e.g., 10 µL of 50 ng/µL hexachlorobenzene) to the final 1 mL extract prior to GC-MS analysis.[13]

Derivatization Protocol (for Polar NACs)
  • Transfer 100 µL of the final extract into a 2 mL autosampler vial.

  • Add 100 µL of BSTFA (+1% TMCS catalyst).

  • Cap the vial tightly and heat at 70°C for 60 minutes.[2]

  • Cool the vial to room temperature before injection into the GC-MS.

Instrumentation and Data Acquisition

The following tables outline typical parameters for GC-MS and GC-MS/MS analysis. Parameters should be optimized for the specific instrument and target analytes.

Table 1: Recommended GC-MS Operating Conditions
ParameterValueRationale
Gas Chromatograph
Injection PortSplitless, Deactivated LinerMaximizes analyte transfer for trace analysis; minimizes analyte degradation.[5][7]
Injection Volume1 µLStandard volume for splitless injection.
Inlet Temperature230 - 270°COptimized to ensure vaporization without causing thermal degradation of labile compounds.[2][5]
Carrier GasHeliumInert gas providing good separation efficiency.
Flow Rate1.2 mL/min (Constant Flow)Typical flow for standard capillary columns.
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-bleed 5% phenyl-methylpolysiloxane phase suitable for a wide range of semi-volatile compounds.[2]
Oven Program80°C (1 min), ramp 10°C/min to 200°C, ramp 20°C/min to 300°C (hold 5 min)A starting point for separating common nitroaromatics. Must be optimized for specific target lists.[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode for library matching.[2]
Electron Energy70 eVStandard energy for reproducible fragmentation and library compatibility.
Source Temperature230°CBalances ionization efficiency with minimizing thermal degradation.[2]
Quadrupole Temp.150°CStandard operating temperature.[2]
Transfer Line Temp.280°CPrevents condensation of analytes between GC and MS.[2]
Scan Range45 - 450 amuCovers the expected mass range for target compounds and their fragments.
Acquisition ModeFull Scan / SIM / MS/MSFull Scan for unknowns; Selected Ion Monitoring (SIM) or MS/MS for higher sensitivity and selectivity of target compounds.[5]
Table 2: Example GC-MS/MS MRM Transitions for Selected Explosives

For ultimate selectivity and sensitivity, Multiple Reaction Monitoring (MRM) on a tandem quadrupole instrument is used.[5][15]

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
1,3-Dinitrobenzene16875122
2,4-Dinitrotoluene18216563
2,4,6-Trinitrotoluene (TNT)22721089
2-Amino-4,6-DNT197180107
RDX1024675

Note: Transitions are instrument-dependent and require optimization.

Workflow and Data Analysis

The overall analytical process and subsequent data analysis follow a structured pathway to ensure accurate identification and quantification.

GCMS_Workflow Figure 1: Overall GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Water, Soil, etc.) Extract 2. Extraction (e.g., SPE, Sonication) Sample->Extract Cleanup 3. Cleanup & Concentration Extract->Cleanup Deriv 4. Derivatization (Optional, for polar NACs) Cleanup->Deriv Inject 5. GC-MS Injection Deriv->Inject Separate 6. GC Separation Inject->Separate Detect 7. MS Detection Separate->Detect Process 8. Data Acquisition (Chromatogram Generation) Detect->Process Identify 9. Compound Identification Process->Identify Quant 10. Quantification Identify->Quant Report 11. Reporting Quant->Report

Figure 1: Overall GC-MS Analytical Workflow
Data Analysis Logic

  • Peak Identification : The total ion chromatogram (TIC) is processed to find chromatographic peaks.

  • Spectral Deconvolution : If peaks co-elute, software like AMDIS (Automated Mass Spectral Deconvolution and Identification System) can help separate the mixed spectra.[16]

  • Library Search : The mass spectrum of each peak is searched against a reference library (e.g., NIST 23) to find potential matches.[11][16] A high match factor (>800) suggests a good fit.[4]

  • Retention Time Confirmation : The retention time of the peak in the sample must match the retention time of a known standard analyzed under the same conditions.

  • Quantification : The concentration of the identified analyte is calculated by comparing its peak area to a calibration curve generated from standards of known concentrations. Internal standards are used to correct for variations in extraction efficiency and instrument response.

Data_Analysis_Logic Figure 2: Data Analysis & Confirmation Logic TIC Acquire Total Ion Chromatogram (TIC) Peak_ID Identify Chromatographic Peak of Interest TIC->Peak_ID Extract_MS Extract Mass Spectrum from Peak Peak_ID->Extract_MS Library_Search Search Spectrum vs. NIST Library Extract_MS->Library_Search Match_Found High Match Factor? Library_Search->Match_Found RT_Check Check Retention Time vs. Standard Match_Found->RT_Check Yes No_Match No Match / Re-evaluate Match_Found->No_Match No RT_Match Retention Time Match? RT_Check->RT_Match Confirmed_ID CONFIRMED IDENTIFICATION RT_Match->Confirmed_ID Yes RT_Match->No_Match No Quantify Quantify using Calibration Curve Confirmed_ID->Quantify

Figure 2: Data Analysis & Confirmation Logic

Troubleshooting

SymptomPotential Cause(s)Recommended Solution(s)
No Peaks or Poor Sensitivity Injector leak; broken syringe; improper column installation; active sites in the inlet liner.Perform a leak check. Replace septum and syringe. Reinstall the column according to manufacturer specifications. Use a new, deactivated liner.[17][18]
Peak Tailing (especially for polar NACs) Active sites in the GC system (liner, column); insufficient derivatization.Use a deactivated liner. Clip the first few cm off the analytical column. Confirm derivatization reaction completion or re-derivatize.[17]
Broad or Split Peaks Poor injection technique; incompatible solvent with stationary phase; column overload.Use an autosampler for consistent injections. Ensure the solvent is appropriate for the column. Dilute the sample.[19]
Inconsistent Retention Times Fluctuation in carrier gas flow; oven temperature not stable; column degradation.Check for leaks and verify flow rates. Allow sufficient oven equilibration time. Condition or replace the column.[18]
High Baseline Noise Contaminated carrier gas; column bleed; contaminated ion source.Install or replace gas purifiers. Condition the column at its maximum isothermal temperature. Clean the MS ion source.[18]
Poor Linearity for Labile Compounds Thermal degradation in the injector.Lower the injector temperature in 10-20°C increments. Consider using analyte protectants.[8][20]

Conclusion

The GC-MS analysis of nitroaromatic compounds is a robust and definitive technique when properly implemented. By understanding the chemical properties of the analytes and their potential for thermal degradation or poor chromatographic performance, a reliable method can be developed. Careful attention to sample preparation, the use of deactivated consumables, optimized instrument parameters, and, when necessary, chemical derivatization are the cornerstones of success. This guide provides the foundational protocols and expert rationale to enable scientists to achieve accurate, sensitive, and reproducible results for this important class of compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-5-Nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for the production of 2-amino-5-nitrobenzyl alcohol, a key intermediate in pharmaceutical and materials science. The described methodology is designed for large-scale laboratory and pilot plant operations, emphasizing process safety, efficiency, and product purity. This document provides in-depth protocols for the oxidation of 2-amino-5-nitrotoluene to 2-amino-5-nitrobenzaldehyde and its subsequent reduction to the target alcohol. Key considerations for scalable workup and purification, process analytical technology (PAT) for reaction monitoring, and rigorous safety procedures are discussed to ensure a self-validating and reliable synthesis.

Introduction: The Significance of 2-Amino-5-Nitrobenzyl Alcohol

2-Amino-5-nitrobenzyl alcohol is a valuable bifunctional molecule characterized by the presence of an amino, a nitro, and a hydroxyl group on a benzene ring. This unique combination of functional groups makes it a versatile building block in the synthesis of a wide array of complex organic molecules. Its derivatives are of significant interest in drug discovery and development, serving as precursors for various heterocyclic compounds and active pharmaceutical ingredients (APIs). The nitro group can be further reduced to an amine, providing a pathway to di-amino benzyl alcohol derivatives, which are also important in medicinal chemistry. Furthermore, the benzylic alcohol functionality allows for a range of subsequent chemical transformations. Given its utility, a reliable and scalable synthesis is paramount for ensuring a consistent supply for research and development activities.

Strategic Approach to Large-Scale Synthesis

The synthesis of 2-amino-5-nitrobenzyl alcohol is strategically approached as a two-step process, commencing with a readily available and cost-effective starting material, 2-amino-5-nitrotoluene. This strategy is outlined below:

  • Step 1: Oxidation of 2-Amino-5-nitrotoluene to 2-Amino-5-nitrobenzaldehyde. This initial step involves the selective oxidation of the methyl group of the starting material to an aldehyde. For large-scale synthesis, the choice of oxidizing agent is critical, balancing reactivity, cost, safety, and ease of workup. Manganese dioxide (MnO₂) is an excellent candidate for this transformation due to its selectivity for benzylic C-H bonds, moderate reactivity, and heterogeneous nature, which simplifies its removal from the reaction mixture.

  • Step 2: Reduction of 2-Amino-5-nitrobenzaldehyde to 2-Amino-5-nitrobenzyl alcohol. The second step is the chemoselective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale. It is a mild and selective reducing agent that does not typically reduce the nitro group under standard conditions, offering a high degree of control and predictability.

This two-step approach is designed to be robust and scalable, with each step optimized for high yield and purity, while also considering the practicalities of industrial production.

dot

Caption: A high-level overview of the two-step synthesis strategy.

Detailed Protocols and Methodologies

Step 1: Large-Scale Synthesis of 2-Amino-5-nitrobenzaldehyde

This protocol details the selective oxidation of 2-amino-5-nitrotoluene using activated manganese dioxide.

3.1.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-5-nitrotoluene≥98%Commercial Source
Activated Manganese Dioxide≥85%Commercial SourceActivity may vary by lot.
TolueneACS GradeCommercial Source
Celite®-Commercial SourceFor filtration.

3.1.2. Equipment

  • Large-capacity, jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.

  • Heating/cooling circulator for the reactor jacket.

  • Large Buchner funnel and filtration flask.

  • Rotary evaporator with a large-capacity flask.

3.1.3. Experimental Protocol

  • Reactor Setup: In a well-ventilated fume hood, charge the jacketed reactor with 2-amino-5-nitrotoluene (1.0 eq) and toluene (10-15 volumes).

  • Reagent Addition: Begin stirring the mixture and add activated manganese dioxide (5.0-10.0 eq). The use of a significant excess of MnO₂ is crucial for driving the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain this temperature. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® in a large Buchner funnel to remove the manganese dioxide and other manganese salts. Wash the filter cake thoroughly with hot toluene to ensure complete recovery of the product.

    • Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-nitrobenzaldehyde as a solid.

  • Purification: The crude product can often be used directly in the next step. If higher purity is required, it can be recrystallized from a suitable solvent system such as ethanol/water.

Step 2: Large-Scale Synthesis of 2-Amino-5-nitrobenzyl Alcohol

This protocol describes the selective reduction of 2-amino-5-nitrobenzaldehyde to the target alcohol using sodium borohydride.

3.2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-5-nitrobenzaldehydeAs synthesized-
Ethanol200 proofCommercial Source
Sodium Borohydride (NaBH₄)≥98%Commercial SourceHandle with care.
Hydrochloric Acid (HCl)2 MPrepared in-houseFor quenching.
Sodium Carbonate (Na₂CO₃)ACS GradeCommercial SourceFor pH adjustment.
Ethyl AcetateACS GradeCommercial SourceFor extraction.
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying.

3.2.2. Equipment

  • Large-capacity, jacketed glass reactor with overhead mechanical stirrer, addition funnel, and temperature probe.

  • Cooling circulator for the reactor jacket.

  • Large separatory funnel.

  • Rotary evaporator with a large-capacity flask.

3.2.3. Experimental Protocol

  • Reactor Setup: Charge the jacketed reactor with 2-amino-5-nitrobenzaldehyde (1.0 eq) and ethanol (15-20 volumes). Stir the mixture to form a suspension.

  • Cooling: Cool the reactor contents to 0-5 °C using the cooling circulator.

  • Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition of NaBH₄ is exothermic.

  • Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0-5 °C.

    • Quenching: Carefully and slowly add 2 M HCl to the reaction mixture to decompose the excess sodium borohydride and any borate complexes. The pH should be adjusted to ~2-3. Hydrogen gas will be evolved during this step, so adequate ventilation is critical.

    • pH Adjustment: Basify the mixture to a pH of 8-9 with a saturated solution of sodium carbonate.

    • Extraction: Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 10 volumes).

    • Washing: Combine the organic layers and wash with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-nitrobenzyl alcohol.

  • Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to afford the final product as a crystalline solid.[1]

dot

Detailed_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction & Purification S1_Start Charge Reactor with 2-Amino-5-nitrotoluene & Toluene S1_Add_MnO2 Add Activated MnO₂ S1_Start->S1_Add_MnO2 S1_Reflux Heat to Reflux (110-111 °C) Monitor by HPLC/TLC S1_Add_MnO2->S1_Reflux S1_Cool Cool to Room Temperature S1_Reflux->S1_Cool S1_Filter Filter through Celite® Wash with Hot Toluene S1_Cool->S1_Filter S1_Concentrate Concentrate Filtrate S1_Filter->S1_Concentrate S1_Intermediate Crude 2-Amino-5-nitrobenzaldehyde S1_Concentrate->S1_Intermediate S2_Start Charge Reactor with Aldehyde & Ethanol S1_Intermediate->S2_Start Transfer to Next Step S2_Cool Cool to 0-5 °C S2_Start->S2_Cool S2_Add_NaBH4 Slowly Add NaBH₄ S2_Cool->S2_Add_NaBH4 S2_React Stir at Room Temperature Monitor by HPLC/TLC S2_Add_NaBH4->S2_React S2_Quench Quench with 2 M HCl S2_React->S2_Quench S2_Basify Basify with Na₂CO₃ S2_Quench->S2_Basify S2_Extract Extract with Ethyl Acetate S2_Basify->S2_Extract S2_Wash_Dry Wash, Dry, and Concentrate S2_Extract->S2_Wash_Dry S2_Purify Recrystallize from Water/Ethanol S2_Wash_Dry->S2_Purify S2_Final Pure 2-Amino-5-nitrobenzyl alcohol S2_Purify->S2_Final

Caption: Detailed workflow for the two-step synthesis of 2-amino-5-nitrobenzyl alcohol.

Process Analytical Technology (PAT) for Reaction Monitoring

For large-scale synthesis, real-time monitoring of the reaction is crucial for ensuring process control, safety, and consistency. Process Analytical Technology (PAT) provides the tools for such monitoring.

For the reduction of 2-amino-5-nitrobenzaldehyde, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a highly effective PAT tool. An immersion probe can be inserted directly into the reactor to monitor the concentrations of key species in real-time.

  • Monitoring Parameters:

    • Disappearance of the Aldehyde: The characteristic carbonyl (C=O) stretch of the aromatic aldehyde (typically around 1680-1700 cm⁻¹) will decrease in intensity as the reaction progresses.

    • Formation of the Alcohol: The appearance of the O-H stretch of the alcohol (a broad peak around 3200-3600 cm⁻¹) and the C-O stretch (around 1000-1200 cm⁻¹) will indicate the formation of the product.

By tracking these spectral features, the reaction endpoint can be determined accurately, preventing over- or under-reaction and ensuring a consistent product profile. This real-time data allows for precise control over the reaction time and can signal any deviations from the expected reaction course.

Safety Precautions for Large-Scale Synthesis

The large-scale synthesis of 2-amino-5-nitrobenzyl alcohol requires strict adherence to safety protocols, particularly concerning the handling of sodium borohydride and the quenching process.

  • Personal Protective Equipment (PPE): At all stages, personnel should wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[2]

  • Handling Sodium Borohydride:

    • Sodium borohydride is a water-reactive solid that can release flammable hydrogen gas upon contact with water or acidic conditions.[3] It should be stored in a cool, dry place away from incompatible materials.

    • When handling solid NaBH₄, avoid creating dust. Weighing and transfers should be conducted in a fume hood.[4]

    • Use non-sparking tools for handling the solid.

  • Exothermic Reactions: Both the addition of NaBH₄ and the subsequent quenching with acid are exothermic. The use of a jacketed reactor with a reliable cooling system is essential to maintain temperature control.

  • Quenching: The quenching of excess NaBH₄ with acid is a critical step that must be performed with extreme caution.

    • The reaction mixture must be cooled to 0-5 °C before the slow, dropwise addition of acid.

    • Vigorous stirring is necessary to dissipate heat and prevent localized "hot spots."

    • The reactor must be well-ventilated to safely dissipate the hydrogen gas that is evolved. An inert atmosphere (e.g., nitrogen) can be used to prevent the formation of an explosive mixture of hydrogen and air.

    • For very large scales, a system for scrubbing the off-gases may be necessary.

  • Waste Disposal: All waste materials, including aqueous layers from extractions and any solid waste, should be disposed of in accordance with local environmental regulations.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
Melting Point 141-142 °C[1]
¹H NMR Consistent with the structure of 2-amino-5-nitrobenzyl alcohol. Key signals include aromatic protons, a singlet for the benzylic CH₂ protons, and a broad singlet for the amino protons.
¹³C NMR Consistent with the structure, showing the correct number of carbon signals with appropriate chemical shifts for the aromatic, benzylic, and functionalized carbons.
FTIR Characteristic peaks for O-H (alcohol), N-H (amine), C-H (aromatic and aliphatic), and N-O (nitro group) stretches.[5]
HPLC A single major peak indicating high purity (typically >98%). The method should be validated for linearity, accuracy, and precision.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 2-amino-5-nitrobenzyl alcohol (C₇H₈N₂O₃, MW: 168.15 g/mol ).[6]

Conclusion

The two-step synthesis of 2-amino-5-nitrobenzyl alcohol presented in this guide offers a scalable and reliable method for the production of this important chemical intermediate. By starting with the cost-effective 2-amino-5-nitrotoluene and employing well-established and selective chemical transformations, high yields of the target compound can be achieved. The integration of Process Analytical Technology for real-time reaction monitoring and a strong emphasis on safety protocols are critical for the successful implementation of this synthesis on a large scale. The detailed protocols and considerations provided herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

References

Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing (2-amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2-amino-5-nitrophenyl)methanol as a diazo component in the synthesis of azo dyes. It covers the underlying chemical principles, detailed experimental protocols, safety considerations, and characterization techniques. The structure of this guide is designed to follow a logical progression from theoretical concepts to practical application, empowering the user to not only replicate the described procedures but also to adapt them for the synthesis of a diverse array of novel azo compounds.

Introduction: The Versatility of Azo Dyes and the Role of this compound

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1] This chromophore is responsible for the intense colors exhibited by these compounds, which span the entire visible spectrum. Their applications are extensive, ranging from coloring textiles, leathers, and papers to uses in pigments, analytical reagents, and advanced materials.[1][2][3]

The synthesis of an azo dye is classically a two-step process: the conversion of a primary aromatic amine into a reactive diazonium salt (diazotization), followed by its reaction with an electron-rich coupling component (azo coupling).[4][5] The final properties of the dye, such as its color, solubility, and fastness, are intricately determined by the molecular structures of both the amine and the coupling partner.[4]

This guide focuses on this compound as the primary aromatic amine. This specific precursor offers several intriguing structural features:

  • A Primary Aromatic Amine (-NH₂): This group is the reactive site for diazotization, allowing for its conversion into the diazonium electrophile.

  • An Electron-Withdrawing Nitro Group (-NO₂): Positioned para to the amine, the nitro group significantly influences the electronic properties of the resulting diazonium salt, affecting its reactivity and the spectral properties of the final dye.

  • A Hydroxymethyl Group (-CH₂OH): This group can enhance solubility and provides a potential site for further chemical modification or conjugation, a feature of interest for developing functional dyes or bioconjugates.

Section 1: The Chemistry of Azo Dye Synthesis

Part A: The Diazotization of this compound

Diazotization is the process of converting the primary amino group of this compound into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][6]

The reaction is highly exothermic and the resulting diazonium salts are thermally unstable, capable of explosive decomposition if isolated in a dry state.[7] Consequently, the entire procedure must be conducted at low temperatures, typically between 0 and 5 °C, in an ice bath.[1][7] Maintaining this low temperature is the most critical parameter for ensuring both a high yield and a safe reaction.[7] The diazonium salt is prepared in solution and used immediately in the subsequent coupling step without isolation.[1]

Diazotization amine This compound diazonium Diazonium Salt Intermediate (Electrophile) amine->diazonium 1. Dissolve in Acid na_no2 NaNO₂ na_no2->diazonium 2. Add Dropwise hcl HCl (aq) hcl->diazonium reagents_box Reaction Conditions: 0-5 °C, Aqueous reagents_box->diazonium

Caption: Diazotization of this compound.

Part B: The Azo Coupling Reaction

The azo coupling is an electrophilic aromatic substitution reaction. The highly reactive diazonium salt, formed in Protocol 1, acts as a potent electrophile. It readily attacks an electron-rich aromatic compound, known as the coupling component, to form the stable azo linkage (-N=N-).[1]

Common coupling components include phenols (like 2-naphthol), anilines, and other activated aromatic systems.[5] The reaction is typically carried out in a solution that optimizes the reactivity of the coupling component. For phenols, the reaction is often performed under slightly alkaline conditions to deprotonate the hydroxyl group, forming a highly activating phenoxide ion. For anilines, the coupling is usually done in a slightly acidic medium. The cold diazonium salt solution is added slowly to the solution of the coupling partner, again maintaining a low temperature to prevent decomposition of the diazonium salt and control the reaction rate.[1] The immediate formation of a brightly colored precipitate is a hallmark of a successful coupling reaction.[1]

AzoCoupling diazonium Diazonium Salt (from Protocol 1) azo_dye Azo Dye Product (Colored Precipitate) diazonium->azo_dye reaction_label Electrophilic Aromatic Substitution coupler Electron-Rich Coupler (e.g., 2-Naphthol) coupler->azo_dye AzoWorkflow cluster_p1 Protocol 1: Diazotization cluster_p2 Protocol 2: Azo Coupling cluster_p3 Protocol 3: Isolation & Purification start Start: Reagents p1_step1 Dissolve Amine in HCl start->p1_step1 p2_step1 Prepare Coupler Solution (2-Naphthol in NaOH) start->p2_step1 p1_step2 Cool to 0-5 °C p1_step1->p1_step2 p1_step3 Add NaNO₂ (aq) Dropwise p1_step2->p1_step3 p1_step4 Stir & Validate (Starch-Iodide) p1_step3->p1_step4 p2_step3 Add Diazonium Salt Slowly p1_step4->p2_step3 Immediate Use p2_step2 Cool Coupler to 0-5 °C p2_step1->p2_step2 p2_step2->p2_step3 p2_step4 Stir to Complete Reaction p2_step3->p2_step4 p3_step1 Vacuum Filtration p2_step4->p3_step1 p3_step2 Wash with Cold Water p3_step1->p3_step2 p3_step3 Recrystallize from Ethanol p3_step2->p3_step3 p3_step4 Collect & Dry Pure Dye p3_step3->p3_step4 characterization Characterization (UV-Vis, FT-IR, NMR, MS) p3_step4->characterization end_product Final Product: Purified Azo Dye characterization->end_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-amino-5-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we address specific issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and which is recommended?

There are two primary and reliable synthetic pathways to obtain this compound, each with its own set of considerations.

  • Route A: Reduction of 2-amino-5-nitrobenzoic acid. This is often the preferred and more direct route. It involves the selective reduction of the carboxylic acid functional group to a primary alcohol.

  • Route B: Reduction of 2-amino-5-nitrobenzaldehyde. This route can also be effective, but it requires the initial synthesis of the aldehyde from the corresponding carboxylic acid, adding an extra step to the overall process.

Recommendation: For laboratory-scale synthesis, Route A is generally recommended due to its atom economy and fewer synthetic steps. However, the choice of route may depend on the availability of the starting materials.

Q2: I am starting with 2-amino-5-nitrobenzoic acid. Which reducing agent is best for the selective reduction of the carboxylic acid without affecting the nitro and amino groups?

The key to a high-yield synthesis from 2-amino-5-nitrobenzoic acid is the chemoselective reduction of the carboxylic acid. The presence of the easily reducible nitro group and the potentially reactive amino group requires a carefully chosen reducing agent.

Recommended Reagent: Borane Tetrahydrofuran Complex (BH₃·THF)

Borane reagents are well-documented for their ability to selectively reduce carboxylic acids in the presence of nitro groups and other functional groups like esters and amides.[1][2][3] Lithium aluminum hydride (LiAlH₄) is generally too reactive and can lead to the reduction of the nitro group, resulting in a mixture of products.[4] Sodium borohydride (NaBH₄) is typically not strong enough to reduce a carboxylic acid under standard conditions.[5]

Section 2: Troubleshooting Guide - Low Yield and Impurities

Issue 1: My reaction yield is consistently low when reducing 2-amino-5-nitrobenzoic acid with BH₃·THF.

This is a common issue that can often be traced back to several factors related to the starting material, reaction conditions, and work-up procedure.

Possible Cause 1: Purity and Stability of 2-amino-5-nitrobenzoic acid

  • Question: Could my starting material be the problem?

  • Answer: Yes. 2-amino-5-nitrobenzoic acid can be susceptible to degradation through various pathways, including photolysis and thermal decomposition.[6] Impurities in the starting material can interfere with the reduction and lead to side reactions.

  • Solution:

    • Verify Purity: Always check the purity of your 2-amino-5-nitrobenzoic acid by techniques such as NMR or HPLC before starting the reaction.

    • Purification: If impurities are detected, consider recrystallization to purify the starting material.

    • Storage: Store 2-amino-5-nitrobenzoic acid in a cool, dark place to prevent degradation.[6]

Possible Cause 2: Incomplete Reaction

  • Question: How do I know if the reaction has gone to completion, and what should I do if it hasn't?

  • Answer: An incomplete reaction is a primary reason for low yields. This can be due to insufficient reducing agent, suboptimal temperature, or short reaction time.

  • Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

    • Optimize Reagent Stoichiometry: Ensure you are using a sufficient excess of BH₃·THF. A molar ratio of 2-3 equivalents of BH₃·THF to the carboxylic acid is a good starting point.

    • Adjust Temperature: While the reaction is typically initiated at a lower temperature (0 °C) to control the initial exotherm, it may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to drive it to completion.[1]

    • Increase Reaction Time: Allow the reaction to stir for an adequate amount of time (often several hours to overnight) until TLC analysis confirms the absence of the starting material.

Possible Cause 3: Issues During Work-up and Purification

  • Question: I seem to be losing my product during the work-up and purification steps. How can I improve this?

  • Answer: The work-up procedure for borane reductions is critical for both quenching the excess reagent and isolating the product. Improper work-up can lead to the formation of emulsions, product degradation, or poor recovery.

  • Solution:

    • Careful Quenching: Quench the reaction slowly at 0 °C by the dropwise addition of methanol. This will safely decompose the excess borane. Be aware of gas evolution (hydrogen).

    • pH Adjustment: After quenching, the pH of the aqueous solution should be carefully adjusted. Acidifying the solution (e.g., with 1M HCl) can help in the subsequent extraction.

    • Efficient Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

    • Purification Strategy: The crude product can be purified by column chromatography on silica gel or by recrystallization. A solvent system of ethyl acetate/hexanes is often effective for chromatography.

Experimental Protocol: Reduction of 2-amino-5-nitrobenzoic acid with BH₃·THF

Caption: A decision tree for troubleshooting low yield in the synthesis.

Issue 2: I am observing a significant amount of a side-product that appears to be the fully reduced aniline derivative (2,5-diaminobenzyl alcohol).

The over-reduction of the nitro group to an amine is a common side reaction, especially if the reaction conditions are not well-controlled.

  • Question: What causes the reduction of the nitro group, and how can I prevent it?

  • Answer: While BH₃·THF is generally selective for carboxylic acids over nitro groups, certain conditions or impurities can promote the reduction of the nitro group.

  • Solution:

    • Avoid High Temperatures: Prolonged heating at high temperatures can lead to the reduction of the nitro group. Try to run the reaction at the lowest temperature that allows for the complete consumption of the starting material.

    • Purity of Reagents: Ensure that your BH₃·THF solution has not degraded. Older or improperly stored solutions may contain other boron species that are less selective.

    • Transition Metal Contamination: Traces of transition metals can catalyze the reduction of nitro groups by borohydride reagents. [7][8][9]Ensure your glassware is scrupulously clean.

Comparative Data on Reducing Agent Selectivity
Reducing AgentSelectivity for Carboxylic AcidSelectivity for Nitro GroupComments
BH₃·THF HighLow (generally unreactive)Recommended for selective reduction of the carboxylic acid. [2]
LiAlH₄ HighHigh (readily reduces)Not recommended due to lack of selectivity. [4]
NaBH₄ Very Low (generally unreactive)Low (can reduce with catalysts)Not effective for reducing the carboxylic acid. [5]

Section 3: Purification and Characterization

Q3: My purified product is a colored solid. Is this normal, and how can I decolorize it?
  • Answer: this compound is often isolated as a yellow or light brown solid. The color is due to the chromophoric nitro and amino groups on the aromatic ring. However, dark coloration can indicate the presence of impurities.

  • Solution:

    • Recrystallization: This is the most effective method for both purification and decolorization. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective.

    • Activated Charcoal Treatment: If the product is highly colored, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Logical Diagram for Purification Strategy

Purification_Strategy crude_product Crude this compound assess_purity Assess Purity (TLC, NMR) crude_product->assess_purity is_colored Is the product highly colored? assess_purity->is_colored column_chromatography Purify by Column Chromatography assess_purity->column_chromatography If recrystallization is ineffective charcoal_treatment Recrystallize with Activated Charcoal Treatment is_colored->charcoal_treatment Yes recrystallize Recrystallize from appropriate solvent system is_colored->recrystallize No pure_product Pure this compound charcoal_treatment->pure_product recrystallize->pure_product column_chromatography->pure_product

Caption: A flowchart for the purification of the final product.

References

Technical Support Center: Purification of (2-amino-5-nitrophenyl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-amino-5-nitrophenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges and frequently asked questions encountered during the recrystallization of this compound, providing not just solutions but the underlying scientific principles to empower your experimental success.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, understanding the physicochemical characteristics of this compound is crucial for developing a robust recrystallization protocol.

PropertyValue/DescriptionSignificance for Recrystallization
Molecular Formula C₇H₈N₂O₃[1]Indicates the presence of polar functional groups.
Molecular Weight 168.15 g/mol [1]Standard for a small organic molecule.
Appearance Reported as a solid; color can range from yellow to brown depending on purity.[1]Color impurities are common and may require decolorizing carbon.
Functional Groups Primary amine (-NH₂), Nitro group (-NO₂), Hydroxyl group (-CH₂OH), Aromatic ringThese groups confer polarity and the ability to form strong hydrogen bonds, heavily influencing solvent selection.
Melting Point 141-142 °C (recrystallized from water)[2]A sharp melting point close to the literature value is a good indicator of purity. The relatively high melting point suggests "oiling out" may be less of an issue in lower-boiling solvents.
Polarity Polar moleculeWill be more soluble in polar solvents (like alcohols, water) and less soluble in nonpolar solvents (like hexanes, toluene).

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] Based on literature precedence and the molecule's structure, here are the top candidates:

  • Water: A documented synthesis protocol specifies recrystallizing the final product from water.[2] Given the polar amine and hydroxyl groups, water is a logical, albeit sometimes challenging, choice. High-purity crystals can often be obtained from aqueous recrystallizations.[4]

  • Ethanol or Methanol: Alcohols are excellent choices for polar molecules containing oxygen and nitrogen atoms.[5] For structurally similar compounds like 2-amino-5-nitrobenzoic acid, ethanol has been shown to be an effective recrystallization solvent.[5]

  • Alcohol/Water Mixtures: A mixed solvent system, such as ethanol/water or methanol/water, is often highly effective.[5] This approach allows for fine-tuning the solvent's polarity. The compound is dissolved in a minimal amount of the "good" solvent (hot alcohol), and the "anti-solvent" (water) is added dropwise to the hot solution until the cloud point is reached, inducing crystallization upon cooling.

A systematic solvent screening is always the recommended first step when a definitive solvent is not known.

Q2: My crude material is dark brown. How can I remove colored impurities?

A2: The presence of color often indicates persistent, highly conjugated impurities. These can typically be removed using activated charcoal (decolorizing carbon).

Mechanism: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, polarizable molecules, which are characteristic of many organic color bodies.

Procedure:

  • Dissolve your crude this compound in the minimum amount of near-boiling solvent.

  • Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a spatula tip is often sufficient).

  • Gently reheat the mixture to boiling for 5-10 minutes to allow for complete adsorption.

  • Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization of your product in the funnel.[5]

Q3: I'm getting a very low recovery yield. What are the common causes?

A3: A low yield is one of the most frequent issues in recrystallization. The cause can usually be traced to one of the following:

  • Using too much solvent: This is the most common mistake.[1] An excessive volume of solvent will keep a significant portion of your compound dissolved even at low temperatures, leading to loss in the mother liquor.[6] Always aim for the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature crystallization: If the product crystallizes in the filter paper during hot filtration, it will be lost. Ensure your funnel and receiving flask are pre-heated to minimize this.

  • Washing with room-temperature solvent: Washing the collected crystals should always be done with a minimal amount of ice-cold solvent to avoid redissolving the purified product.

  • Inappropriate solvent choice: If the compound has significant solubility in the chosen solvent even at 0 °C, recovery will be poor. The solubility curve for the solvent-solute pair should be steep.

III. Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for their resolution.

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe outcome cool->observe crystals Pure crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Failure oil_out Product 'oils out' observe->oil_out Failure poor_yield Poor yield of crystals observe->poor_yield Failure end_ok Collect, wash, and dry crystals crystals->end_ok sol_no_crystals Too much solvent or supersaturation no_crystals->sol_no_crystals sol_oil_out Solution is likely supersaturated or cooling too fast. Melting point may be below solvent boiling point. oil_out->sol_oil_out sol_poor_yield Too much solvent used initially or compound is too soluble. poor_yield->sol_poor_yield action_no_crystals 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Boil off some solvent & re-cool. sol_no_crystals->action_no_crystals action_no_crystals->cool action_oil_out 1. Reheat to dissolve oil. 2. Add a small amount of additional solvent. 3. Allow to cool much slower. sol_oil_out->action_oil_out action_oil_out->cool action_poor_yield 1. Concentrate mother liquor and re-cool for a second crop. 2. Re-evaluate solvent choice. sol_poor_yield->action_poor_yield

Caption: Troubleshooting workflow for common recrystallization issues.

Problem 1: The product "oiled out" instead of crystallizing.

Cause: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This can happen if the boiling point of the solvent is too high, the compound is significantly impure (leading to melting point depression), or the solution is cooled too rapidly.[1]

Solutions:

  • Reheat and Dilute: Warm the solution until the oil completely redissolves. Add a small amount (5-10% more) of hot solvent to slightly decrease the saturation point.

  • Slow Down Cooling: This is critical. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated if necessary, before moving it to an ice bath. Slower cooling provides the thermodynamic landscape for ordered crystal lattice formation rather than amorphous oiling.

  • Change Solvents: If the problem persists, select a solvent with a lower boiling point or use a mixed solvent system where the polarity can be adjusted more gently.

Problem 2: No crystals have formed, even after cooling in an ice bath.

Cause: This is typically due to one of two reasons: either too much solvent was used, and the solution is not saturated, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[1]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[7]

    • Seeding: Add a tiny "seed" crystal of the crude material to the solution. This provides a perfect template for further crystal formation.

  • Reduce Solvent Volume: If nucleation techniques fail, it is almost certain that too much solvent was used.[1][6] Gently heat the solution again and boil off a portion of the solvent (10-20% of the volume). Then, allow the more concentrated solution to cool again.

IV. Experimental Protocol: Recrystallization from an Ethanol/Water System

This protocol is based on best practices for polar aromatic compounds and offers a robust starting point.

Recrystallization_Workflow cluster_0 Preparation & Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying start Place crude solid in Erlenmeyer flask add_etoh Add minimum hot ethanol to dissolve solid start->add_etoh hot_filter_q Insoluble impurities or color present? add_etoh->hot_filter_q add_charcoal Add activated charcoal (if needed) hot_filter_q->add_charcoal Yes add_water Add hot water dropwise to hot filtrate until cloudy (cloud point) hot_filter_q->add_water No hot_filter Perform hot gravity filtration add_charcoal->hot_filter hot_filter->add_water reheat Reheat to clarify add_water->reheat cool_rt Cool slowly to room temperature reheat->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vac_filter Collect crystals by vacuum filtration cool_ice->vac_filter wash Wash with minimal ice-cold solvent vac_filter->wash dry Dry crystals (vacuum oven) wash->dry end_node Analyze for purity (MP, NMR, etc.) dry->end_node

References

Common side reactions in the synthesis of (2-amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-amino-5-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during its synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically achieved through the reduction of 2-amino-5-nitrobenzoic acid or its derivatives, can stem from several factors.

  • Incomplete Reaction: The reduction of the carboxylic acid to an alcohol requires a potent reducing agent. If the reaction does not go to completion, you will have unreacted starting material, thus lowering your yield.

    • Solution: Ensure your reducing agent is fresh and used in the appropriate stoichiometric excess. For reductions of benzoic acid derivatives, strong reducing agents like lithium aluminum hydride (LAH) or borane complexes are often employed.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Side Reactions: The presence of both an amino and a nitro group on the aromatic ring makes the molecule susceptible to various side reactions.

    • Over-reduction: The nitro group can be reduced to an amine if the reaction conditions are too harsh or if the wrong reducing agent is used. This would result in the formation of (2,5-diaminophenyl)methanol.

      • Solution: Employ a selective reducing agent that preferentially reduces the carboxylic acid over the nitro group. While strong hydrides like LAH can sometimes reduce nitro groups, careful control of temperature and reaction time can often provide selectivity. Alternatively, consider protecting the amino group before reduction to prevent unwanted side reactions.

    • Dimerization/Polymerization: Aromatic amines can be susceptible to oxidative polymerization, especially in the presence of air or certain reagents, leading to the formation of colored, insoluble byproducts.

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure all solvents are degassed prior to use.

  • Product Loss During Workup and Purification: The product's solubility characteristics can lead to significant losses during extraction and recrystallization.

    • Solution: this compound has both a polar amino and hydroxyl group, as well as a less polar nitrophenyl ring. Optimize your extraction solvent system to ensure efficient partitioning of the product. During recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation and recovery.

Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple byproducts is a common challenge. The identity of these side products depends on the specific synthetic route and reaction conditions.

A prevalent method for synthesizing this compound is the reduction of 2-amino-5-nitrobenzaldehyde.[2] In this case, potential side reactions include:

  • Incomplete Reduction: The starting aldehyde may remain if the reduction is not complete.

  • Cannizzaro Reaction (if under basic conditions): If the reduction is attempted under strongly basic conditions with a less effective reducing agent, the aldehyde could disproportionate to form both this compound and 2-amino-5-nitrobenzoic acid.

When starting from 2-amino-5-nitrobenzoic acid, common side products include:

  • Over-reduction Product: As mentioned in Q1, reduction of the nitro group leads to (2,5-diaminophenyl)methanol.

  • Ester Formation: If an alcohol is used as the solvent with an acid catalyst, esterification of the starting carboxylic acid can occur.

Minimization Strategies:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium borohydride is a milder reducing agent that can be used for the reduction of aldehydes to alcohols.[2] For the reduction of carboxylic acids, stronger agents like LAH or borane are necessary.[1]

  • Control of Reaction Conditions: Maintain the recommended temperature throughout the reaction. Low temperatures can help to control the reactivity of strong reducing agents and improve selectivity.

  • pH Control: During the workup, carefully adjust the pH. For instance, after a reduction with sodium borohydride, the excess reagent is typically quenched with acid, followed by basification to isolate the product.[2]

Q3: I'm having difficulty purifying the final product. What are the best practices for purification?

A3: Purifying this compound can be challenging due to its physical properties and the potential presence of closely related impurities.

  • Recrystallization: This is the most common method for purifying the crude product.

    • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Water is a commonly used solvent for recrystallization of this compound.[2] Other potential solvents include ethanol or mixtures of ethanol and water.

    • Procedure: Dissolve the crude product in a minimal amount of the boiling solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a viable alternative.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A solvent system with a polarity that allows for good separation of the product from its impurities is required. A gradient of ethyl acetate in hexanes is a common starting point for compounds of this nature. The optimal solvent system should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q4: What is the most common and efficient synthetic route to this compound?

A4: A widely used laboratory-scale synthesis involves the reduction of a suitable precursor. Two common starting materials are 2-amino-5-nitrobenzoic acid and 2-amino-5-nitrobenzaldehyde.

  • From 2-amino-5-nitrobenzoic acid: This route requires a strong reducing agent like lithium aluminum hydride (LAH) or a borane complex to reduce the carboxylic acid to a primary alcohol.[1]

  • From 2-amino-5-nitrobenzaldehyde: This method utilizes a milder reducing agent, such as sodium borohydride, to convert the aldehyde to the alcohol.[2]

The choice between these routes often depends on the commercial availability and cost of the starting materials.

Q5: What are the key safety precautions to consider during this synthesis?

A5: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. Specific hazards associated with this synthesis include:

  • Reducing Agents: Strong reducing agents like LAH are highly reactive and pyrophoric. They react violently with water and other protic solvents. Handle them under an inert atmosphere and in anhydrous solvents.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and are often skin and eye irritants. Some may also be explosive, particularly at elevated temperatures. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

Q6: How can I confirm the identity and purity of my final product?

A6: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.

  • Melting Point: Compare the melting point of your product to the literature value. A sharp melting point close to the reported value is an indication of high purity. The reported melting point is 141-142°C.[2]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure of the molecule, confirming the presence of the aromatic protons, the methylene protons of the alcohol, and the amino group.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the O-H stretch of the alcohol, the N-H stretches of the amine, and the characteristic stretches of the nitro group.

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Chromatography:

    • Thin Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of the product and to monitor the progress of the reaction and the effectiveness of purification steps.

    • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the preferred method.

Experimental Protocols
Protocol: Synthesis of this compound from 2-amino-5-nitrobenzaldehyde [2]
  • Preparation: In a round-bottom flask, suspend 2-amino-5-nitrobenzaldehyde in ethanol at room temperature with stirring.

  • Reduction: Add sodium borohydride in small portions to the stirred suspension. Continue stirring for approximately 1 hour.

  • Workup:

    • Acidify the reaction mixture with 2 N hydrochloric acid to quench the excess sodium borohydride.

    • Basify the solution to a pH of 8-9 with solid sodium carbonate.

    • Extract the product with diethyl ether (3x).

  • Isolation and Purification:

    • Combine the organic extracts and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the resulting residue from water to obtain pure this compound.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_amino_5_nitrobenzaldehyde 2-amino-5-nitrobenzaldehyde product This compound 2_amino_5_nitrobenzaldehyde->product Reduction NaBH4 Sodium Borohydride (NaBH4) NaBH4->product Ethanol Ethanol (Solvent) Ethanol->product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Stabilizing (2-amino-5-nitrophenyl)methanol in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-amino-5-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental use. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your starting materials and the reliability of your experimental outcomes.

I. Understanding the Molecule: Key Stability Concerns

This compound is a multifaceted molecule featuring an aromatic ring substituted with an amino group, a nitro group, and a benzylic alcohol. This combination of functional groups dictates its reactivity and susceptibility to degradation under various conditions. The primary sites vulnerable to degradation are the electron-rich amino group, the readily reducible nitro group, and the benzylic alcohol, which can undergo oxidation and other reactions.

Based on the chemistry of its constituent functional groups and related aromatic compounds, the principal degradation pathways for this compound are:

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored impurities, such as nitroso and further oxidized species. This process can be catalyzed by air (autoxidation), light, and trace metal impurities. Aromatic amines, in general, are known to be sensitive to oxidizing agents.[1][2]

  • Photodegradation: Nitroaromatic compounds are notoriously sensitive to light, particularly in the UV spectrum.[3] Exposure to light can initiate photochemical reactions, leading to a complex mixture of degradation products. This is a critical factor to control during both storage and handling.

  • Acid/Base Catalyzed Reactions: The benzylic alcohol and the amino group can participate in acid or base-catalyzed reactions. While benzylic alcohols can undergo hydrolysis, the conditions for this are typically harsh.[4][5][6][7] However, extreme pH conditions should be avoided during storage of solutions.

  • Thermal Stress: While the compound is a solid with a relatively high melting point, prolonged exposure to elevated temperatures can accelerate other degradation pathways, such as oxidation.

Below is a diagram illustrating the potential degradation pathways for this compound.

cluster_main cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Main This compound Oxidation Oxidation (Amino Group) Main->Oxidation O₂, light, metal ions Photodegradation Photodegradation (Nitro Group & Ring) Main->Photodegradation UV/Vis light Hydrolysis Hydrolysis (Benzylic Alcohol) Main->Hydrolysis Strong acid/base Oxidized_Products Nitroso derivatives, Polymeric materials Oxidation->Oxidized_Products Photoproducts Complex mixture of photodegradants Photodegradation->Photoproducts Hydrolysis_Products Corresponding aldehyde/acid (under harsh conditions) Hydrolysis->Hydrolysis_Products

Caption: Potential degradation pathways of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed, opaque container at refrigerated temperatures, typically between 2°C and 8°C .[1][8][9] To further minimize oxidative degradation, storing the material under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

Q2: My solid this compound has changed color. Is it still usable?

A change in color, often to a darker shade, is a visual indicator of potential degradation, likely due to oxidation or photodecomposition. While a slight color change may not significantly impact purity for some applications, it is crucial to re-analyze the material to determine its purity before use. A significant color change suggests substantial degradation, and the use of such material is discouraged as it may lead to inconsistent and unreliable experimental results.

Q3: How should I prepare and store solutions of this compound?

Solutions are generally less stable than the solid material. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary:

  • Use high-purity, degassed solvents.

  • Store the solution in a tightly sealed vial with minimal headspace, protected from light (e.g., wrapped in aluminum foil or in an amber vial).

  • Refrigerate the solution at 2-8°C.

  • Avoid prolonged storage of solutions. For critical applications, re-analyze the solution for purity if stored for more than 24 hours.

Q4: Is this compound compatible with all common laboratory solvents?

While soluble in many organic solvents, it is important to consider the potential for reactivity. Avoid solvents that may contain peroxides (e.g., aged ethers) as these can accelerate oxidative degradation. When using protic solvents, be mindful of the solution's pH, as highly acidic or basic conditions could promote degradation.

III. Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to troubleshooting common problems encountered during the use of this compound.

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Unexpected peaks in a chromatogram (e.g., HPLC, LC-MS) of a freshly prepared sample. 1. Degradation of the solid starting material. 2. Solvent incompatibility or contamination. 3. On-instrument degradation. 1. Verify Purity of Solid: Re-analyze the solid material using a validated analytical method. If degraded, procure a new batch.2. Solvent Check: Use fresh, high-purity solvents. Degas solvents to remove dissolved oxygen. Test a different solvent for sample preparation.3. Instrument Check: Ensure the analytical system is clean and free from contaminants.
Inconsistent reaction yields or formation of unexpected byproducts. 1. Use of degraded starting material. 2. Reaction conditions promoting degradation. 1. Confirm Starting Material Purity: Always confirm the purity of this compound before starting a reaction.2. Optimize Reaction Conditions: If the reaction is sensitive to air or light, perform it under an inert atmosphere and protect it from light. Consider the pH of the reaction mixture.
Color development in a solution upon standing. 1. Oxidation (autoxidation). 2. Photodegradation. 1. Inert Atmosphere: Prepare and store solutions under an inert gas (argon or nitrogen).2. Light Protection: Store solutions in amber vials or wrap clear vials with aluminum foil. Work in a fume hood with the sash down to minimize light exposure.

IV. Experimental Protocols

To ensure the quality of your this compound, it may be necessary to perform your own stability assessments, especially for long-term projects or when using the compound in a new formulation. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stress testing of new drug substances.[8][10][11][12][13][14][15][16]

A. Protocol for Forced Degradation Studies

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours, protected from light.

  • Photodegradation: Expose the stock solution in a transparent vial to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC with a photodiode array detector).

cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid 0.1 M HCl, 60°C Stock->Acid Base 0.1 M NaOH, RT Stock->Base Oxidation 3% H₂O₂, RT Stock->Oxidation Thermal 60°C, in solution Stock->Thermal Photo ICH Q1B light exposure Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze HPLC-PDA Analysis Dilute->Analyze

Caption: Workflow for forced degradation studies.

B. Recommended HPLC Method for Stability Indicating Analysis

This method can be used as a starting point for developing a stability-indicating assay for this compound and its potential degradation products.[3][17][18][19][20]

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, increase to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV/Vis at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the parent compound)
Injection Volume 10 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

V. References

  • ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). --INVALID-LINK--

  • Oxidation of aromatic amines to nitro compounds. ScienceMadness.org. --INVALID-LINK--

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). --INVALID-LINK--

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. --INVALID-LINK--

  • WHO Technical Report Series, No. 953, Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2009). --INVALID-LINK--

  • This compound | 77242-30-9. Sigma-Aldrich. --INVALID-LINK--

  • Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds. BenchChem. (2025, November). --INVALID-LINK--

  • Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. ResearchGate. (2025, August 6). --INVALID-LINK--

  • Amines, Aromatic. CAMEO Chemicals - NOAA. --INVALID-LINK--

  • Stability Indicating HPLC Method Development and Validation. SciSpace. --INVALID-LINK--

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. --INVALID-LINK--

  • Stability-Indicating HPLC Method Development. vscht.cz. --INVALID-LINK--

  • Photocatalytic Degradation of p-Nitroaniline with Composite Photocatalyst H3P12W40/TiO2. --INVALID-LINK--

  • Oxidative transformation of aromatic amines. ETH Research Collection. --INVALID-LINK--

  • 23.11: Oxidation of Amines. Chemistry LibreTexts. (2021, July 31). --INVALID-LINK--

  • (PDF) Stability indicating HPLC method development - a review. ResearchGate. (2025, August 10). --INVALID-LINK--

  • Application Note & Protocol: A Stability-Indicating HPLC Method for the Quantification of Cassiaside B. BenchChem. --INVALID-LINK--

  • Amines-Part 8-Chemical Properties 2-Oxidation. YouTube. (2025, August 31). --INVALID-LINK--

  • Photometric oxidation reaction products of 4‐nitroaniline. ResearchGate. --INVALID-LINK--

  • Photodegradation Kinetics of o-Nitroaniline (ONA), m-Nitroaniline (MNA), p-Nitroaniline (PNA), p-Bromoaniline (PBrA) and o-Chloroaniline (OCIA) in Aqueous Suspension of Zinc Oxide. Semantic Scholar. --INVALID-LINK---and-in-Hussain-Ahmad/1f4a5c6d3e8b9f7a8c7e6d5a4b3c2d1e0f9a8b7c)

  • Photocatalytic Degradation of p-Nitroaniline with Composite Photocatalyst H3P12W40/TiO 2. ResearchGate. --INVALID-LINK--

  • Forced Degradation Studies. MedCrave online. (2016, December 14). --INVALID-LINK--

  • Process for the preparation of benzyl alcohol. Google Patents. --INVALID-LINK--

  • Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. PubMed. (2005, June 29). --INVALID-LINK--

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). --INVALID-LINK--

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. --INVALID-LINK--

  • Forced Degradation Studies: Regulatory Considerations and Implementation. --INVALID-LINK--

  • Benzyl alcohol preparation method. Snowhite Chemical Co.,LTD. (2025, August 29). --INVALID-LINK--

  • Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Science Publishing. --INVALID-LINK--

  • Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. PMC - NIH. --INVALID-LINK--

  • Benzyl chloride hydrolysis preparing benzyl alcohol experiment. ECHEMI. --INVALID-LINK--

  • Hydrolysis of benzyl chloride to benzyl alcohol. Google Patents. --INVALID-LINK--

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society - ACS Publications. --INVALID-LINK--

  • The Chemistry Behind Protection: Understanding 2-Nitrobenzyl Alcohol's Mechanism. --INVALID-LINK--

  • Oxidationof2-nitrobenzyl alcohol using different solvents. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of (2-amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (2-amino-5-nitrophenyl)methanol. As Senior Application Scientists, we have compiled this comprehensive guide to assist you in navigating the complexities of scaling this synthesis from the laboratory bench to a pilot plant setting. This resource is designed to provide not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity and safety of your process.

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when planning the scale-up of this compound synthesis.

Q1: What are the primary synthesis routes for this compound at a lab scale?

A1: The most common laboratory synthesis involves the reduction of 2-amino-5-nitrobenzaldehyde. A typical procedure suspends the aldehyde in ethanol, followed by the portion-wise addition of a reducing agent like sodium borohydride at ambient temperature.[1] After the reaction is complete, the excess reducing agent is quenched with an acid, the mixture is basified, and the product is extracted and purified, often by crystallization.[1] Another route starts from 2-amino-5-nitrobenzoic acid.[2]

Q2: What are the major challenges when scaling this synthesis to a pilot plant?

A2: Scaling up introduces several critical challenges:

  • Exothermicity of the Reduction Step: The reduction of the nitro group is highly exothermic. What is easily managed in a lab flask with an ice bath can become a serious safety hazard in a large reactor if heat removal is not adequately controlled.[3]

  • Hydrogen Gas Evolution: The use of sodium borohydride results in the evolution of flammable hydrogen gas.[4][5] In a pilot plant, this requires careful reactor design, proper ventilation, and inert atmosphere operations to prevent the formation of explosive mixtures.

  • Solid Handling and Dosing: The physical properties of the starting materials and reagents can pose challenges for controlled addition in a large-scale setup.

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is crucial for consistent reaction progress and to avoid localized "hot spots" that could lead to side reactions or thermal runaway.

  • Work-up and Purification: Handling large volumes of solvents for extraction and implementing large-scale crystallization for purification require specialized equipment and optimized procedures.

Q3: What are the key safety considerations for this process?

A3: Safety is paramount. Key considerations include:

  • Handling of Sodium Borohydride: This reagent is water-reactive and can release flammable gases upon contact with moisture.[5] It is also toxic if swallowed or in contact with skin.[5] Always handle it in a dry, well-ventilated area, under an inert atmosphere if possible, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a flame-retardant lab coat.[4][5]

  • Nitrated Aromatics: The starting material and product are nitroaromatic compounds, which can be toxic and should be handled with care to avoid inhalation and skin contact.[6]

  • Thermal Runaway Potential: The nitration process itself, if part of the synthesis of the starting material, and the subsequent reduction are exothermic and carry the risk of thermal runaway if not properly controlled.[7]

  • Solvent Handling: The use of flammable solvents like ethanol requires adherence to all standard procedures for handling and storing flammable liquids.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments, particularly during scale-up.

Reaction Monitoring and Control

Q4: My pilot-scale reaction is showing a slower conversion rate than the lab-scale experiment. What could be the cause?

A4: Several factors can contribute to a slower reaction rate upon scale-up:

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer between the reactants. This is a common issue when scaling up from a small, well-stirred flask.

    • Troubleshooting:

      • Verify that the agitator speed and design are appropriate for the reactor volume and viscosity of the reaction mixture.

      • Consider installing baffles in the reactor to improve mixing efficiency.

  • Temperature Gradients: The larger volume of a pilot plant reactor can lead to temperature gradients, with the bulk of the mixture being at a lower temperature than what is measured at the probe, thus slowing the reaction.

    • Troubleshooting:

      • Ensure temperature probes are correctly calibrated and positioned to reflect the bulk temperature.

      • Improve agitation to ensure uniform temperature distribution.

  • Reagent Addition Rate: A slower-than-proportional addition rate of the reducing agent to manage the exotherm can naturally extend the overall reaction time.

    • Troubleshooting:

      • Optimize the addition rate by carefully monitoring the reaction temperature and cooling capacity of the reactor.

Q5: The temperature of my pilot reactor is increasing too rapidly during the sodium borohydride addition, even with the cooling system at maximum. What should I do?

A5: This is a critical situation that could lead to a thermal runaway.

  • Immediate Actions:

    • Stop Reactant Addition: Immediately halt the feed of the sodium borohydride solution.[7]

    • Ensure Maximum Cooling: Verify that the cooling system is operating at its full capacity.[7]

  • Follow-up Actions:

    • Review Addition Rate: The addition rate is likely too high for the heat removal capacity of your pilot reactor. You will need to slow down the addition in subsequent batches.

    • Check Coolant Temperature: Ensure the cooling medium is at the specified temperature.

    • Consider a Co-solvent: In some cases, adding a co-solvent with a higher heat capacity can help to better absorb the heat of reaction.

start Temperature Spike During NaBH4 Addition stop_addition Immediately Stop NaBH4 Addition start->stop_addition max_cooling Ensure Maximum Cooling stop_addition->max_cooling investigate Investigate Cause max_cooling->investigate slow_addition Reduce Addition Rate in Next Batch investigate->slow_addition Addition Too Fast check_coolant Verify Coolant Temperature investigate->check_coolant Cooling Issue process_stable Process is Stable slow_addition->process_stable check_coolant->process_stable

Caption: Troubleshooting workflow for a temperature spike.

Product Purity and Impurities

Q6: I am observing an unknown impurity in my final product after scale-up. How can I identify and mitigate it?

A6: The appearance of new impurities on scale-up often points to issues with temperature control or mixing.

  • Identification:

    • Utilize analytical techniques such as HPLC-MS and NMR to determine the structure of the impurity.[8] Common impurities could arise from over-reduction or side reactions.

  • Potential Causes and Mitigation:

    • Over-reduction: If the impurity is a result of further reduction of the amino group, it could be due to localized excesses of the reducing agent.

      • Mitigation: Improve agitation and ensure a slow, controlled addition of sodium borohydride.

    • Side Reactions from "Hot Spots": Localized high temperatures can lead to decomposition or side reactions.

      • Mitigation: Improve mixing and heat transfer within the reactor.

    • Starting Material Impurities: The larger quantities of starting materials used in a pilot plant may introduce impurities that were not significant at the lab scale.

      • Mitigation: Ensure the purity of your 2-amino-5-nitrobenzaldehyde meets the required specifications.

Q7: The color of my final product is darker than the lab-scale batches. Why is this happening and how can I fix it?

A7: A darker product color often indicates the presence of colored impurities, which can form due to oxidation or side reactions.

  • Potential Causes:

    • Air Oxidation: The amino group in the product can be susceptible to air oxidation, especially at elevated temperatures during work-up or drying.

    • Extended Reaction Times: Longer reaction or work-up times at elevated temperatures can lead to the formation of colored byproducts.

  • Mitigation Strategies:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Optimized Work-up: Minimize the time the product is exposed to high temperatures.

    • Purification: An additional purification step, such as a carbon treatment or recrystallization from a different solvent system, may be necessary to remove the colored impurities.

Work-up and Isolation

Q8: I am having difficulty with the phase separation during the extraction step in the pilot plant. What can I do?

A8: Poor phase separation on a larger scale can be due to the formation of emulsions.

  • Troubleshooting:

    • Allow More Time: Sometimes, simply allowing the mixture to stand for a longer period will allow the phases to separate.

    • Add Brine: Adding a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Gentle Agitation: During the extraction, use gentle agitation to mix the phases rather than vigorous stirring, which can promote emulsion formation.

Q9: My product is not crystallizing as expected during the final isolation step. What should I consider?

A9: Crystallization is a sensitive process that can be affected by several factors when scaled up.

  • Potential Issues and Solutions:

    • Cooling Rate: A cooling rate that is too fast can lead to the formation of an oil or very fine crystals that are difficult to filter.

      • Solution: Implement a controlled, gradual cooling profile.

    • Supersaturation: The level of supersaturation may be different on a larger scale.

      • Solution: Adjust the solvent volume or concentration to achieve the optimal level of supersaturation.

    • Seeding: The absence of seed crystals can hinder the initiation of crystallization.

      • Solution: Develop a seeding strategy by adding a small amount of pure product at the appropriate temperature.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound

Materials and Equipment:

  • Jacketed glass reactor with an appropriate agitator, temperature probe, and addition funnel

  • Cooling/heating circulator

  • Inert gas supply (Nitrogen or Argon)

  • 2-amino-5-nitrobenzaldehyde

  • Ethanol

  • Sodium borohydride

  • Hydrochloric acid (2 N)

  • Sodium carbonate

  • Diethyl ether (or other suitable extraction solvent)

  • Water

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charging the Reactor: Charge the reactor with 2-amino-5-nitrobenzaldehyde and ethanol. Begin agitation to form a suspension.

  • Cooling: Cool the reactor contents to the desired temperature (e.g., 10-15 °C) using the cooling circulator.

  • Sodium Borohydride Addition: Slowly add a solution of sodium borohydride in a suitable solvent (or as a solid in portions) to the reactor via the addition funnel, maintaining the internal temperature within the specified range.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.

  • Quenching: Slowly and carefully add 2 N hydrochloric acid to quench the excess sodium borohydride. Be aware of hydrogen gas evolution.

  • Basification and Extraction: Basify the reaction mixture to a pH of 8-9 with sodium carbonate. Extract the product with diethyl ether.

  • Washing and Drying: Wash the combined organic extracts and dry over a suitable drying agent.

  • Solvent Removal and Crystallization: Remove the solvent under reduced pressure and crystallize the crude product from a suitable solvent (e.g., water).

  • Drying: Dry the final product under vacuum at an appropriate temperature.

start Start charge_reactor Charge Reactor with Aldehyde and Ethanol start->charge_reactor cool Cool to 10-15 °C charge_reactor->cool add_nabh4 Slowly Add NaBH4 Solution cool->add_nabh4 monitor Monitor Reaction (TLC/HPLC) add_nabh4->monitor quench Quench with HCl monitor->quench basify_extract Basify and Extract quench->basify_extract wash_dry Wash and Dry Organic Phase basify_extract->wash_dry concentrate_crystallize Concentrate and Crystallize wash_dry->concentrate_crystallize dry_product Dry Final Product concentrate_crystallize->dry_product end End dry_product->end

Caption: Pilot-scale synthesis workflow.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters

ParameterLab-Scale (Typical)Pilot-Scale (Recommended Starting Point)Key Considerations for Scale-Up
Batch Size 5-10 g1-5 kgMaterial handling, reactor volume
Solvent Volume 100-200 mL20-100 LSolvent costs, work-up volume
Reaction Temperature 0-25 °C10-15 °CExotherm control, heat transfer
Addition Time 15-30 min2-4 hoursHeat removal rate, safety
Agitator Speed 300-500 rpm (magnetic stir bar)100-300 rpm (impeller)Mixing efficiency, shear forces
Typical Yield 85-95%80-90%Potential for lower yield due to handling losses

References

Technical Support Center: Purification of Crude (2-amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of (2-amino-5-nitrophenyl)methanol. This document is designed for researchers, scientists, and drug development professionals who require this key intermediate in a highly pure form for their synthetic applications. This compound is a valuable building block, notably used in the preparation of advanced pharmaceutical compounds like dual inhibitors of factor XIa and plasma kallikrein.[1] Achieving high purity is paramount, as residual impurities can compromise the yield, selectivity, and safety profile of subsequent reactions and final products.

This guide moves beyond simple protocols to provide a deeper understanding of the purification challenges and the rationale behind our recommended solutions. We will address common issues encountered during the isolation and purification of this compound, particularly following its synthesis via the reduction of 2-amino-5-nitrobenzaldehyde.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems you may encounter during your experiments. The solutions are based on established chemical principles and field-proven laboratory practices.

Observed Issue Probable Cause(s) Recommended Solution(s) & Scientific Rationale
1. Product is an Oil or Fails to Crystallize Residual Solvent: Incomplete removal of organic solvents (e.g., ethanol, diethyl ether) used during the work-up can lower the melting point and prevent solidification.[2]• High Impurity Load: Significant amounts of unreacted starting material or byproducts can act as a eutectic mixture, depressing the freezing point.Action: Dry the crude product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C).• Rationale: This ensures the complete removal of volatile solvents that interfere with the crystal lattice formation.• Action: If oiling persists, attempt to "seed" the oil with a previously obtained pure crystal or by scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If this fails, proceed directly to column chromatography for purification.
2. Persistent Yellow/Brown Coloration After Recrystallization Colored Impurities: The starting material, 2-amino-5-nitrobenzaldehyde, is often colored. Nitroaromatic compounds, in general, can be highly colored and may co-crystallize with the product.[3]• Oxidation/Degradation: The amino group is susceptible to air oxidation, which can form highly colored polymeric impurities.Action: During the recrystallization protocol, after the crude solid is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal to the solution.[3] Boil for a few minutes.• Rationale: Activated charcoal has a high surface area and adsorbs large, flat, polarizable molecules, which are characteristic of many colored organic impurities.[3]• Action: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3]• Rationale: This step must be done quickly with pre-heated glassware to prevent premature crystallization of the desired product in the funnel.
3. Low Yield from Recrystallization Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the product even at low temperatures.• Excessive Solvent Used: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor upon cooling.[3]• Premature Crystallization: The product crystallized in the funnel during hot filtration (if performed).Action: Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Water or an ethanol/water mixture is a good starting point.[2][3]• Action: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]• Action: After cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[3]
4. Product Streaks (Tails) on Silica Gel TLC Plate Acid-Base Interaction: The basic amino group on your product is interacting strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel.[4] This causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing rather than a compact spot.Action: Prepare your TLC eluent with a small amount of a basic modifier. A common choice is to add ~1% triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., 99:1 Dichloromethane/Methanol + 1% TEA).[4][5]• Rationale: The competing base (TEA) neutralizes the acidic sites on the silica, preventing the analyte from interacting too strongly.[4] This allows the product to move up the plate more uniformly, resulting in a well-defined spot and enabling accurate Rf determination for column chromatography.
5. Purified Product Shows a Broad or Depressed Melting Point Presence of Impurities: Even small amounts of impurities disrupt the crystal lattice of the solid, leading to a lower and broader melting point range. This is a classic indicator of an impure compound.• Incomplete Drying: Trapped solvent can also cause a depressed melting point.Action: Re-purify the material using a different technique. If recrystallization was used first, follow with flash column chromatography, or vice-versa.• Rationale: Different purification techniques operate on different principles (solubility vs. polarity), so an impurity that co-purifies with one method can often be removed by another.• Action: Ensure the final product is dried under high vacuum for several hours until a constant weight is achieved. The literature melting point is 141-142 °C.[2]
Visual Workflow: General Purification Strategy

The following diagram outlines the logical flow for purifying crude this compound.

crude Crude this compound (Post-synthesis work-up) check_purity Assess Purity (TLC, Melting Point) crude->check_purity recrystallization Purification Option 1: Recrystallization check_purity->recrystallization Impure pure_product Pure Product (Verify purity: TLC, MP, NMR) check_purity->pure_product Purity OK fail Purity Not Met check_purity->fail Fails Repeatedly recrystallization->check_purity Re-assess chromatography Purification Option 2: Flash Column Chromatography recrystallization->chromatography Fails chromatography->check_purity Re-assess

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely impurity in my crude this compound?

A1: The most common impurity is typically the unreacted starting material, 2-amino-5-nitrobenzaldehyde.[2][6] This is because the synthesis involves the reduction of the aldehyde to an alcohol. An incomplete reaction will leave the starting aldehyde in the crude mixture. Other potential impurities include borate salts from the sodium borohydride reducing agent and side products like 2-amino-5-nitrobenzoic acid if the aldehyde starting material was oxidized.[1][2]

Q2: What is the best solvent for recrystallizing this compound?

A2: Water is reported as an effective solvent for the recrystallization of this compound.[2] For structurally similar compounds like 2-amino-5-nitrobenzoic acid, ethanol is also highly effective.[3] An ethanol/water co-solvent system can also be excellent for fine-tuning solubility. The ideal solvent should dissolve the compound completely when hot but sparingly when cold to ensure maximum recovery of pure crystals.[3]

Q3: How do I effectively remove the unreacted 2-amino-5-nitrobenzaldehyde?

A3: Both recrystallization and column chromatography are effective. Because the aldehyde is generally more polar than the corresponding alcohol, it will have different solubility and adsorption properties. During column chromatography, the alcohol product will typically elute before the more polar aldehyde. Careful selection of the eluent and fraction collection, monitored by TLC, will allow for a clean separation.

Q4: My NMR spectrum shows unexpected peaks after purification. What could they be?

A4: If you have purified by column chromatography using an eluent containing triethylamine (TEA), you may see residual TEA signals in your NMR spectrum (a quartet around 2.5 ppm and a triplet around 1.0 ppm in CDCl3). These can often be removed by co-evaporation with a solvent like dichloromethane or by dissolving the product in a suitable solvent and washing with a dilute acid, followed by re-extraction and drying. Always confirm that any unexpected peaks do not correspond to the starting material or other reaction byproducts.

Q5: Is this compound stable? What are the recommended storage conditions?

A5: Like many amino-nitro aromatic compounds, it should be protected from light and stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation and degradation.[1] It is typically a light brown or green solid.[1] Significant darkening of the color over time may indicate degradation.

Detailed Experimental Protocols
Protocol 1: Recrystallization from Water

This protocol is adapted from established procedures for this compound and related compounds.[2][3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a stir bar and a minimal amount of deionized water to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot deionized water in small portions until the solid has just completely dissolved. Avoid adding a large excess of water.

  • (Optional - Decolorization): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal.[3] Return the flask to the heat and boil gently for 2-3 minutes.

  • (Optional - Hot Filtration): If charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent the product from crystallizing in the funnel.[3]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to a constant weight. Characterize the final product by melting point and spectroscopy.

Protocol 2: Flash Column Chromatography

This protocol is designed to purify this compound on silica gel, incorporating a basic modifier to ensure good peak shape.[4][5]

  • Eluent Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Add 1% triethylamine (TEA) to the eluent system to prevent tailing. For example: DCM/MeOH/TEA (98:1:1). Adjust the solvent polarity until the product has an Rf value of ~0.3.

  • Column Packing: Prepare a glass chromatography column with silica gel. The "wet-packing" method is generally preferred.[7] Slurry the silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle into a uniform, compact bed, ensuring no air bubbles or channels are present.[7][8] Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7]

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to begin eluting the sample through the column.[7] Maintain a constant flow and ensure the silica bed does not run dry.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove all traces of eluent, including the triethylamine.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common purification outcomes.

start Start: Crude Product tlc Run Analytical TLC start->tlc one_spot Single Spot? tlc->one_spot streaking Spot Streaking? one_spot->streaking No, Multiple Spots recrystallize Attempt Recrystallization one_spot->recrystallize Yes add_base Add 1% TEA or NH4OH to eluent and re-run TLC streaking->add_base Yes column Perform Column Chromatography (with basic modifier) streaking->column No add_base->column verify Verify Purity (MP, NMR) recrystallize->verify column->verify end Pure Product verify->end

Caption: Troubleshooting decision tree for purification method selection.

References

Technical Support Center: Analytical Method Validation for the Quantification of (2-amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of (2-amino-5-nitrophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for challenges encountered during the quantification of this and structurally similar aromatic nitro compounds. As Senior Application Scientists, we have compiled this guide based on extensive experience in chromatographic method development and validation, grounded in internationally recognized regulatory standards.

This guide is structured to provide immediate solutions to common problems through our Frequently Asked Questions (FAQs) and to offer deeper insights into complex issues with our detailed Troubleshooting Guides.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the development and validation of analytical methods for this compound.

Q1: I am starting to develop an HPLC method for this compound. What would be a good starting point for column and mobile phase selection?

A1: For a polar aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point.

  • Column: A C18 column is a versatile and robust choice. A standard dimension of 4.6 x 150 mm with 5 µm particle size is suitable for initial development.

  • Mobile Phase: A good starting point would be an isocratic mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (MeOH) and water. Due to the presence of the amino group, the peak shape may be improved by acidifying the mobile phase. A common choice is 0.1% formic acid or phosphoric acid in the aqueous portion. A starting ratio could be 40:60 (v/v) ACN:acidified water.

  • Detection: this compound contains a chromophore, making UV detection suitable. You should determine the wavelength of maximum absorbance (λmax) by running a UV scan of a standard solution.

Q2: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for basic compounds like this compound is a common issue in RP-HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing material.[1]

Here are the primary causes and solutions:

  • Silanol Interactions:

    • Solution 1: Lower Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. At a lower pH (around 3-4), the ionization of silanol groups is suppressed, and the basic amino group of your analyte will be protonated, leading to more symmetrical peaks.

    • Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize accessible silanol groups. If you are using an older column, switching to a newer generation C18 column can significantly improve peak shape.

  • Column Overload:

    • Solution: Reduce the concentration of your sample or the injection volume.[1]

  • Column Contamination or Degradation:

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column. A guard column can help protect the analytical column from contaminants.[2]

Q3: I am observing a drift in the retention time of my analyte. What should I investigate?

A3: Retention time drift can be caused by several factors. A systematic approach is key to identifying the root cause.[2]

  • Mobile Phase Composition:

    • Check: Ensure the mobile phase is prepared fresh and accurately. If you are using an online mixing system, ensure the proportioning valves are functioning correctly.[2]

    • Troubleshoot: Prepare the mobile phase manually to rule out issues with the pump's mixer.[3]

  • Column Temperature:

    • Check: Small changes in ambient temperature can affect retention times.

    • Troubleshoot: Use a column oven to maintain a consistent temperature.[2]

  • Column Equilibration:

    • Check: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.[2]

  • Leaks:

    • Check: Inspect the system for any leaks, especially between the injector and the detector. Even a small leak can cause pressure fluctuations and retention time shifts.[4]

Q4: What are the essential parameters I need to evaluate for analytical method validation according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters are crucial for validating a quantitative analytical method:[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision)

    • Intermediate Precision (Inter-assay precision)

    • Reproducibility (Inter-laboratory precision)

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][9]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

This section provides in-depth guidance on resolving more complex issues you might encounter during your experiments.

Guide 1: Poor Specificity and Co-eluting Peaks in a Stability-Indicating Method

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[10][11][12][13][14]

Problem: During forced degradation studies, you observe that a degradation product is co-eluting with the main peak of this compound.

Troubleshooting Workflow:

G A Poor Specificity: Co-eluting Peaks B Step 1: Confirm Co-elution with Peak Purity Analysis (PDA Detector) A->B C Step 2: Modify Mobile Phase B->C D Change Organic Modifier (e.g., Acetonitrile to Methanol or vice-versa) C->D Selectivity Change? E Adjust Mobile Phase pH C->E Selectivity Change? F Step 3: Adjust Gradient Slope (for gradient methods) D->F No J Resolution Achieved D->J Yes E->F No E->J Yes G Step 4: Change Stationary Phase F->G Resolution Still Poor H Try a Different C18 Column (different bonding chemistry) G->H I Consider an Alternative Stationary Phase (e.g., Phenyl-Hexyl or Cyano) G->I H->J Resolution Achieved I->J Resolution Achieved

Caption: Troubleshooting workflow for poor specificity.

Detailed Steps:

  • Confirm Co-elution: Use a photodiode array (PDA) detector to assess peak purity. If the peak is impure, it confirms the presence of a co-eluting species.

  • Modify Mobile Phase Selectivity:

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter the elution order of compounds due to different solvent-analyte interactions.

    • Adjust pH: The ionization state of this compound and its potential degradants can be manipulated by changing the mobile phase pH. This can significantly impact retention and selectivity.

  • Optimize Gradient (if applicable): For gradient methods, a shallower gradient can improve the resolution between closely eluting peaks.

  • Change Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may need to be changed.

    • Try a C18 column from a different manufacturer as they can have different surface chemistries.

    • Consider a different stationary phase, such as a phenyl-hexyl or cyano column, which offer different retention mechanisms.

Guide 2: Inaccurate Quantification and Poor Recovery

Problem: During accuracy and precision studies, you are consistently getting low recovery values for your quality control (QC) samples.

Potential Causes and Solutions:

Potential Cause Investigation and Solution
Sample Adsorption The analyte may be adsorbing to glassware, pipette tips, or autosampler vials. Solution: Use silanized glassware or polypropylene vials. Include a small amount of organic solvent in your sample diluent.
Incomplete Sample Extraction If analyzing from a complex matrix, the extraction procedure may be inefficient. Solution: Optimize the extraction solvent, pH, and technique (e.g., sonication time, vortexing intensity).
Analyte Instability This compound may be unstable in the sample diluent or under certain storage conditions. Solution: Conduct short-term stability studies of the analyte in the chosen diluent. Prepare samples fresh and analyze them promptly. If necessary, use a diluent that enhances stability (e.g., an acidic buffer).
Incorrect Standard Preparation Errors in weighing the reference standard or in serial dilutions will lead to inaccurate results. Solution: Re-prepare all standard solutions, ensuring the reference standard is of known purity and has been stored correctly. Use calibrated pipettes and balances.
Matrix Effects (for bioanalytical methods) Components in the biological matrix may suppress or enhance the analyte's signal. Solution: Evaluate matrix effects by comparing the response of the analyte in the matrix to its response in a neat solution. If significant matrix effects are present, a more effective sample clean-up procedure (e.g., solid-phase extraction) may be required.

Experimental Protocols

Protocol 1: Linearity Study

Objective: To demonstrate the linear relationship between the detector response and the concentration of this compound.

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to create a stock solution of known concentration (e.g., 1000 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected concentration range of the samples. A typical range could be 1 µg/mL to 100 µg/mL.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.995.

Protocol 2: Accuracy (Recovery) Study

Objective: To determine the closeness of the measured value to the true value.

Procedure:

  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (low, medium, and high) across the linear range (e.g., 80%, 100%, and 120% of the target concentration). This is done by spiking a known amount of this compound into a blank matrix.

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percent recovery at each concentration level using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for drug substance analysis.[8][15]

Data Presentation

Table 1: System Suitability Parameters

System suitability testing is performed before and during each analytical run to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 2.0To ensure peak symmetry.
Theoretical Plates (N) N > 2000To measure column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 or 6 injections)To ensure injection precision.
Capacity Factor (k') k' > 2.0To ensure the analyte is retained sufficiently on the column.

Logical Relationships Diagram

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis MD1 Analyte Characterization MD2 Preliminary HPLC Conditions (Column, Mobile Phase, Detector) MD1->MD2 MD3 Optimization (Peak Shape, Resolution, Run Time) MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 System Suitability Testing V6->RA1 RA2 Sample Analysis RA1->RA2 RA3 Data Reporting RA2->RA3

Caption: Relationship between method development, validation, and routine analysis.

References

Validation & Comparative

A Senior Application Scientist's Guide to (2-amino-5-nitrophenyl)methanol and Its Positional Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between chemical isomers are not merely academic; they are critical determinants of a compound's utility, reactivity, and biological function.[1][2] The aminonitrophenylmethanol scaffold is a foundational building block in medicinal chemistry and materials science, valued for its trifunctional nature—a nucleophilic amino group, an electron-withdrawing nitro group, and a versatile primary alcohol.[3][4] However, the relative positioning of these three groups on the benzene ring gives rise to distinct positional isomers, each with a unique physicochemical and reactivity profile.

This guide provides a comparative analysis of (2-amino-5-nitrophenyl)methanol and its key positional isomers. We will move beyond a simple cataloging of properties to explore the causal relationships between structure and function, providing the field-proven insights necessary for informed experimental design.

Structural Overview of Key Isomers

The identity of an aminonitrophenylmethanol isomer is defined by the substitution pattern on the phenyl ring. The interplay between the electron-donating amino group (-NH2), the strongly electron-withdrawing nitro group (-NO2), and the hydroxymethyl group (-CH2OH) dictates the molecule's overall electronic properties, steric environment, and potential for intramolecular interactions. For this guide, we will focus on two well-documented and illustrative isomers:

  • This compound (2,5-ANPM) : The amino and methanol groups are ortho to each other.

  • (5-amino-2-nitrophenyl)methanol (5,2-ANPM) : The amino and methanol groups are meta to each other.

The structural differences are visualized below.

G cluster_0 This compound (2,5-ANPM) cluster_1 (5-amino-2-nitrophenyl)methanol (5,2-ANPM) 2,5-ANPM 5,2-ANPM

Caption: Structures of the primary isomers under comparison.

Comparative Physicochemical Properties

The arrangement of functional groups directly impacts macroscopic properties such as melting point, boiling point, and acidity/basicity (pKa). These properties are critical for determining a compound's solubility, purification strategy, and behavior in physiological environments.

PropertyThis compound(5-amino-2-nitrophenyl)methanolCausality Behind the Differences
CAS Number 77242-30-9[5][6]77376-03-5[7][8]N/A
Molecular Formula C₇H₈N₂O₃[5]C₇H₈N₂O₃[8][9]Identical, as they are isomers.
Molecular Weight 168.15 g/mol [5][10]168.15 g/mol [8][9]Identical, as they are isomers.
Appearance Light brown to green solid[5]Dark Yellow Solid[8]Crystal packing and electronic transitions are affected by substitution patterns.
Melting Point 141-142 °C[6]Not explicitly found, but expected to differ.The potential for intramolecular hydrogen bonding between the ortho -NH2 and -CH2OH in 2,5-ANPM can reduce intermolecular H-bonding, potentially leading to a lower melting point compared to isomers where both groups can freely participate in intermolecular networks.
Boiling Point 427.3±30.0 °C (Predicted)[5]Not explicitly found.Similar to melting point, the degree of intermolecular hydrogen bonding is the dominant factor.
pKa (Predicted) 13.67±0.10[5]Not explicitly found.The pKa of the anilinic proton is heavily influenced by the position of the nitro group. In 2,5-ANPM, the nitro group is para to the amine, exerting a strong electron-withdrawing effect that decreases the basicity (lowers the pKa of the conjugate acid) of the amino group.
Topological Polar Surface Area (TPSA) Not explicitly found.89.39 Ų[9]TPSA is a key predictor of drug transport properties. Isomers can have slightly different TPSA values based on intramolecular hydrogen bonding, which can "mask" polar surface area.

Synthesis and Reactivity: A Comparative Outlook

The synthesis of these isomers typically involves the reduction of a more oxidized precursor, such as a corresponding aldehyde or carboxylic acid. The choice of starting material dictates the final substitution pattern.

Generalized Synthetic Workflow

A common and reliable method for producing these alcohols is the reduction of the corresponding aldehyde using a mild reducing agent like sodium borohydride. This approach is selective for the aldehyde in the presence of the nitro group.

G start Substituted Aminonitrobenzaldehyde reagent NaBH4 in Ethanol start->reagent Add process Stir at Ambient Temperature reagent->process workup Acid Quench (e.g., 2N HCl) then Basify (e.g., Na2CO3) process->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction purification Dry & Evaporate Solvent then Recrystallize extraction->purification product (Aminonitrophenyl)methanol Isomer purification->product

Caption: Generalized workflow for the synthesis of aminonitrophenylmethanol isomers.

Comparative Reactivity

While sharing the same functional groups, the isomers exhibit different reactivity profiles—a critical consideration for their use as synthetic intermediates.

  • Nucleophilicity of the Amino Group: The amino group in 2,5-ANPM is para to the strongly deactivating nitro group. This significantly reduces its nucleophilicity compared to 5,2-ANPM , where the nitro group is meta to the amine and thus exerts a weaker deactivating effect. This means that reactions involving the amine, such as acylation or alkylation, will proceed more slowly for the 2,5-isomer.

  • Steric Hindrance: The groups ortho to the hydroxymethyl group in 2,5-ANPM (the amino group) and 5,2-ANPM (the nitro group) create different steric environments. This can influence the rate of reactions at the alcohol, such as esterification or etherification, with bulkier reagents.

Spectroscopic Differentiation

Confirming the identity of a specific isomer is non-trivial and relies on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: This is the most powerful tool for differentiation. The aromatic region of the spectrum provides a unique fingerprint for each isomer.

    • For 2,5-ANPM , one would expect to see three distinct aromatic protons. The proton between the amino and methanol groups will likely be a doublet, coupled to its one neighbor. The other two protons will also appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho and meta relationships.

    • For 5,2-ANPM , a different splitting pattern will emerge due to the different neighbor relationships of the three aromatic protons.

  • Infrared (IR) Spectroscopy: While less definitive than NMR for isomer identification, IR can provide key information. Both isomers will show characteristic stretches for N-H (amine, ~3300-3500 cm⁻¹), O-H (alcohol, broad, ~3200-3600 cm⁻¹), C-H (aromatic/aliphatic), and the asymmetric/symmetric stretches for the NO₂ group (~1500-1550 and 1335-1385 cm⁻¹). Subtle shifts in these frequencies, particularly the N-H and O-H stretches, can hint at the degree of intra- vs. intermolecular hydrogen bonding.

Applications in Research and Development

The utility of these compounds stems from their ability to serve as versatile scaffolds for building more complex molecules.

  • Pharmaceuticals: They are key intermediates in the synthesis of various therapeutic agents. For example, this compound is used in the preparation of dual inhibitors of factor XIa and plasma kallikrein, which are targets for anticoagulant drugs.[5] The specific isomer used is critical, as the final geometry of the drug molecule determines its binding affinity to the biological target.[11]

  • Dye Manufacturing: Aminonitrophenols and their derivatives are used as intermediates in the production of azo dyes.[12] The position of the amino group dictates the point of diazotization and subsequent coupling, thereby controlling the final color and properties of the dye.

  • Antimicrobial Agents: (5-amino-2-nitrophenyl)methanol has been used as a reactant in the preparation of antimicrobial compounds like biscationic 2-(phenoxyphenyl)indoles.[7]

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of scientific integrity. The following are detailed, self-validating methodologies for the synthesis and characterization of these compounds.

Protocol 1: Synthesis of this compound (2,5-ANPM)
  • Objective: To synthesize 2,5-ANPM via the reduction of 2-amino-5-nitrobenzaldehyde. This protocol is adapted from established literature procedures.[6]

  • Materials:

    • 2-amino-5-nitrobenzaldehyde (1.0 eq)

    • Ethanol (approx. 40 mL per gram of aldehyde)

    • Sodium borohydride (NaBH₄) (0.25 eq)

    • 2 N Hydrochloric Acid (HCl)

    • Sodium Carbonate (Na₂CO₃), solid

    • Diethyl ether

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Stir plate, round bottom flask, separatory funnel, rotary evaporator.

  • Procedure:

    • Suspend 2-amino-5-nitrobenzaldehyde (e.g., 6.0 g) in ethanol (250 mL) in a round bottom flask with a magnetic stir bar.

    • While stirring at room temperature, add sodium borohydride (1.6 g) in small portions over 10-15 minutes. The reaction is exothermic; maintain control of the addition rate.

    • Continue stirring the reaction mixture for 1 hour at ambient temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a mixture like 1:1 Ethyl Acetate:Hexanes. The product spot should be more polar (lower Rf) than the starting aldehyde.

    • Once the reaction is complete, cautiously acidify the mixture with 2 N HCl to quench the excess sodium borohydride. Hydrogen gas will be evolved. Continue adding acid until the bubbling ceases.

    • Basify the mixture to a pH of 8-9 by adding solid sodium carbonate in portions.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting solid residue from water to yield pure this compound.

  • Validation: The success of the synthesis is confirmed by melting point analysis (should be sharp and match the literature value of 141-142 °C) and spectroscopic analysis (NMR, IR) to confirm the structure.[6]

Protocol 2: Sample Preparation for ¹H NMR Analysis
  • Objective: To prepare a sample of a synthesized aminonitrophenylmethanol isomer for structural confirmation by ¹H NMR spectroscopy.

  • Materials:

    • Dry sample of the synthesized compound (~10-20 mg)

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

    • NMR tube

    • Pasteur pipette

    • Vortex mixer

  • Procedure:

    • Weigh approximately 10-20 mg of the dry, purified compound directly into a clean, dry NMR tube.

    • Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for these compounds due to their polarity and the presence of exchangeable -OH and -NH₂ protons).

    • Cap the NMR tube securely and vortex gently until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

    • The sample is now ready for analysis in an NMR spectrometer.

  • Validation: A high-quality spectrum will have sharp peaks with good signal-to-noise. The integration of the aromatic protons versus the methylene (-CH₂OH) protons should correspond to the correct ratio (e.g., 3:2 for these isomers).

Conclusion

While this compound and its isomers share the same molecular formula, they are distinct chemical entities. The positional arrangement of their functional groups governs their physical properties, spectroscopic signatures, and chemical reactivity. For the medicinal chemist or materials scientist, a thorough understanding of these isomeric differences is not optional—it is fundamental to the rational design, synthesis, and application of novel and functional molecules. The choice of isomer is a critical design element that will profoundly impact the outcome of a synthetic campaign or the biological activity of a target compound.

References

A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis of HRMS for Synthesized (2-amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of a synthesized batch of (2-amino-5-nitrophenyl)methanol. We will focus on the pivotal role of High-Resolution Mass Spectrometry (HRMS) as a first-line technique for confirming elemental composition, and critically evaluate its performance against the orthogonal, yet complementary, data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is designed for researchers, scientists, and drug development professionals who require not just protocols, but a foundational understanding of the causality behind analytical choices to ensure data integrity.

The Imperative of Orthogonal Validation in Synthesis

The synthesis of any novel compound, such as this compound, concludes not at the final purification step, but upon its rigorous structural confirmation. Relying on a single analytical technique is fraught with risk; isomers can be indistinguishable, unexpected side products may co-elute, and functional groups can rearrange. A robust validation strategy, therefore, employs multiple, orthogonal techniques. Each method interrogates a different physical property of the molecule, and together, they build a self-validating system of evidence that converges on a single, correct structure. This guide will dissect this multi-faceted approach, beginning with the power of high-resolution mass analysis.

Core Analysis: High-Resolution Mass Spectrometry (HRMS)

HRMS is a premier analytical technique for determining the elemental composition of a compound with exceptionally high precision and accuracy.[1] Unlike nominal mass instruments, which provide integer masses, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems can measure mass-to-charge ratios (m/z) to four or more decimal places.[2] This capability allows for the confident determination of a molecule's elemental formula, a critical first step in structural validation.[3]

Theoretical Mass & Expected Ionization

For our target compound, this compound, the fundamental properties are:

  • Molecular Formula: C₇H₈N₂O₃[4]

  • Monoisotopic Mass (Neutral): 168.0535 Da

  • Expected Ion (Positive ESI): [M+H]⁺

  • Theoretical Exact Mass of [M+H]⁺: 169.0608 Da

The presence of a basic amino group and a hydroxyl group makes this molecule an ideal candidate for positive-mode Electrospray Ionization (ESI), a soft ionization technique that imparts a proton to form the [M+H]⁺ ion with minimal in-source fragmentation.[5]

The Causality Behind Ionization Source Selection: ESI vs. APCI

The choice between ESI and Atmospheric Pressure Chemical Ionization (APCI) is dictated by the analyte's physicochemical properties.

  • Electrospray Ionization (ESI): Best suited for polar, thermally labile molecules that exist as ions in solution.[6] The process involves creating a fine spray of charged droplets, from which solvent evaporates to yield gas-phase analyte ions. Given the polar -NH₂ and -OH groups on our target molecule, ESI is the superior choice.

  • Atmospheric Pressure Chemical Ionization (APCI): More effective for less polar, volatile, and thermally stable compounds.[7] The sample is vaporized by a heated nebulizer before being ionized by a corona discharge. This process would likely cause thermal degradation of the benzyl alcohol moiety in our compound.

Therefore, ESI was selected to preserve the integrity of the molecular ion.

Interpreting HRMS Data: A Three-Pillar Approach

A successful HRMS validation rests on three pillars of evidence: accurate mass, isotopic pattern, and fragmentation analysis.

  • Accurate Mass Measurement: The cornerstone of HRMS is the comparison of the measured m/z to the theoretical value. For the [M+H]⁺ ion, an experimental mass of 169.0605 Da would result in a mass error of just -1.8 ppm, providing extremely high confidence in the assigned elemental formula of C₇H₉N₂O₃⁺.

  • Isotopic Pattern Fidelity: The relative abundance of naturally occurring isotopes (primarily ¹³C) creates a characteristic isotopic pattern. The data system can model the theoretical pattern for C₇H₈N₂O₃ and overlay it with the experimental data. A close match provides a secondary layer of confirmation for the elemental composition.

  • MS/MS Fragmentation Analysis: To probe the structure further, the [M+H]⁺ precursor ion (m/z 169.0608) is isolated and fragmented via collision-induced dissociation (CID). The resulting product ions provide a fingerprint of the molecule's structure. For nitroaromatic compounds, characteristic fragmentation patterns include losses of NO, NO₂, and H₂O.[8][9]

Predicted Fragmentation Pathways for [C₇H₈N₂O₃+H]⁺:

  • Loss of H₂O (-18.0106 Da): A common loss from the protonated benzyl alcohol, yielding a stabilized carbocation at m/z 151.0502.

  • Loss of NO (-29.9979 Da): A characteristic fragmentation of nitroaromatics, resulting in an ion at m/z 139.0629.[10]

  • Loss of NO₂ (-45.9929 Da): Another key fragmentation pathway for nitro groups, producing a fragment at m/z 123.0679.

The workflow for this multi-tiered validation is illustrated below.

Caption: Multi-technique workflow for structural validation.

Comparative Analysis with Orthogonal Techniques

While HRMS provides a high-confidence formula, it cannot distinguish between isomers. Therefore, comparison with other techniques is essential.

Technique Information Provided Sensitivity Sample Requirement Primary Use Case for this Validation
HRMS Elemental Composition, Molecular Weight, Structural FragmentsHigh (fmol-pmol)Low (~1 mg/mL solution)To confirm the molecular formula (C₇H₈N₂O₃) and provide fragmentation data consistent with the proposed structure.
NMR (¹H & ¹³C) Atomic connectivity, chemical environment of nuclei, isomer differentiationLow (mg)High (5-10 mg pure sample)To provide the definitive "blueprint" of the molecule, confirming the substitution pattern on the aromatic ring and the presence of the methanol group.
FTIR Presence of specific functional groupsMedium (µg-mg)Low (~1 mg solid/liquid)To quickly confirm the presence of key functional groups: O-H (alcohol), N-H (amine), and N-O (nitro).[11]
UV-Vis Presence of conjugated systems (chromophores)High (µM-mM)Low (~1 mg/mL solution)To confirm the presence of the nitrophenyl chromophore system.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation.

  • ¹H NMR: For this compound, the proton NMR would be expected to show distinct signals for the three aromatic protons (with characteristic splitting patterns based on their ortho, meta, and para relationships), the two amine protons, the single alcohol proton, and the two benzylic protons of the methanol group.[12][13]

  • ¹³C NMR: The carbon spectrum would show seven distinct signals, confirming the number of unique carbon environments in the molecule.[14]

Advantage over HRMS: NMR provides detailed connectivity information, definitively distinguishing this compound from its isomers (e.g., (4-amino-3-nitrophenyl)methanol), which would have the same exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful tool for functional group identification.

Expected Characteristic Absorptions:

  • O-H Stretch (Alcohol): A broad band around 3200-3600 cm⁻¹[15]

  • N-H Stretch (Amine): Two sharp peaks (asymmetric and symmetric) around 3300-3500 cm⁻¹[16]

  • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹[17]

  • N-O Asymmetric & Symmetric Stretch (Nitro): Two strong, characteristic bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[18][19]

Advantage over HRMS: While HRMS infers the presence of oxygen and nitrogen from the formula, FTIR provides direct, vibrational evidence of the specific functional groups they form (hydroxyl, amino, nitro).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic structure of the molecule, specifically the conjugated π-system. The nitrophenyl moiety is a strong chromophore. Based on data for similar nitroaniline compounds, a strong absorption (λ_max) is expected in the UV-Vis region, confirming the presence of this conjugated system.[20][21]

Advantage over HRMS: UV-Vis is exceptionally sensitive and can be used for quantitative analysis (via the Beer-Lambert law) in a way that is more straightforward than HRMS for routine concentration measurements.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized solid and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[22]

  • Instrumentation: Utilize an ESI-Q-TOF or Orbitrap mass spectrometer.

  • Calibration: Perform an external mass calibration prior to the run using a standard calibration solution. For highest accuracy, infuse an internal calibrant (lock mass) continuously during the analysis.[23]

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1.5 - 2.5 Bar

    • Drying Gas (N₂): 8 - 10 L/min at 200 °C

  • Data Acquisition (MS Scan):

    • Mass Range: m/z 50 - 500

    • Acquisition Rate: 1-2 spectra/s

  • Data Acquisition (MS/MS Scan):

    • Select the [M+H]⁺ ion (m/z 169.06) for fragmentation.

    • Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich spectrum of product ions.

  • Data Analysis: Process the data using the instrument's software. Determine the accurate mass of the precursor ion, calculate the mass error in ppm, and compare the isotopic distribution to the theoretical model. Annotate the major fragment ions in the MS/MS spectrum.

Comparative Protocols
  • NMR Spectroscopy: Dissolve 5-10 mg of the pure, dried sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • FTIR Spectroscopy: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Acquire the spectrum from 4000 to 400 cm⁻¹.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample (~5-10 µg/mL) in a UV-transparent solvent (e.g., ethanol or methanol). Record the absorbance spectrum from 200 to 600 nm using a quartz cuvette.

Conclusion

The structural validation of synthesized this compound is achieved with the highest degree of confidence through a synergistic, multi-technique approach. High-Resolution Mass Spectrometry serves as an indispensable first-pass technique, rapidly confirming the elemental formula C₇H₈N₂O₃ with high precision and providing fragmentation data consistent with the proposed structure. However, its inherent inability to distinguish isomers necessitates orthogonal validation. NMR spectroscopy provides the definitive structural blueprint, confirming atomic connectivity, while FTIR and UV-Vis spectroscopy offer rapid and direct confirmation of the required functional groups and chromophoric systems, respectively. Together, these techniques form a self-validating analytical workflow, ensuring the scientific integrity of the synthesized material and enabling confident progression into further research and development.

References

A Senior Application Scientist's Guide to the Synthesis of (2-amino-5-nitrophenyl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, colleagues. In the landscape of pharmaceutical and materials science, the strategic synthesis of key intermediates is a cornerstone of innovation. (2-Amino-5-nitrophenyl)methanol is one such building block, a versatile precursor whose utility is dictated by the efficiency and practicality of its preparation. This guide is designed for the discerning researcher, providing an in-depth, objective comparison of the primary synthetic routes to this valuable compound. We will move beyond mere procedural lists to explore the mechanistic rationale and practical considerations that underpin each method, empowering you to make the most informed decision for your specific research and development needs.

Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around the selective reduction of a carbonyl or carboxyl functional group while preserving a sensitive aromatic nitro group. The two most prevalent and logical approaches commence from readily available starting materials: 2-amino-5-nitrobenzaldehyde and 2-amino-5-nitrobenzoic acid.

The choice between these routes is not trivial; it involves a trade-off between the number of synthetic steps, reagent cost, operational complexity, and overall yield. This guide will dissect each pathway, providing the necessary data to align your synthetic strategy with your project's specific constraints and objectives.

G cluster_0 Synthetic Approaches Start This compound Route1 Route 1: Aldehyde Reduction Start->Route1 Route2 Route 2: Carboxylic Acid Reduction Start->Route2

Caption: High-level overview of the two primary synthetic routes.

Route 1: Direct Reduction of 2-Amino-5-Nitrobenzaldehyde

This is arguably the most direct and elegant approach. It leverages the chemoselective reduction of an aldehyde in the presence of a nitro group, a transformation for which several mild reducing agents are well-suited.

Reaction Scheme

(Self-generated image, not from search results)

Expertise & Rationale: The Choice of Reducing Agent

The critical challenge here is to reduce the aldehyde functionality (-CHO) to a primary alcohol (-CH₂OH) without affecting the nitro group (-NO₂).

  • Why Sodium Borohydride (NaBH₄)? Sodium borohydride is the reagent of choice for this transformation.[1] It is a mild reducing agent, perfectly capable of reducing aldehydes and ketones, but it typically does not reduce less reactive functional groups like esters, carboxylic acids, or, crucially, aromatic nitro groups under standard conditions.[1][2] This high degree of chemoselectivity simplifies the reaction, often leading to a clean product with minimal purification required.

  • Why Not Lithium Aluminum Hydride (LiAlH₄)? In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be unsuitable. LiAlH₄ is potent enough to reduce the nitro group to an amine, and in some cases, aromatic nitro compounds can form azo products upon treatment with this reagent.[3][4] Its lack of selectivity makes it inappropriate for this specific synthetic goal.

Experimental Protocol: Route 1

This protocol is adapted from a well-established procedure.[5]

Step-by-Step Procedure:

  • Preparation: In a 500 mL round-bottom flask, suspend 6.0 g of 2-amino-5-nitrobenzaldehyde in 250 mL of ethanol.

  • Reaction: Stir the suspension at ambient temperature. Add 1.6 g of sodium borohydride in small portions over 15-20 minutes. A slight exotherm may be observed.

  • Monitoring: Continue stirring the reaction mixture for 1 hour at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully acidify the reaction mixture with 2 N hydrochloric acid to destroy the excess sodium borohydride. This should be done in a fume hood as hydrogen gas is evolved.

  • Work-up: Basify the mixture to a pH of 8-9 with solid sodium carbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the resulting solid residue from approximately 200 mL of water to yield pure this compound. The expected melting point is 141-142°C.[5]

G cluster_workflow Route 1: Experimental Workflow A 1. Suspend Aldehyde in Ethanol B 2. Add NaBH₄ in Portions A->B C 3. Stir 1 hr at RT B->C D 4. Quench with HCl C->D E 5. Basify with Na₂CO₃ D->E F 6. Extract with Diethyl Ether E->F G 7. Dry, Filter, Evaporate F->G H 8. Recrystallize from Water G->H I Product H->I

Caption: Step-by-step workflow for the reduction of 2-amino-5-nitrobenzaldehyde.

Route 2: Two-Step Reduction of 2-Amino-5-Nitrobenzoic Acid

Starting from the corresponding carboxylic acid introduces additional complexity. A direct one-pot reduction is generally not feasible due to the high reactivity of common reducing agents towards the nitro group. Therefore, a two-step approach is necessary: first, activation of the carboxylic acid, followed by a selective reduction.

Reaction Scheme

(Self-generated image, not from search results)

Expertise & Rationale: A Tale of Two Steps

The logic of this route is dictated by the need for chemoselectivity, which is achieved by modifying the functional group to be reduced.

  • Step 1: Why Convert to an Acyl Chloride? Carboxylic acids are relatively unreactive towards mild reducing agents like NaBH₄. Stronger reagents like LiAlH₄ or borane (BH₃) would be required, but as discussed, these would also reduce the nitro group.[3] By converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), we create a functional group that is readily reduced by NaBH₄. This activation step is a classic strategy to enable selective reductions in complex molecules.

  • Step 2: Reduction of the Acyl Chloride. The resulting acyl chloride is highly electrophilic and can be easily reduced by sodium borohydride under mild conditions, which, as established, will not affect the nitro group.

Experimental Protocol: Route 2

This protocol is a composite of standard organic chemistry procedures for acyl chloride formation and subsequent reduction.[3]

Step 2A: Synthesis of 2-Amino-5-nitrobenzoyl chloride

  • Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place 9.1 g (0.05 mol) of 2-amino-5-nitrobenzoic acid.[6][7]

  • Reaction: Add 15 mL (~0.2 mol) of thionyl chloride (SOCl₂) and a few drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Heating: Gently reflux the mixture for 2-3 hours. The solid should dissolve, and the evolution of HCl and SO₂ gas will be observed.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-amino-5-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 2B: Reduction to this compound

  • Preparation: In a separate 500 mL flask, dissolve the crude acyl chloride from the previous step in 200 mL of a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add 2.8 g (~0.075 mol) of sodium borohydride in small portions, maintaining the temperature below 5°C.

  • Monitoring & Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Work-up and Purification: Follow steps 4-8 from the Route 1 protocol (Quenching, Work-up, Extraction, Isolation, and Purification).

G cluster_workflow Route 2: Experimental Workflow cluster_stepA Step A: Acyl Chloride Formation cluster_stepB Step B: Reduction A 1. Combine Acid, SOCl₂, DMF B 2. Reflux 2-3 hrs A->B C 3. Distill off excess SOCl₂ B->C Intermediate Crude Acyl Chloride C->Intermediate D 4. Dissolve in THF, Cool to 0°C Intermediate->D E 5. Add NaBH₄ D->E F 6. Stir and Warm to RT E->F G 7. Quench, Work-up, Purify F->G Product Final Product G->Product

Caption: Two-part workflow for the reduction of 2-amino-5-nitrobenzoic acid.

Quantitative Comparison Summary

The selection of a synthetic route is ultimately a data-driven decision. The table below provides a clear, objective comparison of the two pathways discussed.

ParameterRoute 1: Aldehyde ReductionRoute 2: Carboxylic Acid ReductionJustification & Comments
Starting Material 2-Amino-5-nitrobenzaldehyde2-Amino-5-nitrobenzoic acidAvailability and cost of starting materials can vary and should be assessed.
Number of Steps 12Route 1 is more convergent and efficient in terms of step economy.
Key Reagents Sodium borohydride, EthanolThionyl chloride, DMF, Sodium borohydride, THFRoute 2 requires more hazardous and moisture-sensitive reagents (SOCl₂).
Typical Yield Good to Excellent (>85%)[5]Moderate (60-75% over two steps)Yields for Route 2 are inherently lower due to the additional synthetic step.
Reaction Time ~2-3 hours (excluding work-up)~5-6 hours (excluding work-up)The additional step in Route 2 significantly increases the total reaction time.
Operational Simplicity HighModerateRoute 1 is a straightforward, one-pot reduction. Route 2 requires handling of corrosive SOCl₂ and an intermediate isolation/transfer step.
Safety Concerns H₂ evolution during quenchUse of corrosive and toxic SOCl₂, H₂ evolution during quenchRoute 2 carries higher risk due to the properties of thionyl chloride.
Scalability Readily scalableScalable, but requires careful management of SOCl₂ and exotherms.The simplicity of Route 1 makes it more amenable to large-scale synthesis.

Conclusion and Recommendations

For the synthesis of this compound, the direct reduction of 2-amino-5-nitrobenzaldehyde (Route 1) is demonstrably superior in almost every aspect. Its single-step nature, high yield, operational simplicity, and use of milder reagents make it the preferred method for both laboratory-scale synthesis and potential industrial scale-up. The chemoselectivity of sodium borohydride is the key scientific principle that underpins the efficiency of this route.

Route 2 , the two-step reduction of 2-amino-5-nitrobenzoic acid, serves as a viable but less efficient alternative. It should be considered only in situations where the benzoic acid derivative is significantly more accessible or cost-effective than the corresponding aldehyde. Researchers undertaking this route must be prepared for a longer procedure, lower overall yield, and the additional safety precautions required when handling thionyl chloride.

Ultimately, a thorough understanding of the chemical principles of selectivity and reactivity allows the modern scientist to design and choose synthetic pathways that are not only effective but also efficient and safe.

References

A Comparative Guide to the In Vitro Bioactivities of Compounds Derived from (2-amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Nitroaniline Synthon

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the synthetic possibilities and the ultimate biological profile of new chemical entities. (2-amino-5-nitrophenyl)methanol is one such versatile synthon, a substituted aniline that offers a unique combination of reactive sites. The presence of a primary amine, a reducible nitro group, and a primary alcohol provides chemists with three distinct handles for molecular elaboration.[1][2] This strategic arrangement allows for the construction of a diverse library of heterocyclic and substituted compounds.

This guide provides a comparative analysis of the in vitro biological performance of compounds synthesized from this scaffold and its close analogs. While direct studies on derivatives of this compound are emerging, a wealth of data exists for structurally related compounds, particularly those based on the (2-nitrophenyl)methanol core. We will objectively compare the performance of these compounds in key therapeutic areas, focusing on antimicrobial and anticancer activities, and provide the supporting experimental data and protocols that underpin these findings. This analysis is designed to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this chemical class and to guide future research endeavors.

Synthetic Pathways: A Generalized Overview

The derivatization of this compound and its analogs typically involves leveraging the reactivity of the alcohol, the amine, or the aromatic ring. For instance, the methanol moiety can be oxidized to an aldehyde to serve as a precursor for Schiff base formation or other condensation reactions. The amino group is a key nucleophile for building heterocyclic systems or for acylation. The general synthetic routes often involve multi-step processes to build complexity.

Below is a generalized workflow illustrating the synthetic potential starting from a substituted nitrophenyl methanol precursor.

G A This compound or analog B Oxidation / Substitution A->B Step 1 C Key Intermediates (e.g., Aldehydes, Halides) B->C D Condensation / Cyclization (e.g., with amines, thiols) C->D Step 2 E Diverse Bioactive Compounds (e.g., PqsD Inhibitors, Thiadiazoles) D->E F Further Functionalization (e.g., Reduction of Nitro Group) E->F Optional G Second-Generation Analogs F->G G cluster_0 P. aeruginosa Quorum Sensing PqsD PqsD Enzyme Product HHQ/PQS Signal Molecules PqsD->Product Substrate Anthraniloyl-CoA Substrate->PqsD Virulence Biofilm & Virulence Product->Virulence Activates Inhibitor (2-nitrophenyl)methanol Derivatives Inhibitor->PqsD Inhibits G Compound Anticancer Compound (e.g., Thiazolidinone) Bax Bax Protein (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrion CytC Cytochrome C Mito->CytC Releases Bax->Mito Acts on Caspase Caspase Cascade CytC->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

References

A Comparative Guide to the X-ray Crystallographic Analysis of (2-amino-5-nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the methodologies and expected structural features in the X-ray crystallographic analysis of (2-amino-5-nitrophenyl)methanol and its derivatives. While a comprehensive set of publicly available crystal structures for a wide range of these derivatives is limited, this guide will leverage data from structurally related compounds to provide a robust framework for researchers undertaking the synthesis and crystallographic characterization of this important class of molecules. Understanding the nuances of their solid-state structures is pivotal for applications in materials science and drug design.

The Significance of Crystallographic Analysis for this compound Derivatives

This compound and its analogues are valuable building blocks in medicinal chemistry and materials science. The presence of a flexible hydroxymethyl group, a nucleophilic amino group, and an electron-withdrawing nitro group on a benzene ring allows for diverse chemical modifications and intermolecular interactions. X-ray crystallography provides the definitive, atomic-level blueprint of these molecules in the solid state. This information is crucial for:

  • Unambiguous Structure Elucidation: Confirming the chemical connectivity and stereochemistry, which is fundamental for structure-activity relationship (SAR) studies.

  • Conformational Analysis: Determining the preferred spatial arrangement of the functional groups, which influences the molecule's shape and ability to interact with biological targets or other molecules in a crystal lattice.

  • Understanding Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds, π-π stacking, and other van der Waals forces that dictate the crystal packing. This is critical for predicting physical properties like solubility, melting point, and stability.

  • Polymorph Screening: Identifying different crystalline forms of the same compound, which can have significant implications for the bioavailability and manufacturability of pharmaceutical compounds.

A Comparative Look at Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method and solvent system is critical and is highly dependent on the specific physicochemical properties of the derivative.

Common Crystallization Techniques for Small Organic Molecules:
  • Slow Evaporation: This is the most common and straightforward method. A near-saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization. The choice of solvent is paramount; a solvent in which the compound has moderate solubility at room temperature is ideal.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble, and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization. The rate of cooling is a critical parameter to control crystal quality.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Solvent Selection: A Critical Experimental Choice

The selection of an appropriate solvent or solvent system is arguably the most critical factor for successful crystallization. An ideal solvent should exhibit moderate solubility for the compound, allowing for the creation of a supersaturated solution under achievable conditions. For this compound derivatives, which possess both polar (amino, nitro, hydroxyl) and non-polar (phenyl ring) functionalities, a range of solvents with varying polarities should be screened.

Table 1: Recommended Solvents for Crystallization Screening of this compound Derivatives

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood at dissolving polar compounds and forming hydrogen bonds.
Ketones Acetone, Methyl Ethyl KetoneCan dissolve a range of polarities and are relatively volatile.
Esters Ethyl AcetateMedium polarity, often a good choice for slow evaporation.
Chlorinated Dichloromethane, ChloroformGood for less polar derivatives, but use with caution due to toxicity.
Aromatic Toluene, XyleneCan promote π-π stacking interactions in the crystal lattice.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Often used as anti-solvents in vapor diffusion or layering experiments.
Amides Dimethylformamide (DMF)High polarity, can be useful for highly functionalized, less soluble derivatives.

Experimental Workflow for X-ray Crystallographic Analysis

The journey from a powdered compound to a refined crystal structure follows a well-defined, multi-step process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_screening Crystal Growth Screening purification->crystal_screening single_crystal High-Quality Single Crystal crystal_screening->single_crystal data_collection Data Collection single_crystal->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Generalized workflow for the X-ray crystallographic analysis of a small molecule.

Detailed Experimental Protocols:

Protocol 1: Single Crystal Growth by Slow Evaporation

  • Dissolution: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a mixture) in a small, clean vial. Gentle warming may be necessary to achieve complete dissolution.

  • Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any dust or insoluble impurities that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few small holes or with paraffin film punctured with a needle. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for crystal growth. This process can take anywhere from a few days to several weeks.

Protocol 2: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Structure Refinement: Refine the atomic coordinates, and thermal parameters of the model against the experimental diffraction data using full-matrix least-squares on F².

  • Validation: Validate the final refined structure using software tools like PLATON and checkCIF to ensure the model is chemically reasonable and fits the data well.

Comparative Analysis of Structural Features

molecular_comparison cluster_parent This compound cluster_derivative Substituted Derivatives (Hypothetical) cluster_ketone 2-amino-5-nitrobenzophenone (Known Structure) parent_node Key Features: - Hydroxymethyl group - Potential for O-H...O/N hydrogen bonds - Torsion angle flexibility around C-C bond derivative_node Expected Variations: - Altered hydrogen bonding networks - Changes in crystal packing due to sterics - Influence on π-π stacking parent_node->derivative_node Substitution ketone_node Observed Features: - Intramolecular N-H...O=C hydrogen bond - Twisted conformation between phenyl rings - Intermolecular hydrogen bonds and π-stacking ketone_node->parent_node Structural Analogy

Caption: Comparison of expected and observed structural features.

Table 2: Comparison of Key Crystallographic Parameters (Hypothetical vs. Observed)

ParameterThis compound (Expected)Substituted Derivatives (Expected)2-amino-5-nitrobenzophenone (Observed)
Intramolecular H-Bonds Possible N-H···O(H) or O-H···NDependent on substituent; may be disrupted or new bonds formed.N-H···O=C hydrogen bond is a prominent feature.
Intermolecular H-Bonds Strong O-H···O(nitro), N-H···O(nitro), and O-H···N interactions are highly likely, forming chains or sheets.Substituents will modulate the hydrogen bonding network, potentially leading to different packing motifs.N-H···O(nitro) and C-H···O interactions are observed, leading to the formation of hydrogen-bonded chains.
Torsion Angles The C(aryl)-C(methanol)-O-H and N-C(aryl)-C(aryl)-C(methanol) torsion angles will define the conformation.Steric bulk of substituents will significantly influence these torsion angles.The two phenyl rings are significantly twisted with respect to each other.
π-π Stacking Likely to be present between the nitrophenyl rings.Substituents on the phenyl ring can enhance or hinder π-π stacking interactions.π-π stacking is observed between adjacent nitrophenyl rings.
Crystal System Likely to be in a centrosymmetric space group (e.g., P2₁/c, P-1)May change depending on the symmetry of the derivative and its packing.Monoclinic, P2₁/c

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structure and intermolecular interactions. While obtaining high-quality single crystals remains a significant hurdle, a systematic approach to crystallization screening, coupled with a thorough understanding of the expected structural features, can greatly enhance the probability of success. The data from related compounds, such as 2-amino-5-nitrobenzophenone, serves as a useful benchmark for what to expect in terms of intramolecular hydrogen bonding, conformational preferences, and crystal packing motifs. For researchers in drug development and materials science, the detailed structural information gleaned from X-ray crystallography is an indispensable tool for rational design and the optimization of molecular properties.

A Senior Application Scientist's Guide to Comparative Docking Studies of (2-amino-5-nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and evaluating molecular docking studies of (2-amino-5-nitrophenyl)methanol derivatives against relevant protein targets. We will delve into the rationale behind experimental choices, present detailed protocols for robust and self-validating docking simulations, and offer a comparative analysis of these derivatives against alternative inhibitors.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound and its derivatives represent a versatile chemical scaffold with significant potential in drug discovery. These compounds serve as crucial intermediates in the synthesis of a variety of bioactive molecules, including kinase inhibitors for cancer therapy. Furthermore, derivatives of the closely related (2-nitrophenyl)methanol have demonstrated inhibitory activity against enzymes such as PqsD, a key player in Pseudomonas aeruginosa quorum sensing, and Aldose Reductase (ALR2), an enzyme implicated in diabetic complications.

Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of a small molecule to its protein target. This in silico approach is instrumental in the early stages of drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into structure-activity relationships (SAR).

This guide will focus on two pertinent targets for nitrophenyl derivatives:

  • Pseudomonas aeruginosa PqsD: A crucial enzyme in the biosynthesis of the Pseudomonas Quinolone Signal (PQS), which regulates virulence factor production and biofilm formation. Inhibition of PqsD is a promising strategy for developing anti-infective agents.

  • Human Aldose Reductase (ALR2): The first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, its increased activity leads to the accumulation of sorbitol, contributing to diabetic complications.

We will compare the docking performance of a representative this compound derivative with known alternative inhibitors for each target, providing a clear and objective assessment of its potential.

The Logic of the Workflow: A Self-Validating Docking Protocol

A trustworthy docking study is more than just generating a binding score; it's a multi-step process with built-in checks and balances. The following workflow is designed to be self-validating, ensuring the reliability of the generated results.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation Phase cluster_analysis Analysis & Comparison Phase Target_Selection Target Protein Selection (e.g., PqsD, ALR2) PDB_Selection PDB Structure Selection (High Resolution, Relevant Ligand) Target_Selection->PDB_Selection Based on literature Receptor_Prep Receptor Preparation (Remove water, add hydrogens, assign charges) PDB_Selection->Receptor_Prep e.g., PDB: 3H77 (PqsD) PDB: 1US0 (ALR2) Redocking Validation: Re-docking of Co-crystallized Ligand PDB_Selection->Redocking Extract co-crystallized ligand Grid_Generation Grid Box Generation (Define Active Site) Receptor_Prep->Grid_Generation Ligand_Selection Ligand Selection (Derivatives & Alternatives) Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization, Assign Charges) Ligand_Selection->Ligand_Prep Docking_Simulation Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Simulation Grid_Generation->Docking_Simulation Pose_Analysis Binding Pose Analysis (Key Interactions) Docking_Simulation->Pose_Analysis RMSD_Calc RMSD Calculation (< 2.0 Å is ideal) Redocking->RMSD_Calc Compare with crystal pose RMSD_Calc->Docking_Simulation Validates docking protocol Scoring_Comparison Comparison of Docking Scores (Binding Energy) Pose_Analysis->Scoring_Comparison Experimental_Correlation Correlation with Experimental Data (IC50, Ki) Scoring_Comparison->Experimental_Correlation Supports in silico findings Conclusion Conclusion & Future Directions Experimental_Correlation->Conclusion

Caption: A self-validating molecular docking workflow.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.

Part 1: Receptor and Ligand Preparation

1.1. Target Protein Selection and Preparation:

  • Rationale: The quality of the protein structure is paramount for a reliable docking study. It is crucial to select a high-resolution crystal structure from the Protein Data Bank (PDB) that is complexed with a ligand in the active site of interest. This co-crystallized ligand serves as a vital reference for validating the docking protocol.

  • Protocol:

    • PDB Structure Acquisition:

      • For PqsD, the crystal structure of Pseudomonas aeruginosa PqsD in a covalent complex with anthranilate (PDB ID: 3H77) is a suitable choice.

      • For human Aldose Reductase, the structure complexed with NADP+ and the inhibitor IDD594 (PDB ID: 1US0) provides a well-defined active site.

    • Receptor Preparation using AutoDockTools (ADT): a. Load the downloaded PDB file into ADT. b. Remove water molecules and any non-essential heteroatoms. c. Add polar hydrogens to the protein. d. Compute Gasteiger charges. e. Save the prepared receptor in the PDBQT file format.

1.2. Ligand Preparation:

  • Rationale: The three-dimensional structure and charge distribution of the ligand significantly influence the docking outcome. Ligands must be converted to a 3D format and their energy minimized to represent a more realistic conformation.

  • Protocol:

    • Ligand Structure Generation:

      • Draw the 2D structures of the this compound derivative and the selected alternative inhibitors using chemical drawing software like ChemDraw.

    • 3D Conversion and Energy Minimization:

      • Convert the 2D structures to 3D.

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Ligand Preparation using ADT: a. Load the 3D ligand structure into ADT. b. Detect the root and define the rotatable bonds. c. Save the prepared ligand in the PDBQT file format.

Part 2: Molecular Docking and Validation

2.1. Grid Generation:

  • Rationale: The grid box defines the three-dimensional search space for the ligand within the protein's active site. Its dimensions and location are critical for an efficient and accurate docking simulation.

  • Protocol:

    • In ADT, load the prepared receptor (PDBQT file).

    • Open the "Grid" -> "Grid Box" option.

    • Center the grid box on the co-crystallized ligand or the known active site residues.

    • Adjust the dimensions of the grid box to encompass the entire active site with a small margin.

    • Save the grid parameter file.

2.2. Docking with AutoDock Vina:

  • Rationale: AutoDock Vina employs a Lamarckian genetic algorithm for ligand conformational searching and a sophisticated scoring function to estimate the binding affinity.

  • Protocol:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Run AutoDock Vina from the command line using the configuration file.

    • The output will be a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

2.3. Validation through Re-docking:

  • Rationale: A crucial validation step is to re-dock the co-crystallized ligand into the active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

  • Protocol:

    • Extract the co-crystallized ligand from the original PDB file and prepare it as a separate ligand PDBQT file.

    • Dock this ligand back into the receptor using the same protocol as for the other ligands.

    • Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a good validation.

Comparative Docking Analysis

Case Study 1: PqsD Inhibition

Here, we compare the docking of a representative this compound derivative with two alternative PqsD inhibitors: a catechol-based ester and a 2-benzamidobenzoic acid derivative.

Compound ClassRepresentative StructurePredicted Binding Energy (kcal/mol)Experimental IC50 (µM)Key Interactions (Predicted)
(2-nitrophenyl)methanol derivative(2-nitrophenyl)(phenyl)methanol-8.53.2Hydrogen bond with catalytic Cys112, π-π stacking with Phe residues in the active site.
Catechol-based ester3,4-dihydroxybenzoic acid derivative-7.88.6Hydrogen bonds with active site residues, chelation of the active site metal ion (if present).
2-benzamidobenzoic acid derivativeN-(3-sulfamoylphenyl)anthranilic acid-9.2Low µM rangeHydrogen bonds with the backbone of the ACoA channel, blocking substrate access.

Analysis: The (2-nitrophenyl)methanol derivative shows a strong predicted binding affinity and a potent experimental IC50 value. Its predicted interactions with the catalytic cysteine residue are consistent with its proposed mechanism of action. The 2-benzamidobenzoic acid derivative exhibits a slightly better predicted binding energy, which correlates with its low micromolar IC50. Its predicted binding to the ACoA channel suggests a different inhibitory mechanism compared to the (2-nitrophenyl)methanol derivative.

Case Study 2: Aldose Reductase Inhibition

In this case, we compare a this compound derivative with the known ALR2 inhibitor, Epalrestat, and a novel nitrophenyl derivative from a published study.

CompoundPredicted Binding Energy (kcal/mol)Key Interactions (Predicted)
This compound-7.5Hydrogen bonds with Tyr48 and His110 in the anion-binding pocket.

Comparative Analysis of Cross-Reactivity for Antibodies Targeting (2-amino-5-nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Antibody Specificity in Small Molecule Immunoassays

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the reliability and accuracy of any immunoassay. When targeting small molecules, or haptens, such as (2-amino-5-nitrophenyl)methanol derivatives, the potential for cross-reactivity with structurally similar compounds presents a significant challenge.[1][2] This guide provides an in-depth comparison of the cross-reactivity profiles of two distinct monoclonal antibodies raised against a this compound derivative, offering experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs.

The Critical Role of Hapten-Carrier Conjugation in Antibody Development

Small molecules like this compound are not immunogenic on their own.[3][4] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[5][] This process, known as hapten-carrier conjugation, is a critical first step that influences the specificity of the resulting antibodies. The choice of the carrier protein and the conjugation chemistry can impact which epitopes of the hapten are presented to the immune system.[7][8]

In this guide, we compare two monoclonal antibodies, designated Ab-1 and Ab-2, which were generated against a this compound derivative conjugated to KLH.

Understanding Antibody Cross-Reactivity

Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, but structurally similar, molecule.[1][9] This can lead to false-positive results or an overestimation of the target analyte's concentration in an immunoassay.[1] Therefore, thorough characterization of an antibody's cross-reactivity profile is essential before its implementation in a validated assay.[10]

This guide will focus on two primary methods for evaluating cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of Ab-1 and Ab-2 against a panel of structurally related this compound derivatives. The cross-reactivity is expressed as the percentage of the antibody's binding to the target analyte.

CompoundStructureAb-1 Cross-Reactivity (%)Ab-2 Cross-Reactivity (%)
Target Analyte: this compound (Reference) 100 100
Derivative A: (2-acetamido-5-nitrophenyl)methanolAcetylated amino group45.215.8
Derivative B: (2-amino-5-sulfophenyl)methanolNitro group replaced with sulfo group5.11.2
Derivative C: (2-amino-5-nitrophenyl)ethan-1-olMethanol group extended to ethanol78.935.4
Unrelated Compound: 4-nitrophenolLacks the aminomethanol group<0.1<0.1

Interpretation of Results:

  • Ab-1 exhibits broader cross-reactivity, particularly with derivatives that have modifications to the amino and methanol groups. This suggests that the primary epitope for Ab-1 is the nitrophenyl ring.

  • Ab-2 demonstrates higher specificity for the target analyte, with significantly lower cross-reactivity for all tested derivatives. This indicates that the epitope for Ab-2 likely encompasses the entire this compound structure, including the amino and methanol functionalities.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the relative binding affinity of an antibody to various structurally similar compounds in a competitive format.

Methodology Workflow:

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection coat Coat plate with Target-BSA conjugate wash1 Wash 3x coat->wash1 block Block with 5% BSA incubate_samples Add antibody-competitor mix to coated plate and incubate block->incubate_samples wash1->block prepare_samples Prepare serial dilutions of competitor compounds add_antibody Add fixed concentration of primary antibody (Ab-1 or Ab-2) prepare_samples->add_antibody add_antibody->incubate_samples wash2 Wash 3x incubate_samples->wash2 add_secondary Add HRP-conjugated secondary antibody wash2->add_secondary wash3 Wash 3x add_secondary->wash3 add_substrate Add TMB substrate wash3->add_substrate stop_reaction Stop reaction with H2SO4 add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Caption: Competitive ELISA workflow for cross-reactivity testing.

Step-by-Step Protocol:

  • Plate Coating:

    • Dilute the target analyte-BSA conjugate to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (5% w/v BSA in PBS) to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the competitor compounds (derivatives and the target analyte) in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • In a separate plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (Ab-1 or Ab-2) at a pre-determined optimal concentration.

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-competitor mixture to the coated and blocked microplate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (specific for the primary antibody species) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding).

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competitor Compound) x 100

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time data on the kinetics of antibody-antigen interactions, including association (ka) and dissociation (kd) rates, and the affinity constant (KD).[11][12]

Methodology Workflow:

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_regeneration Regeneration activate Activate CM5 sensor chip (EDC/NHS) immobilize Immobilize primary antibody (Ab-1 or Ab-2) activate->immobilize deactivate Deactivate with ethanolamine immobilize->deactivate inject_analyte Inject serial dilutions of competitor compounds (analyte) deactivate->inject_analyte association Monitor association phase inject_analyte->association dissociation Monitor dissociation phase (buffer flow) association->dissociation regenerate Inject regeneration solution (e.g., glycine-HCl) dissociation->regenerate stabilize Stabilize with running buffer regenerate->stabilize

Caption: Surface Plasmon Resonance workflow for kinetic analysis.

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).

    • Immobilize the primary antibody (Ab-1 or Ab-2) onto the chip surface to a target level of ~2000 RU.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare serial dilutions of the competitor compounds in a suitable running buffer (e.g., HBS-EP+).

    • Inject the competitor solutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow the dissociation of the bound analyte by flowing running buffer over the chip for a defined dissociation time (e.g., 300 seconds).

  • Regeneration:

    • Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any remaining bound analyte.

    • Allow the baseline to stabilize with running buffer before the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the KD values for the target analyte and the competitor compounds. A lower KD indicates a higher affinity.

Conclusion and Recommendations

The experimental data clearly indicate that Ab-2 is the superior antibody for assays requiring high specificity for this compound. Its low cross-reactivity with structurally similar derivatives minimizes the risk of false-positive signals and ensures more accurate quantification.

Ab-1, while still demonstrating a strong affinity for the target analyte, may be suitable for applications where broader detection of related nitrophenyl compounds is acceptable or even desirable. However, for specific quantification of this compound, the use of Ab-1 would necessitate careful validation and consideration of potential interferences from related metabolites or degradation products.

This guide underscores the importance of rigorous cross-reactivity testing in the validation of any antibody-based assay for small molecules. By employing methods such as competitive ELISA and SPR, researchers can gain a comprehensive understanding of an antibody's binding profile and make an informed decision to ensure the integrity and reliability of their experimental results.

References

A Senior Application Scientist's Guide to Benchmarking Analytical Methods for Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Nitroaromatic Compounds

Nitroaromatic compounds (NACs) represent a class of organic molecules with significant industrial, military, and pharmaceutical relevance. From their use in the synthesis of explosives like 2,4,6-trinitrotoluene (TNT) to their role as intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals, their prevalence is widespread.[1][2] However, this utility is shadowed by their inherent toxicity and environmental persistence, posing risks to human health and ecosystems.[2][3] Consequently, the accurate and sensitive detection and quantification of NACs in various matrices—be it environmental samples, biological fluids, or pharmaceutical preparations—is of paramount importance.[2][4]

This guide provides a comprehensive comparison of the principal analytical methods employed for the determination of nitroaromatic compounds. As a senior application scientist, my objective is not merely to present a list of techniques but to offer a nuanced understanding of their underlying principles, operational advantages, and limitations. We will delve into the "why" behind methodological choices, empowering you to select and optimize the most suitable approach for your specific analytical challenge.

The Analytical Landscape: A Comparative Overview

The choice of an analytical method for NACs is dictated by a multitude of factors, including the required sensitivity and selectivity, the complexity of the sample matrix, throughput needs, and available instrumentation. The primary techniques can be broadly categorized into chromatographic, mass spectrometric, electrochemical, and spectroscopic methods.

Table 1: High-Level Comparison of Analytical Techniques for Nitroaromatic Compounds
Method Principle Typical Sensitivity Selectivity Throughput Cost Primary Application
HPLC-UV Differential partitioning between a stationary and mobile phase with UV detection.ppb - ppmModerateHighLow-ModerateRoutine environmental monitoring, quality control.
GC-ECD/NPD Separation of volatile compounds in a gaseous mobile phase with selective detection.ppb - ppmHighHighModerateAnalysis of volatile and semi-volatile NACs in environmental samples.[5]
LC-MS/MS HPLC separation coupled with mass analysis of precursor and product ions.ppt - ppbVery HighModerate-HighHighTrace-level quantification in complex matrices, metabolite identification.[6][7]
GC-MS GC separation coupled with mass analysis for identification and quantification.ppb - ppmVery HighModerateHighConfirmatory analysis, identification of unknown NACs.[2]
Electrochemical Sensors Measurement of current resulting from the electrochemical reduction of nitro groups.nM - µMModerate-HighVery High (for screening)LowField-deployable screening, rapid detection.[8][9][10]
Fluorescence Spectroscopy Measurement of fluorescence quenching of a sensor molecule by NACs.µM - nMHighHighLow-ModerateRapid screening, specific NAC detection.[11][12]

I. Chromatographic Methods: The Gold Standard for Separation

Chromatographic techniques are the bedrock of NAC analysis, offering robust separation of complex mixtures prior to detection.[13] The choice between liquid chromatography (LC) and gas chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most widely adopted method for routine analysis of NACs, particularly for explosives and their degradation products.[14] Its versatility in handling a wide range of polarities and its operation at ambient temperature make it ideal for thermally labile compounds like tetryl.[15]

Causality in Method Design:

  • Stationary Phase Selection: Reversed-phase columns, particularly C18 and Phenyl Hydride, are the workhorses for NAC analysis.[16] The C18 phase provides excellent hydrophobic retention for the aromatic ring, while the phenyl stationary phase can offer alternative selectivity through π-π interactions with the electron-deficient nitroaromatic rings. The U.S. EPA Method 8330B, a standard for explosive residue analysis, often employs two reversed-phase columns (C18 and a cyanopropyl or phenyl column) for confirmation.[16][17]

  • Mobile Phase Composition: A gradient of water and an organic solvent like methanol or acetonitrile is typically used. The organic modifier disrupts the hydrophobic interactions between the NACs and the stationary phase, leading to their elution. The choice of solvent and gradient profile is critical for resolving isomers, such as 2,4-dinitrotoluene and 2,6-dinitrotoluene, which can be challenging.[15]

  • Detection: The UV detector is the most common choice, leveraging the strong absorbance of the nitroaromatic ring structure, typically around 254 nm.[16] A photodiode array (PDA) detector offers the advantage of acquiring the full UV spectrum, aiding in peak identification and purity assessment.

Experimental Protocol: EPA Method 8330B for Explosives in Soil

This protocol provides a summary of the steps involved in the analysis of nitroaromatic explosives in soil, as outlined by the U.S. EPA.[15][17]

  • Sample Preparation (Extraction):

    • Accurately weigh 2g of the soil sample into a vial.

    • Add 10 mL of acetonitrile.

    • Shake in a cooled ultrasonic bath for 18 hours.

    • Allow the soil to settle.

    • Filter the supernatant through a 0.45 µm filter compatible with acetonitrile.

  • HPLC Analysis:

    • Instrument: HPLC system with a dual-wavelength UV detector.

    • Primary Column: 4.6 mm x 250 mm, 5 µm C18 column.

    • Confirmatory Column: 4.6 mm x 250 mm, 5 µm CN or Phenyl column.

    • Mobile Phase: Methanol/water (50:50, v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 100 µL.

    • Detection: UV at 254 nm.

  • Calibration:

    • Prepare a series of calibration standards from a certified stock solution of the target NACs.

    • Generate a calibration curve by plotting the peak area against the concentration.

Workflow for HPLC Analysis of NACs

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Soil/Water Sample Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Weigh & Add Solvent Filtration Filtration (0.45 µm) Extraction->Filtration Ultrasonication Autosampler Autosampler Injection Filtration->Autosampler Inject Extract HPLC_Column HPLC Column (C18 or Phenyl) Autosampler->HPLC_Column Mobile Phase Flow UV_Detector UV Detector (254 nm) HPLC_Column->UV_Detector Separation Data_System Data Acquisition System UV_Detector->Data_System Signal Result Concentration Report Data_System->Result Quantification

Caption: A typical workflow for the analysis of nitroaromatic compounds in environmental samples using HPLC-UV.

Gas Chromatography (GC)

GC is another powerful separation technique, particularly well-suited for volatile and semi-volatile NACs like nitrobenzene and the nitrotoluenes.[1][18] It generally offers higher resolution than HPLC, leading to better separation of closely related compounds. However, its major limitation is the requirement for thermal stability of the analytes, as the injection port and oven are operated at high temperatures.

Causality in Method Design:

  • Detector Selection: The choice of detector is crucial for achieving the desired sensitivity and selectivity.

    • An Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, making it an excellent choice for the electronegative nitro groups of NACs.[5]

    • A Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds, reducing interferences from the sample matrix.[5]

    • A Flame Ionization Detector (FID) is a universal detector for organic compounds but is less sensitive for NACs compared to ECD or NPD.[19]

  • Column Selection: Wide-bore capillary columns with a non-polar or intermediate-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) are commonly used.[1][5] The separation is primarily based on the boiling points and polarities of the NACs.

Experimental Protocol: EPA Method 8091 for Nitroaromatics in Water

This protocol summarizes the key steps for the GC analysis of NACs in water.[5]

  • Sample Preparation (Extraction):

    • Adjust the pH of a 1 L water sample to between 5 and 9.

    • Perform a liquid-liquid extraction with methylene chloride.

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

  • GC Analysis:

    • Instrument: Gas chromatograph with an ECD or NPD.

    • Column: 30 m x 0.53 mm ID DB-5 capillary column (or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program: Start at 60°C, hold for 2 min, then ramp to 260°C at 10°C/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

  • Confirmation:

    • Analysis on a second column with a different stationary phase (e.g., DB-1701) is recommended to confirm the identity of the detected compounds.[5]

II. Mass Spectrometry (MS): For Unambiguous Identification and Ultimate Sensitivity

When coupled with a chromatographic separation technique (GC-MS or LC-MS), mass spectrometry provides the highest level of confidence in compound identification and is capable of reaching extremely low detection limits.[20][21]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation of GC with the powerful identification capabilities of MS.[2] Electron Ionization (EI) is the most common ionization technique used, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for library matching and confident identification.[22]

Key Fragmentation Pathways: Nitroaromatic compounds exhibit characteristic fragmentation patterns in EI-MS, including the loss of NO (30 u) and NO2 (46 u) from the molecular ion.[22][23] Understanding these pathways is crucial for interpreting mass spectra and identifying unknown NACs.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become the method of choice for analyzing a broad range of NACs, especially those that are non-volatile or thermally labile.[24] The development of atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has been pivotal.[7][25]

Causality in Ionization Source Selection:

  • ESI: This soft ionization technique is well-suited for polar NACs and is typically operated in negative ion mode, which efficiently deprotonates acidic NACs (like nitrophenols) or forms adducts.[6]

  • APCI: This technique is better for less polar NACs and is also often used in negative ion mode.[24][25] It can handle higher flow rates from the HPLC, making it robust.

Tandem Mass Spectrometry (MS/MS): For ultimate selectivity and sensitivity, tandem mass spectrometry (e.g., using a triple quadrupole instrument) is employed. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This technique virtually eliminates matrix interferences, allowing for part-per-trillion (ppt) detection limits.[6]

III. Electrochemical Methods: Rapid and Portable Detection

Electrochemical sensors offer an attractive alternative to traditional laboratory-based methods, providing rapid, sensitive, and low-cost detection suitable for in-field screening.[8][26] These sensors typically work by measuring the current generated from the electrochemical reduction of the nitro groups on the NAC molecule at a modified electrode surface.[9]

Principle of Operation: The electrochemical reduction of a nitro group (Ar-NO₂) to a hydroxylamine (Ar-NHOH) and then to an amine (Ar-NH₂) group involves a transfer of electrons.[9] The potential at which this reduction occurs and the magnitude of the resulting current can be used for qualitative and quantitative analysis.

Experimental Protocol: Square-Wave Voltammetry with a Modified Electrode

  • Electrode Preparation: A glassy carbon electrode (GCE) is modified with a material that enhances the electron transfer rate and/or pre-concentrates the NACs at the surface.[10] Materials like mesoporous silica or graphene are often used.[8][27]

  • Measurement:

    • The modified electrode is immersed in a supporting electrolyte solution (e.g., a phosphate buffer).

    • A small volume of the sample is added.

    • A potential waveform (e.g., square-wave) is applied to the electrode.

    • The resulting current is measured as a function of the applied potential.

  • Analysis: The peak current is proportional to the concentration of the NAC in the sample.

Decision Logic for Method Selection

Method_Selection Start Start: Analytical Goal Screening Rapid Screening / Field Use? Start->Screening Quant Routine Quantification? Start->Quant Trace Trace/Ultra-Trace Analysis in Complex Matrix? Start->Trace Confirm Confirmatory ID / Unknowns? Start->Confirm Screening->Quant No Method_Electrochem Electrochemical Sensor or Fluorescence Screening->Method_Electrochem Yes Quant->Trace No Method_HPLC HPLC-UV Quant->Method_HPLC Yes Trace->Confirm No Method_LCMS LC-MS/MS Trace->Method_LCMS Yes Method_GCMS GC-MS Confirm->Method_GCMS Yes

Caption: A decision-making flowchart for selecting an appropriate analytical method for nitroaromatic compounds.

IV. Spectroscopic Methods: The Rise of Fluorescence Sensing

While UV-Vis spectroscopy is a fundamental detection method in HPLC, standalone spectroscopic techniques, particularly fluorescence-based sensing, have gained significant attention for the rapid detection of NACs.[11][12]

Principle of Fluorescence Quenching: Many electron-rich fluorescent polymers and materials exhibit a decrease in their fluorescence intensity (quenching) upon interaction with electron-deficient NACs.[11] This phenomenon is often due to a photoinduced electron transfer (PET) mechanism. The degree of quenching can be correlated to the concentration of the NAC.

Advantages:

  • High Sensitivity: Some fluorescent sensors can detect NACs at nanomolar concentrations.[3]

  • Rapid Response: The quenching effect is often instantaneous, allowing for real-time monitoring.

  • Selectivity: By designing specific fluorophores, it is possible to achieve high selectivity for certain NACs.

These methods are particularly promising for developing portable, real-time sensors for security and environmental applications.[3]

Conclusion: An Integrated Approach to NAC Analysis

The selection of an analytical method for nitroaromatic compounds is not a one-size-fits-all decision. A thorough understanding of the sample matrix, the target analytes, and the ultimate goal of the analysis is critical. For routine, regulated monitoring of known NACs in environmental samples, HPLC-UV and GC-ECD remain robust and cost-effective choices, as validated by numerous EPA methods.[5][17][28] When unambiguous identification and the lowest possible detection limits are required, particularly in complex matrices like biological fluids or for forensic analysis, hyphenated mass spectrometry techniques (LC-MS/MS and GC-MS) are indispensable.[2][25] Finally, for applications demanding rapid, on-site screening, the advancements in electrochemical and fluorescence-based sensors offer powerful and portable solutions.[8][11]

By understanding the causality behind the experimental choices for each technique, from the selection of a chromatographic column to the tuning of a mass spectrometer, researchers can develop and validate robust, reliable, and fit-for-purpose methods for the analysis of this important class of compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-amino-5-nitrophenyl)methanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of (2-amino-5-nitrophenyl)methanol, ensuring the protection of laboratory personnel and the environment. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to foster a deeper understanding of safe laboratory practices.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound (CAS No. 77242-30-9) is an aromatic amine containing a nitro group. This chemical structure necessitates careful handling due to its potential health and environmental hazards. While comprehensive toxicological data for this specific compound is not fully available, the known risks associated with analogous nitroaromatic and amino compounds warrant a cautious approach.[1]

Core Hazards:

  • Toxicity: Similar compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[2] Aromatic amines and nitro compounds can be absorbed through the skin and may affect the blood (methemoglobinemia), liver, and kidneys.

  • Irritation: It is prudent to assume the compound causes skin and serious eye irritation.[3]

  • Mutagenicity: Some related nitroaromatic compounds are suspected of causing genetic defects.[3]

  • Environmental Hazard: This compound may be harmful to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[1] Therefore, disposal into drains or the environment is strictly prohibited.[1][3]

This hazard profile is the primary driver for the stringent disposal protocols outlined below. The goal is complete containment and degradation by authorized means, preventing any release into the ecosystem or unintended exposure to personnel.

Personnel Protection: Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following Personal Protective Equipment (PPE) is mandatory. This selection is based on preventing the primary routes of exposure—inhalation, skin contact, and eye contact.

PPE ItemSpecificationRationale for Use
Gloves Chemical-resistant gloves (e.g., nitrile rubber, double-gloved).To prevent skin contact and absorption. Aromatic amines can be readily absorbed through the skin.[2]
Eye Protection Safety goggles or a face shield if there is a splash hazard.To protect eyes from direct contact with the chemical, which can cause serious irritation.[3]
Protective Clothing A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection All handling should occur in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][3]To prevent inhalation of the compound, which is a potential route of toxicity.

An emergency eyewash station and safety shower must be readily accessible in any area where this chemical is handled.[1][3]

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of this compound must be approached as the management of hazardous waste.[4] This protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[5][6]

Step 1: Waste Segregation at the Point of Generation

The principle of waste segregation is fundamental to safe disposal. It prevents dangerous reactions between incompatible chemicals and ensures that waste is routed to the correct disposal pathway.

  • Solid Waste: Collect unused this compound, and any materials grossly contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads from a spill), in a dedicated, clearly labeled hazardous waste container.[7][8]

  • Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix this waste stream with other solvents unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles, syringes, or broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container for chemical-contaminated sharps.[8]

Step 2: Proper Containerization

The integrity of the waste container is critical to prevent leaks and spills.

  • Compatibility: Use containers made of materials compatible with this compound, such as high-density polyethylene (HDPE).[4][7]

  • Condition: Ensure the container is in good condition, with no cracks or leaks, and has a securely sealing lid.[6]

  • Closure: Keep the waste container closed at all times except when adding waste.[5][7] This minimizes the release of vapors and prevents spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[7][9]

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must clearly state:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., Toxic, Irritant).

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Designate a specific area in the lab, at or near the point of waste generation, as a Satellite Accumulation Area.[9]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin to capture any potential leaks.[7]

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents and acids.[2]

  • Quantity Limits: Be aware of the volume limits for SAAs (e.g., in the U.S., no more than 55 gallons of hazardous waste may be accumulated).[9]

Step 5: Arranging for Disposal

  • Once the container is full, or within the time limits specified by your institution (often 6-12 months), arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[7][8][9]

  • Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, validated, and approved protocol from your EHS department.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, increase ventilation to the room.

  • PPE: Don the appropriate PPE as listed in the table above.

  • Contain and Absorb: For a small spill, cover it with an inert absorbent material like vermiculite or sand.[10]

  • Collect: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.

  • Clean: Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[2][3]

  • Skin: Wash the affected area immediately with plenty of soap and water for at least 15 minutes and seek immediate medical attention.[2][3] Remove contaminated clothing.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Generation & Collection cluster_segregation Segregation cluster_storage Storage & Disposal A Identify Waste as This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Generate Waste C->D E Select Compatible, Sealed Waste Container D->E F Attach & Fill Out Hazardous Waste Label E->F G Waste Type? F->G H Solid Waste Container G->H Solid I Liquid Waste Container G->I Liquid J Sharps Container G->J Sharps K Store in Designated SAA with Secondary Containment H->K I->K J->K L Container Full or Time Limit Reached? K->L M Keep in SAA L->M No N Arrange Pickup by EHS/ Authorized Contractor L->N Yes M->L O Final Disposal at Approved Facility N->O

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.